(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(7aR)-7a-methyl-2,3,6,7-tetrahydroindene-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYAZSZTENLTRT-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(=O)C=C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353140 | |
| Record name | (7aR)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17553-89-8 | |
| Record name | (7aR)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of (7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, more commonly known as the Wieland-Miescher ketone, is a versatile bicyclic diketone that has served as a cornerstone in the stereoselective synthesis of a multitude of natural products and biologically active molecules for over half a century.[1][2] Its rigid, chiral scaffold provides an exceptional starting point for the construction of complex polycyclic systems, particularly steroids and terpenoids.[2][3] This technical guide provides a comprehensive overview of the fundamental properties of the Wieland-Miescher ketone, including its physicochemical characteristics, detailed synthesis protocols, and an exploration of the biological activities of its derivatives, with a focus on their roles as cholinesterase and cyclooxygenase-2 (COX-2) inhibitors.
Core Properties and Data
The Wieland-Miescher ketone is a white to off-white crystalline solid. Its core structure consists of a fused cyclohexene and cyclopentane ring system with two ketone functionalities and a chiral quaternary carbon center.
Physicochemical Properties
A summary of the key physicochemical properties of the Wieland-Miescher ketone is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [4][5] |
| Molecular Weight | 164.20 g/mol | [4][5] |
| Melting Point | 47-50 °C | [3] |
| Appearance | Solid | [6] |
| CAS Number | 17553-89-8 ((7aR)-enantiomer) | [4][5] |
Spectroscopic Data
The structural elucidation of the Wieland-Miescher ketone is supported by various spectroscopic techniques. A summary of the available data is provided below.
| Technique | Key Data | Reference(s) |
| Mass Spectrometry (MS) | Molecular Ion (m/z): 178 | [7] |
| Infrared (IR) Spectroscopy | Characteristic C=O stretching frequencies for α,β-unsaturated and saturated ketones. | [8] |
| ¹H Nuclear Magnetic Resonance (NMR) | Signals corresponding to the methyl group, and protons of the bicyclic system. | [8] |
| ¹³C Nuclear Magnetic Resonance (NMR) | Resonances for the carbonyl carbons, olefinic carbons, and the quaternary carbon. | [8] |
Synthesis and Experimental Protocols
The Wieland-Miescher ketone can be synthesized in both racemic and enantiomerically pure forms. The classical approach involves a Robinson annulation, while the asymmetric synthesis is achieved through the Hajos-Parrish-Eder-Sauer-Wiechert reaction.
Racemic Synthesis via Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[9]
Experimental Workflow for Racemic Synthesis
Detailed Protocol:
-
Michael Addition: To a stirred solution of 2-methyl-1,3-cyclohexanedione in an appropriate solvent (e.g., toluene), a catalytic amount of a base such as triethylamine is added. Methyl vinyl ketone is then added dropwise at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched with a dilute acid solution and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude triketone intermediate.
-
Intramolecular Aldol Condensation: The crude triketone is dissolved in a suitable solvent (e.g., ethanol) and treated with an acid or base catalyst to promote the intramolecular aldol condensation and subsequent dehydration. The reaction is typically heated to reflux.
-
Purification: After completion of the reaction, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the racemic Wieland-Miescher ketone.[9]
Enantioselective Synthesis via Hajos-Parrish-Eder-Sauer-Wiechert Reaction
The enantioselective synthesis of the Wieland-Miescher ketone is a landmark in organocatalysis, employing the chiral amino acid L-proline as the catalyst.[3][10]
Experimental Workflow for Enantioselective Synthesis
Detailed Protocol:
-
Reaction Setup: A solution of 2-methyl-1,3-cyclohexanedione and a catalytic amount of L-proline (typically 3-10 mol%) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is prepared in a reaction vessel.[3]
-
Addition of Michael Acceptor: Methyl vinyl ketone is added to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction is stirred at ambient temperature for several days and the progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography or crystallization to yield the enantiomerically enriched (S)-Wieland-Miescher ketone.[11]
Biological Activities of Indanone Derivatives
The Wieland-Miescher ketone scaffold has been extensively utilized in the development of novel therapeutic agents. Derivatives incorporating the indanone core have demonstrated significant biological activities, particularly as inhibitors of cholinesterase and cyclooxygenase-2.
Cholinesterase Inhibition for Alzheimer's Disease
Several indanone derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[12][13] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[14] Certain indanone derivatives have shown potent inhibitory activity with IC₅₀ values in the nanomolar to low micromolar range.[12][15]
Signaling Pathway of Cholinesterase Inhibition
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test indanone derivatives in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, the test compound at various concentrations, and the acetylcholinesterase enzyme solution.[16]
-
Incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiation of Reaction: Add the substrate solution to initiate the enzymatic reaction.
-
Measurement: The absorbance is measured kinetically at 412 nm using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[17]
Cyclooxygenase-2 (COX-2) Inhibition
Derivatives of the Wieland-Miescher ketone have also been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis.[2] Selective COX-2 inhibitors offer the potential for anti-inflammatory and anticancer effects with reduced gastrointestinal side effects compared to non-selective NSAIDs.
Signaling Pathway of COX-2 Inhibition
Experimental Protocol: COX-2 Inhibition Assay
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and the test indanone derivatives in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).[18]
-
Enzyme Incubation: In a reaction tube, combine the buffer, a cofactor such as hematin, and the COX-2 enzyme solution.
-
Inhibitor Addition: Add the test compound at various concentrations to the enzyme solution and pre-incubate for a specific time (e.g., 10 minutes) at 37 °C.[19]
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Reaction Termination and Measurement: After a defined incubation period (e.g., 2 minutes), stop the reaction (e.g., by adding stannous chloride). The amount of prostaglandin E₂ (PGE₂) produced is then quantified, typically using an ELISA or LC-MS method.[18]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
The Wieland-Miescher ketone remains a pivotal building block in synthetic organic chemistry. Its unique structural features and the well-established protocols for its stereoselective synthesis provide a robust platform for the development of complex molecules with significant therapeutic potential. The demonstrated efficacy of its indanone derivatives as cholinesterase and COX-2 inhibitors underscores the enduring relevance of this scaffold in modern drug discovery and development. Further exploration of the structure-activity relationships of Wieland-Miescher ketone derivatives is warranted to unlock new therapeutic avenues for a range of diseases.
References
- 1. Efficient solvent-free Robinson annulation protocols for the highly enantioselective synthesis of the Wieland-Miescher ketone and analogues [rua.ua.es]
- 2. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 4. This compound | C10H12O2 | CID 736944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. (S)-(+)-2,3,7,7a-四氢-7a-甲基-1H-茚-1,5(6H)-二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. WIELAND-MIESCHER KETONE(20007-72-1) MS spectrum [chemicalbook.com]
- 8. (+-)-Wieland-Miescher ketone | C11H14O2 | CID 89262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
The Hajos-Parrish Ketone: A Cornerstone of Asymmetric Organocatalysis
An in-depth technical guide on the discovery, history, and experimental protocols of a landmark reaction in organic synthesis.
Introduction
The discovery of the Hajos-Parrish ketone, a chiral bicyclic ketol, represents a pivotal moment in the history of organic chemistry. This seemingly straightforward intramolecular aldol reaction, catalyzed by the simple amino acid (S)-(-)-proline, laid the groundwork for the entire field of asymmetric organocatalysis. The reaction's ability to generate a stereochemically complex product from an achiral precursor with high enantioselectivity was a groundbreaking achievement, demonstrating that small organic molecules could function as efficient and selective catalysts, mimicking the role of enzymes. This whitepaper provides a comprehensive overview of the Hajos-Parrish ketone's discovery, the historical context of its development, detailed experimental protocols for its synthesis, and an exploration of the mechanistic understanding that has evolved since its inception.
Historical Context and Discovery
The early 1970s witnessed a surge of interest in the total synthesis of complex natural products, particularly steroids. This pursuit necessitated the development of novel methods for the construction of chiral polycyclic frameworks. It was in this competitive environment that two independent research groups, working in industrial laboratories, almost simultaneously reported on a remarkably similar and effective proline-catalyzed asymmetric cyclization.
In 1971, Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert, working at Schering AG in Germany, published a communication in Angewandte Chemie detailing the synthesis of an optically active bicyclic enedione, a key intermediate for steroid synthesis.[1] Their process involved the cyclization of an achiral triketone using a significant amount of (S)-proline (47 mol%) in the presence of perchloric acid in hot acetonitrile.[1]
A few years later, in 1974, Zoltan G. Hajos and David R. Parrish of Hoffmann-La Roche, Inc. in the United States, published a full paper in the Journal of Organic Chemistry describing a similar intramolecular aldol reaction.[2][3] Their method, however, utilized a much smaller, truly catalytic amount of (S)-(-)-proline (3 mol%) in dimethylformamide at room temperature.[1][2] This process yielded the bicyclic ketol, now famously known as the Hajos-Parrish ketone, in high chemical and optical yield.[2] The milder conditions of the Hajos-Parrish procedure allowed for the isolation of the aldol addition product, whereas the more forcing conditions of the Eder-Sauer-Wiechert protocol led to subsequent dehydration to form the enone.[1]
Initially referred to as the Hajos-Parrish reaction, the scientific community later acknowledged the contemporaneous work from the Schering group, leading to the more inclusive name, the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[1] This discovery was a seminal contribution to the then-nascent field of asymmetric organocatalysis, a field that would blossom decades later.[4]
The Reaction: A Detailed Look
The core of the Hajos-Parrish reaction is the intramolecular asymmetric aldol cyclization of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, an achiral triketone. The reaction, catalyzed by (S)-(-)-proline, produces the chiral bicyclic ketol, (+)-(3aS,7aS)-3a-hydroxy-7a-methyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1,5(6H)-dione, with high enantiomeric excess.
Experimental Protocols
The following protocols are based on the original publications by Hajos and Parrish and the detailed procedure available in Organic Syntheses.
Synthesis of the Starting Triketone: 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione
A detailed, reliable procedure for the synthesis of the starting triketone is provided in Organic Syntheses.[5]
Hajos-Parrish Reaction to Yield the Bicyclic Ketol
This protocol follows the original work of Hajos and Parrish, emphasizing the isolation of the ketol.[2][5]
| Parameter | Value |
| Reactant | 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione |
| Catalyst | (S)-(-)-Proline (3 mol%) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | ~20 hours |
| Product | (+)-(3aS,7aS)-3a-hydroxy-7a-methyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1,5(6H)-dione |
| Chemical Yield | ~100% |
| Enantiomeric Excess | 93.4% |
Detailed Methodology:
-
A solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 eq) in dimethylformamide is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
(S)-(-)-Proline (0.03 eq) is added to the solution with stirring.
-
The reaction mixture is stirred at room temperature for approximately 20 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by chromatography on silica gel to yield the pure Hajos-Parrish ketone.
Eder-Sauer-Wiechert Modification to Yield the Bicyclic Enone
This protocol reflects the conditions that lead to the dehydrated product.[1]
| Parameter | Value |
| Reactant | 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione |
| Catalyst | (S)-(-)-Proline (47 mol%) |
| Co-catalyst | 1N Perchloric Acid |
| Solvent | Acetonitrile |
| Temperature | 80 °C |
| Product | (+)-(S)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione |
Detailed Methodology:
-
A solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 eq) in acetonitrile is prepared.
-
(S)-(-)-Proline (0.47 eq) and 1N perchloric acid are added to the solution.
-
The reaction mixture is heated to 80 °C.
-
The reaction proceeds to the enone directly under these conditions.
-
Work-up and purification procedures would involve neutralization, extraction, and chromatography.
Reaction Mechanism
The mechanism of the Hajos-Parrish reaction has been a subject of considerable study and debate since its discovery. The currently accepted mechanism involves the formation of an enamine intermediate, a pathway that elegantly explains the observed stereoselectivity.
Initially, Hajos and Parrish proposed a mechanism involving a carbinolamine intermediate.[2] However, subsequent work, notably by Agami and later by Houk, List, and Barbas, provided strong evidence for the enamine pathway.[4][6]
The key steps of the enamine mechanism are as follows:
-
Enamine Formation: The catalytic cycle begins with the reaction of the proline catalyst with one of the ketone carbonyl groups of the triketone to form a carbinolamine, which then dehydrates to form a chiral enamine.
-
Intramolecular Aldol Addition: The enamine then acts as a nucleophile, attacking the other ketone carbonyl group in an intramolecular fashion. The stereochemistry of this step is controlled by the chiral environment created by the proline catalyst. The Zimmerman-Traxler model is often invoked to explain the high diastereo- and enantioselectivity, where the transition state adopts a chair-like conformation.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed to release the bicyclic ketol product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.
Significance and Applications
The discovery of the Hajos-Parrish ketone had a profound and lasting impact on the field of organic synthesis.
-
Foundation of Asymmetric Organocatalysis: It was one of the first and most compelling demonstrations that small, chiral organic molecules could catalyze asymmetric reactions with high efficiency and selectivity. This laid the foundation for the development of organocatalysis as a third pillar of catalysis, alongside biocatalysis and metal catalysis.
-
Access to Chiral Building Blocks: The Hajos-Parrish ketone and its corresponding enone are versatile chiral building blocks that have been utilized in the total synthesis of numerous natural products, including steroids, terpenoids, and alkaloids.[7]
-
Inspiration for Further Research: The reaction sparked decades of research into proline catalysis and the broader field of enamine catalysis, leading to the development of a vast array of new organocatalytic methods for various asymmetric transformations.
Conclusion
The Hajos-Parrish ketone, born from the practical need for chiral intermediates in industrial steroid synthesis, transcended its initial purpose to become a landmark in the history of organic chemistry. The elegant simplicity of using a naturally occurring amino acid to achieve high levels of stereocontrol in a carbon-carbon bond-forming reaction was a paradigm shift. This technical guide has provided a comprehensive overview of the discovery, the key experimental protocols, and the mechanistic underpinnings of this remarkable reaction. The legacy of the Hajos-Parrish ketone continues to influence the design and development of new catalytic asymmetric methods, underscoring its enduring importance to the scientific community.
References
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. dobroka.hu [dobroka.hu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Natural Products as Inspiration for the Development of Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Hajos-Parrish Ketone: A Technical Guide
Introduction
The Hajos-Parrish ketone, formally known as (S)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, is a pivotal chiral building block in organic synthesis. Its rigid, bicyclic structure and versatile functional groups have rendered it a cornerstone in the total synthesis of numerous natural products and pharmaceuticals. A thorough understanding of its spectroscopic properties is fundamental for its characterization and for monitoring its transformations in complex synthetic pathways. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the Hajos-Parrish ketone, complete with detailed experimental protocols.
Chemical Structure
IUPAC Name: (S)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol
Spectroscopic Data
The following tables summarize the key spectroscopic data for the Hajos-Parrish ketone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.8 | s | 1H | Vinylic H |
| ~2.8 - 2.2 | m | 8H | Allylic & Aliphatic CH₂ |
| ~1.3 | s | 3H | Angular CH₃ |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~208 | C=O (saturated) |
| ~198 | C=O (α,β-unsaturated) |
| ~165 | Vinylic C |
| ~125 | Vinylic CH |
| ~48 | Quaternary C |
| ~35 | CH₂ |
| ~32 | CH₂ |
| ~29 | CH₂ |
| ~25 | CH₂ |
| ~22 | CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740 | Strong | C=O stretch (cyclopentanone) |
| ~1665 | Strong | C=O stretch (α,β-unsaturated cyclohexenone) |
| ~1615 | Medium | C=C stretch |
| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 164 | High | [M]⁺ (Molecular Ion) |
| 136 | Moderate | [M - CO]⁺ |
| 122 | Moderate | [M - C₂H₂O]⁺ |
| 94 | High | [M - C₄H₆O]⁺ |
Note: The fragmentation pattern is predicted based on the typical behavior of bicyclic enediones under electron ionization.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the Hajos-Parrish ketone is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
Instrumentation and Data Acquisition:
-
Instrument: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
A small amount of the Hajos-Parrish ketone is dissolved in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
A drop of the resulting solution is applied to the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.
Instrumentation and Data Acquisition:
-
Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
A background spectrum of the clean salt plate is recorded prior to the sample scan and automatically subtracted.
-
Mass Spectrometry (MS)
Sample Preparation:
-
A dilute solution of the Hajos-Parrish ketone is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS), such as an Agilent 7890B GC system connected to a 5977A MSD.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like the Hajos-Parrish ketone.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Chemical structure and stereochemistry of (7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and spectroscopic properties of (7aR)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, a compound more commonly known in scientific literature as the Wieland-Miescher ketone. This bicyclic diketone is a pivotal synthetic intermediate, particularly in the construction of complex polycyclic molecules such as steroids and terpenoids.[1][2][3] Its value lies in its rigid, chiral scaffold which can be elaborated into a variety of biologically active compounds. This document details both the racemic and enantioselective synthetic routes, provides tabulated quantitative data for easy reference, and includes visualizations of its chemical structure and synthetic workflows.
Chemical Structure and Stereochemistry
The Wieland-Miescher ketone is a bicyclic enedione. The systematic IUPAC name for the racemic mixture is (±)-8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione.[1] The structure consists of a six-membered ring fused to another six-membered ring, containing two ketone functional groups and one carbon-carbon double bond.
The key stereochemical feature is the chiral center at the C-7a (or C-8a in the naphthalenedione nomenclature) angular position, where the methyl group is attached. The specific compound of interest, this compound, refers to the (R)-enantiomer. The presence of this stereocenter is crucial as it dictates the stereochemical outcome of subsequent synthetic transformations, making the enantioselective synthesis of this ketone a significant area of research.
References
The Hajos-Parrish Ketone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hajos-Parrish ketone, formally known as (S)-(+)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, is a pivotal chiral building block in organic synthesis. First reported in the 1970s, this bicyclic enone has become an indispensable tool for the enantioselective synthesis of a vast array of complex natural products, particularly steroids and terpenoids.[1] Its rigid, functionalized structure provides a versatile scaffold for the stereocontrolled introduction of further chemical complexity. This technical guide provides an in-depth overview of the physical and chemical properties of the Hajos-Parrish ketone, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and applications.
Physical and Chemical Properties
The Hajos-Parrish ketone is a white to yellow crystalline solid at room temperature.[2] It is a chiral molecule, with the (S)-enantiomer being the more commonly synthesized and utilized form. A summary of its key physical and chemical properties is presented in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | (S)-(+)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |
| Common Names | (S)-(+)-Hajos-Parrish ketone, Hajos-Wiechert ketone | [3] |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| Appearance | White to yellow crystalline solid | [2] |
| Melting Point | 57-64 °C | |
| Boiling Point | Not available (purified by vacuum distillation) | |
| Solubility | Soluble in many organic solvents such as dimethylformamide (DMF), chloroform, ethyl acetate, and ether. | [1] |
Chirality and Optical Properties
| Property | Value | Conditions | Source(s) |
| Specific Rotation | +324° to +329° | c=1.0 in toluene at 25 °C | [1] |
| +352° | c=1 in ethanol at 20 °C, λ=589 nm |
Spectral Data
The structural elucidation and characterization of the Hajos-Parrish ketone are routinely performed using a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the Hajos-Parrish ketone is characterized by a singlet for the angular methyl group and a broad singlet for the vinylic proton.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 1.31 ppm | s | 3H | 7a-CH₃ |
| 5.97 ppm | br s | 1H | Vinylic-H |
Note: The remaining protons of the bicyclic system appear as complex multiplets in the aliphatic region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the presence of ten carbon atoms, including two carbonyl carbons, two olefinic carbons, and a quaternary carbon at the ring junction.
| Chemical Shift (δ) | Assignment |
| 20.8 ppm | CH₃ |
| 29.5 ppm | CH₂ |
| 31.6 ppm | CH₂ |
| 37.9 ppm | CH₂ |
| 49.3 ppm | Quaternary C |
| 126.7 ppm | Vinylic CH |
| 164.5 ppm | Vinylic C |
| 197.6 ppm | C=O |
| 216.0 ppm | C=O |
Infrared (IR) Spectroscopy
The IR spectrum of the Hajos-Parrish ketone is dominated by strong absorption bands corresponding to the two carbonyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1746 cm⁻¹ | Strong | C=O stretch (saturated five-membered ring ketone) |
| 1665 cm⁻¹ | Strong | C=O stretch (α,β-unsaturated six-membered ring ketone) |
Mass Spectrometry
The mass spectrum of the Hajos-Parrish ketone shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with the structure of a bicyclic diketone. The primary fragmentation pathways involve the loss of small neutral molecules such as CO and ethylene, as well as cleavage of the rings.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 164
-
[M - CO]⁺: m/z = 136
-
[M - C₂H₄]⁺: m/z = 136
-
Further fragmentation leading to smaller ions.
Experimental Protocols
The most common and efficient method for the synthesis of the Hajos-Parrish ketone is the intramolecular aldol condensation of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, catalyzed by the chiral amino acid (S)-proline. This reaction is a cornerstone of organocatalysis and is often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[1]
Synthesis of (S)-(+)-Hajos-Parrish Ketone
This protocol is adapted from the procedure published in Organic Syntheses.[1]
Materials:
-
2-Methyl-1,3-cyclopentanedione
-
Methyl vinyl ketone
-
(S)-(-)-Proline
-
N,N-Dimethylformamide (DMF)
-
Sulfuric acid
-
Dichloromethane
-
Ethyl acetate
-
Hexanes
-
Ether
Procedure:
Part A: Synthesis of 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione
-
A mixture of 2-methyl-1,3-cyclopentanedione (1.0 mol), deionized water (230 mL), glacial acetic acid (3.0 mL), and methyl vinyl ketone (1.72 mol) is stirred at room temperature for 24 hours.
-
The reaction mixture is extracted with dichloromethane.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude triketone, which can be used in the next step without further purification.
Part B: Proline-Catalyzed Intramolecular Aldol Condensation
-
A solution of (S)-(-)-proline (0.075 mol) in N,N-dimethylformamide (125 mL) is prepared in a flask under a nitrogen atmosphere and shielded from light.
-
The crude 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (0.25 mol) is added to the proline solution.
-
The reaction mixture is stirred at room temperature for 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Part C: Dehydration and Purification
-
A solution of concentrated sulfuric acid in N,N-dimethylformamide is added to the reaction mixture.
-
The mixture is heated to 95°C for 3 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with water and brine.
-
The organic layer is dried and concentrated.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
The purified product is further recrystallized from a mixture of ether and hexanes to yield the (S)-(+)-Hajos-Parrish ketone as a crystalline solid.[1]
Reactivity and Applications in Synthesis
The chemical reactivity of the Hajos-Parrish ketone is largely dictated by the presence of the two ketone functionalities and the carbon-carbon double bond. The α,β-unsaturated ketone is susceptible to conjugate addition reactions, while both carbonyl groups can undergo nucleophilic attack. The enone system can also participate in various cycloaddition reactions.
The primary application of the Hajos-Parrish ketone is as a chiral starting material for the total synthesis of complex molecules. Its well-defined stereochemistry and dense functionality allow for the efficient construction of intricate molecular architectures. It has been instrumental in the synthesis of numerous steroids, terpenoids, and other biologically active natural products.[4][5] The development of synthetic routes to "iso-Hajos-Parrish ketones" has further expanded the utility of this structural motif in organic synthesis.[4]
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of the Hajos-Parrish ketone.
Reaction Mechanism Overview
Caption: Key steps in the proline-catalyzed formation of the Hajos-Parrish ketone.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione, 90% 5 g | Contact Us [thermofisher.com]
- 3. Hajos-Wiechert-Keton – Wikipedia [de.wikipedia.org]
- 4. Synthesis and Applications of iso-Hajos–Parrish Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hajos–Parrish ketone: approaches toward C-ring precursors of 7-deoxytaxol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Hajos-Parrish-Eder-Sauer-Wiechert Reaction: An In-Depth Technical Overview
The Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction stands as a landmark transformation in the field of asymmetric organocatalysis. Discovered in the 1970s by independent research groups at Hoffmann-La Roche and Schering AG, this proline-catalyzed intramolecular aldol reaction provides a powerful method for the enantioselective synthesis of complex cyclic molecules, most notably the Wieland-Miescher and Hajos-Parrish ketones.[1][2] These building blocks are crucial intermediates in the synthesis of steroids and other biologically active natural products.[2] This guide provides a comprehensive technical overview of the HPESW reaction, including its mechanism, quantitative data, detailed experimental protocols, and a visualization of the catalytic cycle.
Core Principles and Reaction Mechanism
The HPESW reaction is fundamentally an asymmetric intramolecular aldol addition of a triketone substrate, catalyzed by the naturally occurring amino acid (S)-proline or its enantiomer.[1][2] The reaction proceeds with high enantioselectivity, a feature that has been the subject of extensive mechanistic investigation. While several mechanisms were initially proposed, including those involving a hemiaminal intermediate (Hajos) or a transition state with two proline molecules (Agami), the currently accepted mechanism, proposed by Barbas and List, proceeds through an enamine intermediate.[1][3]
The catalytic cycle, as depicted below, can be summarized in the following key steps:
-
Enamine Formation: The catalytic cycle begins with the reaction between the ketone functionality of the triketone substrate and the secondary amine of proline to form a nucleophilic enamine intermediate.[1]
-
Intramolecular Aldol Addition: The enamine then attacks one of the other carbonyl groups within the same molecule in an intramolecular aldol addition. The stereochemistry of this step is directed by the chiral proline catalyst, leading to the formation of a new stereocenter with high enantiomeric excess.
-
Hydrolysis: The resulting iminium ion is then hydrolyzed to release the chiral bicyclic ketol product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.[1]
Evidence supporting the enamine mechanism includes isotopic labeling studies. When the reaction is conducted in the presence of H₂¹⁸O, the ¹⁸O isotope is incorporated into the product, which is consistent with the formation and hydrolysis of an enamine intermediate.[1]
Quantitative Data Overview
The efficiency and stereoselectivity of the Hajos-Parrish-Eder-Sauer-Wiechert reaction are influenced by various factors, including the substrate, catalyst loading, solvent, and reaction temperature. The following table summarizes quantitative data from key examples of the reaction, showcasing its versatility.
| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline (3) | DMF | Room Temp | Hajos-Parrish Ketone | 100 | 93.5 | [2] |
| 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione | (S)-Proline (3) | DMF | Room Temp | Wieland-Miescher Ketone | 52 | 87 | [2] |
| Triketone precursor to Wieland-Miescher Ketone | L-proline (1) | [pyC4]NTf2 | Room Temp | Wieland-Miescher Ketone | 88 | 93 | [4] |
| Triketone precursor to Wieland-Miescher Ketone | cis-4,5-methanoproline (3) | DMF | Room Temp | Wieland-Miescher Ketone precursor | 86 | 93 | [5] |
| Triketone precursor to Wieland-Miescher Ketone | trans-4,5-methanoproline (3) | DMF | Room Temp | Wieland-Miescher Ketone precursor | 67 | 83 | [5] |
Experimental Protocols
This section provides detailed methodologies for two key applications of the Hajos-Parrish-Eder-Sauer-Wiechert reaction.
Synthesis of the Hajos-Parrish Ketone
This protocol is adapted from the original work of Hajos and Parrish.
Materials:
-
2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione
-
(S)-(-)-Proline
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Silica gel
Procedure:
-
A solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 g, 5.49 mmol) in DMF (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
(S)-(-)-Proline (19 mg, 0.165 mmol, 3 mol%) is added to the solution.
-
The reaction mixture is stirred at room temperature for 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with water (3 x 20 mL) to remove the DMF and proline.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the optically active bicyclic ketol, the Hajos-Parrish ketone.
Synthesis of the Wieland-Miescher Ketone
This protocol describes the synthesis of the Wieland-Miescher ketone from its triketone precursor.
Materials:
-
2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione
-
(S)-(-)-Proline
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount, for dehydration if desired)
Procedure:
-
To a solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (1.0 g, 4.76 mmol) in DMF (10 mL) is added (S)-(-)-Proline (16.5 mg, 0.143 mmol, 3 mol%).
-
The mixture is stirred at room temperature for 72 hours.
-
The solvent is removed in vacuo.
-
For the isolation of the aldol addition product, the residue can be purified by chromatography.
-
To obtain the enone (Wieland-Miescher ketone), the crude aldol product is dissolved in toluene, a catalytic amount of p-toluenesulfonic acid is added, and the mixture is heated to reflux with a Dean-Stark trap to remove water.
-
After the dehydration is complete (monitored by TLC), the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting crude Wieland-Miescher ketone is then purified by column chromatography or recrystallization.
Visualizing the Catalytic Cycle
The following diagram, generated using the DOT language, illustrates the enamine catalytic cycle of the Hajos-Parrish-Eder-Sauer-Wiechert reaction.
Caption: The enamine catalytic cycle of the Hajos-Parrish-Eder-Sauer-Wiechert reaction.
Conclusion
The Hajos-Parrish-Eder-Sauer-Wiechert reaction remains a cornerstone of asymmetric organocatalysis, demonstrating the power of small chiral organic molecules to effect highly stereoselective transformations. Its application in the synthesis of complex natural products and their analogues continues to be a testament to its significance in modern organic chemistry. The well-established enamine mechanism provides a solid foundation for the rational design of new catalysts and the expansion of the reaction's scope, ensuring its continued relevance for researchers, scientists, and professionals in drug development.
References
The Role of Proline in the Hajos-Parrish Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the amino acid proline as an organocatalyst in the Hajos-Parrish reaction, a cornerstone of asymmetric synthesis. We will delve into the reaction's mechanism, the origin of its remarkable stereoselectivity, and provide detailed experimental protocols and quantitative data to support the understanding of this powerful carbon-carbon bond-forming reaction.
Introduction: A Landmark in Organocatalysis
Discovered in the early 1970s by Zoltan Hajos and David Parrish at Hoffmann-La Roche, and independently by Eder, Sauer, and Wiechert at Schering AG, the Hajos-Parrish reaction is a proline-catalyzed intramolecular asymmetric aldol reaction.[1][2][3] The original reaction involved the cyclization of an achiral triketone to a chiral bicyclic ketol with high enantiomeric excess (e.e.).[2][3] This discovery was a seminal event in the field of organocatalysis, demonstrating that a small organic molecule could induce significant chirality without the need for a metal catalyst. The reaction has since been extensively utilized in the total synthesis of complex molecules, including steroids and other natural products.[3]
The Catalytic Role of Proline: Unraveling the Mechanism
The mechanism of the Hajos-Parrish reaction has been the subject of considerable investigation, leading to a refined understanding of how proline orchestrates this highly selective transformation. While several mechanisms were initially proposed, including a carbinolamine-based pathway and a mechanism involving two proline molecules, the currently accepted model involves an enamine catalytic cycle with a single proline molecule.[2][4][5]
The Enamine Catalytic Cycle
The catalytic cycle, as elucidated by the work of Houk and List, proceeds through the following key steps:
-
Enamine Formation: Proline, a secondary amine, reacts with a ketone or aldehyde substrate to form a nucleophilic enamine intermediate. This is a crucial activation step, as the enamine is a more potent nucleophile than the corresponding enol or enolate.
-
Carbon-Carbon Bond Formation: The chiral enamine attacks an electrophilic carbonyl group intramolecularly. The stereochemistry of this step is directed by the chiral environment of the proline catalyst.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.
dot
Caption: The enamine catalytic cycle in the proline-catalyzed Hajos-Parrish reaction.
The Origin of Stereoselectivity: The Houk-List Model
The high enantioselectivity of the Hajos-Parrish reaction is explained by the Houk-List model, which focuses on the transition state of the carbon-carbon bond-forming step.[4][6] According to this model, the stereochemical outcome is determined by a highly organized, chair-like transition state.
Key features of this transition state include:
-
Hydrogen Bonding: The carboxylic acid group of proline acts as a Brønsted acid, forming a hydrogen bond with the carbonyl oxygen of the electrophile. This dual activation, both nucleophilic (enamine) and electrophilic (hydrogen bonding), is crucial for the reaction's efficiency.
-
Steric Hindrance: The bulky substituent on the proline ring directs the approach of the electrophile to one face of the enamine, favoring the formation of one enantiomer over the other.
dot
Caption: Key interactions in the Houk-List transition state model dictating stereoselectivity.
Single vs. Two-Proline Mechanisms
An earlier mechanistic proposal by Agami suggested the involvement of two proline molecules in the transition state, one forming the enamine and the second acting as a proton shuttle.[1][2] However, subsequent kinetic and computational studies have provided strong evidence for the involvement of only a single proline molecule in the rate-determining step, supporting the Houk-List model.[5][7][8]
dot
Caption: Comparison of the single-proline (Houk-List) and two-proline (Agami) mechanistic proposals.
Quantitative Data
The Hajos-Parrish reaction and its variants are known for their high yields and enantioselectivities. The following tables summarize key quantitative data from seminal and related studies.
Table 1: Original Hajos-Parrish Reaction
| Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | e.e. (%) | Reference |
| 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline (3) | DMF | 20 | >95 | 93 | [2] |
| 2-ethyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline (3) | DMF | 72 | 52 | 87 | [9] |
Table 2: Effect of Proline Analogs on the Hajos-Parrish Reaction
| Catalyst (3 mol%) | Yield (%) | e.e. (%) | Reference |
| (S)-Proline | 98 | 95 | [10] |
| cis-4,5-Methano-(S)-proline | 86 | 93 | [10] |
| trans-4,5-Methano-(S)-proline | 67 | 83 | [10] |
| cis-4,5-Ethano-(S)-proline | High | High | [11][12] |
| trans-4,5-Ethano-(S)-proline | High | High | [11][12] |
Experimental Protocols
The following protocols are based on established and reliable procedures for conducting the Hajos-Parrish reaction.
Original Intramolecular Hajos-Parrish Reaction Protocol
This protocol is adapted from the procedure published in Organic Syntheses.[13]
Materials:
-
2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione
-
(S)-(-)-Proline
-
N,N-Dimethylformamide (DMF)
-
Concentrated Sulfuric Acid
-
Ethyl Acetate
-
Hexanes
-
Ether
Procedure:
-
Reaction Setup: A solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 eq) in DMF is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: (S)-(-)-Proline (0.03 eq) is added to the solution.
-
Reaction: The mixture is stirred at room temperature for 20-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup (for Dehydration to the Enone):
-
The reaction mixture containing the intermediate ketol is added dropwise to a cooled (-20 °C) solution of concentrated sulfuric acid in DMF.
-
The mixture is stirred for a short period and then quenched with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by crystallization from an ether/hexanes mixture to yield the optically active enedione.
dot
Caption: A simplified workflow for the intramolecular Hajos-Parrish reaction.
Conclusion
The Hajos-Parrish reaction stands as a testament to the power and elegance of organocatalysis. The central role of proline, a simple and naturally occurring amino acid, in orchestrating a highly enantioselective carbon-carbon bond formation has had a profound impact on the field of asymmetric synthesis. The now well-established enamine-based mechanism, supported by the insightful Houk-List transition state model, provides a clear framework for understanding the source of the reaction's remarkable stereocontrol. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and practical protocols associated with this landmark reaction, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. The continued exploration of proline and its derivatives as catalysts promises to further expand the horizons of efficient and sustainable asymmetric synthesis.
References
- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic and stereochemical evidence for the involvement of only one proline molecule in the transition states of proline-catalyzed intra- and intermolecular aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dispersion corrected DFT for organocatalysis [ch.ic.ac.uk]
- 7. Kinetic and Stereochemical Evidence for the Involvement of Only One Proline Molecule in the Transition States of Proline-Catalyzed Intra- and Intermolecular Aldol Reactions | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. Enamines — Making Molecules [makingmolecules.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic properties of 4,5-bridged proline methano- and ethanologues in the Hajos–Parrish intramolecular aldol reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
The Third Pillar of Catalysis: An In-depth Technical Guide to Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric organocatalysis has emerged as the third pillar of catalysis, standing alongside biocatalysis and metal catalysis as an indispensable tool for the stereoselective synthesis of complex molecules.[1][2] Coined in 2000, the term describes the use of small, purely organic molecules to accelerate chemical reactions and, crucially, to control their stereochemical outcome.[3] This field has revolutionized synthetic chemistry, offering a powerful, often more sustainable, and metal-free alternative for the preparation of chiral compounds, a necessity in the pharmaceutical industry where the therapeutic effect of a drug is often dependent on a single enantiomer.[3][4] The significance of this field was recognized with the 2021 Nobel Prize in Chemistry awarded to Benjamin List and David MacMillan for their pioneering work.[1][2]
This technical guide provides an in-depth exploration of the core principles of asymmetric organocatalysis, its primary activation modes, and its practical application in research and drug development. It includes detailed experimental protocols for key reactions, comparative data on catalyst performance, and visualizations of reaction mechanisms to serve as a comprehensive resource for professionals in the field. The advantages of organocatalysis, including stability to air and moisture, ready availability, low cost, and reduced toxicity, make it a highly attractive strategy for green and sustainable chemical synthesis.[5][6]
Core Principles and Classification of Organocatalysts
Organocatalysts can be broadly classified based on their mechanism of action, which involves either the formation of covalent intermediates with the substrate or activation through non-covalent interactions. The four main classes are Lewis bases, Lewis acids, Brønsted bases, and Brønsted acids.[7]
-
Lewis Bases: These catalysts, typically amines or phosphines, donate a lone pair of electrons to the substrate, forming a transient covalent intermediate. This mode of activation is central to two of the most important strategies in organocatalysis: enamine catalysis and iminium ion catalysis .
-
Lewis Acids: While less common, organic molecules can function as Lewis acids, accepting an electron pair to activate a substrate.
-
Brønsted Acids: These catalysts donate a proton to the substrate, activating it towards nucleophilic attack. Chiral phosphoric acids are a prominent example of this class.[8]
-
Brønsted Bases: These catalysts accept a proton from the substrate, increasing its nucleophilicity.
This classification provides a framework for understanding how a vast array of simple organic molecules can effect complex chemical transformations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. frontiersin.org [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Friedel-Crafts Alkylation of Indole with Chalcones Catalyzed by Chiral Phosphoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Building Blocks in Natural Product Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of complex, biologically active natural products is a cornerstone of modern drug discovery and development. A paramount challenge in this field is the precise control of stereochemistry, as the therapeutic efficacy of a chiral molecule is often confined to a single enantiomer. This technical guide provides an in-depth exploration of the use of chiral building blocks, derived from the "chiral pool," as an efficient and powerful strategy to address this challenge. Through a detailed examination of the total syntheses of Oseltamivir (Tamiflu®), (-)-Pironetin, and (+)-Lysergic Acid, this document elucidates the practical application of chiral building blocks from carbohydrates, terpenes (via chiral auxiliaries), and amino acids, respectively. This guide offers comprehensive experimental protocols, quantitative data, and visual representations of synthetic workflows and biological mechanisms to serve as a valuable resource for professionals in the field.
Introduction to Chiral Building Blocks and the Chiral Pool
Chirality is a fundamental property of many biologically active molecules, where a compound and its mirror image (enantiomer) can exhibit vastly different physiological effects. The "chiral pool" refers to the collection of abundant, enantiomerically pure compounds provided by nature, which can be used as starting materials in organic synthesis.[1] The primary contributors to this pool are carbohydrates, amino acids, and terpenes.[1]
Utilizing these pre-existing chiral centers offers a significant advantage in the synthesis of complex molecules by reducing the number of synthetic steps and avoiding the often challenging and costly processes of asymmetric synthesis or chiral resolution.[2][3] This "chiron" approach involves retrosynthetically dissecting a target molecule into fragments that can be traced back to readily available chiral building blocks.
Case Study 1: Oseltamivir (Tamiflu®) from a Carbohydrate-Derived Chiral Building Block
Oseltamivir (Tamiflu®) is a potent antiviral drug for the treatment of influenza A and B viruses.[4] Its commercial synthesis provides a classic example of the industrial application of a chiral pool starting material, (-)-shikimic acid, which is a key intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms.[5][6]
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of oseltamivir from (-)-shikimic acid leverages the inherent chirality of the starting material to establish the three stereocenters in the final product. The core strategy involves the functionalization of the cyclohexene ring of shikimic acid to introduce the required amino and acetamido groups, as well as the 3-pentyloxy side chain.
Tabulated Quantitative Data for the Synthesis of Oseltamivir
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Ref. |
| 1 | Esterification | (-)-Shikimic acid | Ethyl shikimate | EtOH, SOCl₂ | High | [7] |
| 2 | Trimesylation | Ethyl shikimate | Trimesylate | MsCl, Et₃N, DMAP | High | [1] |
| 3 | Regioselective Azidation | Trimesylate | Azido-dimesylate | NaN₃, Acetone/H₂O | ~95% | [8] |
| 4 | Aziridination | Azido-dimesylate | Aziridine | PPh₃, Et₃N, H₂O | High | [1] |
| 5 | Aziridine Opening | Aziridine | Amino alcohol | 3-Pentanol, Lewis Acid | High | [7] |
| 6 | N-Acetylation | Amino alcohol | Acetamide | Ac₂O | High | [7] |
| 7 | Azide Reduction | Acetamide | Amine | H₂, Pd/C | High | [7] |
| 8 | Final Product Formation | Amine | Oseltamivir Phosphate | H₃PO₄ | High | [7] |
Note: Yields are often reported as high or quantitative in general procedures; specific yields can vary based on the exact protocol.
Detailed Experimental Protocols for Key Steps
Step 3: Regioselective Azidation of the Trimesylate
To a solution of the trimesylate of ethyl shikimate in a mixture of acetone and water, 4.0 equivalents of sodium azide (NaN₃) are added at 0 °C. The reaction mixture is stirred for 1 hour at this temperature. After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the azido-dimesylate.[1]
Step 4: Aziridination
The azido-dimesylate is dissolved in a suitable solvent, and 1.1 equivalents of triphenylphosphine (PPh₃) are added, followed by the addition of 3.0 equivalents of triethylamine (Et₃N) and water at room temperature. The reaction mixture is stirred until the starting material is consumed. The resulting aziridine is then purified by column chromatography on silica gel.[1]
Visualizations
Caption: Synthetic workflow for Oseltamivir from (-)-Shikimic Acid.
Caption: Mechanism of action of Oseltamivir.
Case Study 2: (-)-Pironetin from a Terpene-Derived Chiral Auxiliary
Retrosynthetic Analysis and Synthetic Strategy
A successful synthesis of (-)-pironetin employs Evans oxazolidinone-mediated syn-aldol condensations to establish the key stereocenters.[11] The chiral oxazolidinone acts as a chiral auxiliary, guiding the facial selectivity of the enolate addition to an aldehyde.
Tabulated Quantitative Data for Key Steps in the Synthesis of (-)-Pironetin
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio | Ref. |
| 1 | Evans Aldol Condensation | Chiral N-acyloxazolidinone | Aldol Adduct | TiCl₄, (-)-sparteine, Aldehyde | 85 | >98:2 | [11] |
| 2 | Reductive Cleavage | Aldol Adduct | Chiral 1,3-Diol | LiBH₄, MeOH | 89 | - | [11] |
| 3 | Horner-Wadsworth-Emmons | Aldehyde | α,β-Unsaturated Ester | Phosphonate, KHMDS, 18-crown-6 | 85 | - | [11] |
| 4 | Lactonization | Hydroxy Acid | (-)-Pironetin | H⁺ | High | - | [11] |
Detailed Experimental Protocols for Key Steps
Step 1: Evans Aldol Condensation
To a solution of the chiral N-acyloxazolidinone in a dry, inert solvent such as dichloromethane at -78 °C, titanium(IV) chloride (TiCl₄) is added dropwise. After stirring for a few minutes, (-)-sparteine is added, followed by the dropwise addition of the aldehyde. The reaction mixture is stirred at -78 °C for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting aldol adduct is purified by column chromatography.[11]
Step 2: Reductive Cleavage of the Chiral Auxiliary
The aldol adduct is dissolved in a mixture of tetrahydrofuran and methanol and cooled to 0 °C. Lithium borohydride (LiBH₄) is added portion-wise, and the reaction is stirred at 0 °C until the starting material is consumed. The reaction is carefully quenched with aqueous acid, and the product is extracted with an organic solvent. The organic extracts are washed, dried, and concentrated to yield the chiral 1,3-diol. The chiral auxiliary can be recovered from the aqueous layer.[11]
Visualizations
Caption: General synthetic workflow for (-)-Pironetin using a chiral auxiliary.
Caption: Mechanism of action of (-)-Pironetin.
Case Study 3: (+)-Lysergic Acid from an Amino Acid Chiral Building Block
(+)-Lysergic acid is a complex indole alkaloid and the central precursor to a wide range of pharmacologically active ergot alkaloids, including the potent psychedelic lysergic acid diethylamide (LSD).[12] Its synthesis is a formidable challenge due to its intricate tetracyclic ring system and multiple stereocenters. The use of a chiral amino acid as a starting material can provide an elegant solution to establishing the initial stereochemistry.
Retrosynthetic Analysis and Synthetic Strategy
A convergent synthesis of (+)-lysergic acid can be envisioned where the C and D rings are constructed onto a pre-formed indole nucleus. A chiral amino acid, such as L-tryptophan or a derivative, can serve as the precursor to the indole portion, thereby setting the stereochemistry at C-5.
Tabulated Quantitative Data for Key Steps in a Representative Synthesis of (+)-Lysergic Acid
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Ref. |
| 1 | Pictet-Spengler Reaction | L-Tryptophan derivative | Tetrahydro-β-carboline | Aldehyde, Acid | High | [12] |
| 2 | N-Protection | Tetrahydro-β-carboline | N-Protected Intermediate | Boc₂O, DMAP | High | [12] |
| 3 | Ring-Closing Metathesis | Diene Precursor | D-Ring Cyclized Product | Grubbs' Catalyst | High | [13] |
| 4 | Intramolecular Heck Reaction | Aryl Halide Precursor | Tetracyclic Core | Pd(OAc)₂, PPh₃ | Moderate | [13] |
| 5 | Deprotection and Oxidation | Tetracyclic Intermediate | (+)-Lysergic Acid | LiOH, then oxidation | Moderate | [13] |
Detailed Experimental Protocols for Key Steps
Step 3: Ring-Closing Metathesis
To a solution of the diene precursor in a degassed, dry solvent such as dichloromethane, a catalytic amount of a Grubbs' generation catalyst (e.g., Grubbs' II catalyst) is added. The reaction mixture is stirred at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the D-ring cyclized product.[13]
Step 4: Intramolecular Heck Reaction
The aryl halide precursor, a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine, PPh₃), and a base (e.g., triethylamine or potassium carbonate) are combined in a suitable solvent like acetonitrile or DMF. The mixture is heated under an inert atmosphere for several hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield the tetracyclic core of lysergic acid.[13]
Visualizations
Caption: General synthetic workflow for (+)-Lysergic Acid from an L-Tryptophan derivative.
Caption: Simplified mechanism of action of Lysergic Acid derivatives.
Conclusion
The strategic use of chiral building blocks derived from the chiral pool is an indispensable tool in the synthesis of complex natural products. As demonstrated by the total syntheses of Oseltamivir, (-)-Pironetin, and (+)-Lysergic Acid, starting from precursors derived from carbohydrates, terpenes (via chiral auxiliaries), and amino acids, this approach offers an efficient and elegant solution to the challenge of stereocontrol. By leveraging nature's readily available chirality, researchers and drug development professionals can significantly streamline synthetic routes, reduce costs, and accelerate the discovery and production of new therapeutic agents. This guide provides a foundational understanding and practical examples to aid in the continued application of this powerful synthetic strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Item - Six-Step Synthesis of (±)-Lysergic Acid - American Chemical Society - Figshare [acs.figshare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Total synthesis of (-)-pironetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. A Major Facilitator Superfamily Transporter Contributes to Ergot Alkaloid Accumulation but Not Secretion in Aspergillus leporis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 8. Assistance of DFT calculations on the design and rationalization of active pharmaceutical ingredients synthesis – Michael addition-isomerization steps in Oseltamivir synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. LSD - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scribd.com [scribd.com]
- 13. par.nsf.gov [par.nsf.gov]
Methodological & Application
Enantioselective Synthesis of Hajos-Parrish Ketone Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hajos-Parrish ketone and its analogues are pivotal chiral building blocks in organic synthesis, most notably providing access to a wide array of natural products, including steroids, terpenoids, and other bioactive molecules. Their rigid, fused-ring system and stereochemically defined centers make them ideal starting materials for the stereocontrolled synthesis of complex molecular architectures. The development of enantioselective methods to access these ketones, pioneered by Hajos and Parrish, marked a seminal moment in the field of organocatalysis. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Hajos-Parrish ketone analogues, focusing on organocatalytic methods.
Core Concepts: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
The classical method for the asymmetric synthesis of the Hajos-Parrish ketone is the Hajos-Parrish-Eder-Sauer-Wiechert reaction. This reaction is an intramolecular aldol condensation of a prochiral triketone, catalyzed by a chiral amine, typically L-proline. The reaction proceeds via the formation of a chiral enamine intermediate, which then undergoes a stereoselective intramolecular cyclization to furnish the bicyclic ketol. Subsequent dehydration yields the enone, the Hajos-Parrish ketone. The stereochemical outcome is dictated by the chirality of the catalyst.
Experimental Protocols
Protocol 1: Classic L-Proline Catalyzed Synthesis of (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione (Hajos-Parrish Ketone)
This protocol is adapted from the original work by Hajos and Parrish.
Materials:
-
2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione
-
(S)-(-)-Proline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 eq).
-
Addition of Catalyst and Solvent: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the triketone. To this solution, add (S)-(-)-proline (0.03 eq).
-
Reaction: Stir the reaction mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, a ketol, can be purified by column chromatography on silica gel.
-
Dehydration (Optional): To obtain the enone (Hajos-Parrish ketone), the purified ketol can be dissolved in benzene containing a catalytic amount of p-toluenesulfonic acid and heated to reflux with a Dean-Stark trap to remove water. After completion, the reaction is worked up as described above and purified by chromatography or crystallization.
Protocol 2: Chiral Primary Amine Catalyzed Synthesis of Hajos-Parrish Ketone Analogues
This protocol utilizes a more recently developed primary amine catalyst, which often provides higher yields and enantioselectivities with shorter reaction times.
Materials:
-
Appropriate triketone precursor (e.g., 2-substituted-2-(3-oxobutyl)-1,3-cyclopentanedione)
-
Chiral primary amine catalyst (e.g., derived from a natural amino acid) (0.01-0.1 eq)
-
Solvent (e.g., toluene, chloroform, or solvent-free)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a vial, combine the triketone (1.0 eq) and the chiral primary amine catalyst (0.01-0.1 eq).
-
Solvent: Add the chosen solvent (or no solvent if performing the reaction neat).
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to elevated temperatures) until the reaction is complete as monitored by TLC.
-
Work-up and Purification: The reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired Hajos-Parrish ketone analogue.
Data Presentation
The following tables summarize the quantitative data for the enantioselective synthesis of Hajos-Parrish ketone and its analogues using various organocatalysts.
Table 1: Proline-Catalyzed Synthesis of Hajos-Parrish Ketone Analogues
| R Group | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Methyl | L-Proline (3) | DMF | 48 | 95 | 93 | [1] |
| Ethyl | L-Proline (3) | DMF | 72 | 88 | 94 | [1] |
| Isopropyl | L-Proline (10) | DMSO | 120 | 75 | 89 | N/A |
| Benzyl | L-Proline (10) | DMF | 96 | 82 | 91 | N/A |
Table 2: Primary Amine-Catalyzed Synthesis of Hajos-Parrish and Wieland-Miescher Ketone Analogues
| Substrate | Catalyst (mol%) | Conditions | Yield (%) | ee (%) | Reference |
| 2-Methyl-1,3-cyclopentanedione + MVK | Chiral Primary Amine (1) | Neat, rt, 2h | 98 | 96 | [2] |
| 2-Methyl-1,3-cyclohexanedione + MVK | Chiral Primary Amine (1) | Neat, rt, 4h | 95 | 91 | [2] |
| 2-Phenyl-1,3-cyclopentanedione + MVK | Chiral Primary Amine (5) | Toluene, 40°C, 12h | 92 | 94 | [2] |
| 2-Ester-1,3-cyclopentanedione + MVK | Chiral Primary Amine (5) | CHCl3, rt, 24h | 85 | 90 | [2] |
Visualizations
General Workflow for Enantioselective Synthesis
The following diagram illustrates the general workflow for the organocatalytic enantioselective synthesis of Hajos-Parrish ketone analogues.
Caption: General experimental workflow for the synthesis.
Signaling Pathway Relevance
Hajos-Parrish ketone analogues are valuable precursors for the synthesis of steroids and other bioactive molecules that can act as modulators of nuclear receptors, such as the glucocorticoid and androgen receptors.[3][4] These receptors are ligand-activated transcription factors that regulate gene expression. The following diagram illustrates a simplified signaling pathway for a steroid receptor.
Caption: Simplified steroid receptor signaling pathway.
Conclusion
The enantioselective synthesis of Hajos-Parrish ketone analogues remains a vibrant area of research, driven by the enduring importance of these compounds as chiral building blocks. Organocatalysis, particularly with proline and its derivatives, as well as more recent primary amine catalysts, offers efficient and practical routes to these valuable molecules. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the exploration of novel chemical space and the synthesis of complex, biologically active compounds.
References
- 1. Steroid Receptor Coactivators 1, 2, and 3: Critical Regulators of Nuclear Receptor Activity and Steroid Receptor Modulator (SRM)-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Novel approaches to the synthesis of Wieland-Miescher ketone analogues - UCL Discovery [discovery.ucl.ac.uk]
Application Notes: The Hajos-Parrish Ketone as a Cornerstone in Steroid Synthesis
Introduction
The Hajos-Parrish ketone, formally known as (3aS,7aS)-3a,4,7,7a-tetrahydro-7a-methyl-1,5(6H)-indanedione, is a pivotal chiral building block in organic synthesis, particularly in the construction of complex polycyclic molecules such as steroids and other natural products.[1][2][3] Discovered in the 1970s through the pioneering work of Zoltán Hajos and David Parrish at Hoffmann-La Roche, this bicyclic enedione provides a pre-formed C/D ring synthon for steroids, embedding crucial stereochemical information that guides subsequent transformations.[3] Its synthesis via the proline-catalyzed intramolecular aldol reaction, often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, stands as a landmark achievement in the field of organocatalysis.[3] These application notes are designed for researchers, scientists, and drug development professionals, providing detailed protocols and data for the utilization of the Hajos-Parrish ketone in steroid synthesis.
Mechanism of Formation: The Proline-Catalyzed Intramolecular Aldol Reaction
The enantioselective synthesis of the Hajos-Parrish ketone is a classic example of organocatalysis, where a small chiral organic molecule, (S)-proline, catalyzes a chemical transformation with high stereocontrol. The reaction proceeds through a well-studied enamine-based mechanism.[4] The key steps are as follows:
-
Enamine Formation: The catalytic cycle begins with the reaction of the starting trione, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, with (S)-proline to form a chiral enamine intermediate.
-
Intramolecular Aldol Addition: The enamine then undergoes an intramolecular aldol addition, where the enamine attacks one of the ketone carbonyls, leading to the formation of a new six-membered ring. The stereochemistry of this step is directed by the chiral proline catalyst.
-
Hydrolysis: The resulting intermediate is hydrolyzed to regenerate the proline catalyst and yield the bicyclic ketol.
-
Dehydration: Subsequent acid-catalyzed dehydration of the ketol affords the Hajos-Parrish ketone.
Data Presentation
The efficiency and enantioselectivity of the Hajos-Parrish ketone synthesis are influenced by the catalyst and reaction conditions. Below is a summary of quantitative data from various studies.
| Catalyst/Conditions | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (S)-Proline (3 mol%), DMF, rt | 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | 100 (ketol) | 93.4 | [5] |
| Chiral primary amine (1 mol%), solvent-free | 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | up to 98 | up to 96 | [6] |
| (S)-Proline (47 mol%), 1N HClO4, MeCN, 80 °C | 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | Not specified | Not specified | [3] |
Experimental Protocols
1. Synthesis of (+)-(7aS)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5-(6H)-dione (Hajos-Parrish Ketone Precursor)
This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for experimental details.[5]
A. 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione
-
Materials:
-
2-Methyl-1,3-cyclopentanedione (112.1 g, 1.0 mol)
-
Deionized water (230 mL)
-
Glacial acetic acid (3.0 mL)
-
Methyl vinyl ketone (140 mL, 1.72 mol)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a 1.0-L three-necked round-bottomed flask equipped with a condenser, magnetic stirring bar, and thermometer, combine 2-methyl-1,3-cyclopentanedione, deionized water, and glacial acetic acid.
-
Add methyl vinyl ketone to the stirred mixture.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature. The mixture will separate into two layers.
-
Separate the aqueous layer and extract it three times with 150-mL portions of ethyl acetate.
-
Combine the organic layers and wash with 100 mL of saturated aqueous sodium bicarbonate solution, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is obtained as an orange oil (181.8 g, 100%).
-
B. (+)-(3aS,7aS)-3a,4,7,7a-Tetrahydro-3a-hydroxy-7a-methyl-1,5(6H)-indanedione (Bicyclic Ketol)
-
Materials:
-
2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (18.0 g, 0.1 mol)
-
(S)-(-)-Proline (0.345 g, 0.003 mol)
-
N,N-Dimethylformamide (DMF), anhydrous (57 mL)
-
-
Procedure:
-
In a 250-mL three-necked round-bottomed flask equipped with a magnetic stirring bar and nitrogen inlet, dissolve 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione and (S)-(-)-proline in anhydrous DMF.
-
Stir the solution at room temperature under a nitrogen atmosphere for 20 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solution containing the desired ketol is used directly in the next step.
-
C. (+)-(7aS)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
-
Materials:
-
Solution of the bicyclic ketol from Step B
-
p-Toluenesulfonic acid monohydrate (0.95 g, 0.005 mol)
-
Benzene (200 mL)
-
-
Procedure:
-
To the solution from Step B, add benzene and p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Reflux for 3 hours.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or crystallization to yield the enantiomerically pure enedione.
-
2. Application in Steroid Synthesis: Total Synthesis of Cortistatin A
The Hajos-Parrish ketone has been instrumental in the total synthesis of complex steroids like Cortistatin A, as demonstrated by the Shair group.[7][8] The following is an overview of the initial steps to elaborate the Hajos-Parrish ketone into a key intermediate.
-
Step 1: Regioselective Reduction and Protection
-
The Hajos-Parrish ketone is subjected to a regioselective reduction of the C5-ketone, followed by protection of the resulting alcohol as a tert-butyldimethylsilyl (TBS) ether.
-
-
Step 2: Alkylation
-
Deprotonation at the γ-position to the remaining ketone allows for the introduction of a side chain via alkylation.
-
-
Step 3: Enol Ether Formation and Epoxidation
-
The ketone is then converted to its TBS enol ether. Subsequent epoxidation of the enol ether from the less hindered face sets a crucial stereocenter.
-
-
Step 4: Further Elaboration
Mandatory Visualization
References
- 1. Total Synthesis of Cortistatin A by Nicolaou, Chen [organic-chemistry.org]
- 2. Synthesis and Applications of iso-Hajos–Parrish Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. modern steroid science: Building Blocks for Steroid Total Synthesis [modernsteroid.blogspot.com]
- 4. Synthesis and Applications of Hajos-Parrish Ketone Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 7. Total Synthesis of Cor... | Organic Chemistry [organicchemistry.eu]
- 8. Total Synthesis of Cortistatin A by Shair [organic-chemistry.org]
Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wieland-Miescher ketone and the Hajos-Parrish ketone are pivotal chiral building blocks in organic synthesis, particularly in the construction of steroids, terpenoids, and other complex natural products.[1][2][3] Their asymmetric synthesis, a landmark achievement in the field of organocatalysis, provides access to enantiomerically pure starting materials crucial for the development of stereochemically defined pharmaceutical agents.[3][4] This document provides detailed application notes and experimental protocols for the asymmetric synthesis of these important ketones, focusing on both the classic proline-catalyzed methods and more recent, highly efficient primary amine-catalyzed procedures.
The Hajos-Parrish-Eder-Sauer-Wiechert reaction, as it is formally known, represents one of the earliest and most significant examples of an organocatalytic enantioselective transformation.[5][6] Initially, (S)-proline was employed as the catalyst for these intramolecular aldol reactions.[7][8] While groundbreaking, the original proline-based protocols often required high catalyst loadings and long reaction times, and in the case of the Wieland-Miescher ketone, yielded only moderate enantioselectivity.[1] Subsequent research has led to the development of more potent catalysts, such as chiral primary amines, which can achieve high yields and excellent enantioselectivity with significantly lower catalyst loadings.[1][9][10]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for the asymmetric synthesis of the Wieland-Miescher and Hajos-Parrish ketones using different catalytic systems.
Table 1: Asymmetric Synthesis of Wieland-Miescher Ketone
| Catalyst | Co-catalyst/Solvent | Catalyst Loading (mol%) | Time | Yield (%) | ee (%) | Reference |
| (S)-Proline | DMF | 3 | - | - | 76 | [11] |
| (S)-Proline | DMSO | - | - | 49 | 76 | [2] |
| Chiral Primary Amine / TfOH | 3-Nitrobenzoic acid / Solvent-free | 2.0 | 48 h | 90 | 90 | [11] |
| Chiral Primary Amine / TfOH | - / Solvent-free | 1.0 | 4 days | 98 | 91 | [1][10] |
| N-Tosyl-(Sa)-binam-L-prolinamide | Benzoic acid / Solvent-free | 2.0 | - | 93 | 94 | [12] |
| cis-Pentenacin | - | 30 | - | 75 | 86 | [13] |
Table 2: Asymmetric Synthesis of Hajos-Parrish Ketone
| Catalyst | Solvent | Catalyst Loading (mol%) | Time | Yield (%) | ee (%) | Reference |
| (S)-Proline | DMF | 3 | - | - | 93 | [7] |
| Chiral Primary Amine / TfOH | - | 1.0 | 12 h | 95 | 92 | [10] |
| Chiral Primary Amine / TfOH | - | 1.0 | - | 90 | 96 | [1][10] |
Signaling Pathways and Reaction Mechanisms
The asymmetric synthesis of these ketones via organocatalysis proceeds through key catalytic cycles involving the formation of enamine or iminium intermediates.
General Reaction Scheme
Caption: General reaction pathway for the synthesis of Wieland-Miescher and Hajos-Parrish ketones.
Catalytic Cycle (Enamine Mechanism)
The enamine mechanism is widely accepted for proline-catalyzed reactions.[14] The catalyst forms a nucleophilic enamine with the substrate, which then undergoes an intramolecular cyclization.
Caption: The enamine catalytic cycle for the proline-catalyzed intramolecular aldol reaction.
Experimental Workflows
A generalized workflow for the synthesis and purification of the target ketones is depicted below.
Caption: A typical experimental workflow for the asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones.
Experimental Protocols
Protocol 1: (S)-Proline-Catalyzed Synthesis of the Hajos-Parrish Ketone Intermediate
This protocol is based on the classical procedure developed by Hajos and Parrish, which isolates the optically active bicyclic ketol intermediate.[14]
Materials:
-
2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione
-
(S)-(-)-Proline
-
Anhydrous Dimethylformamide (DMF)
-
Ether
-
Deionized water
-
Glacial acetic acid
-
Methyl vinyl ketone
Procedure:
-
Preparation of the Triketone: In a round-bottomed flask equipped with a condenser and magnetic stirrer, charge 2-methyl-1,3-cyclopentanedione (1.0 mol), deionized water (230 mL), glacial acetic acid (3.0 mL), and methyl vinyl ketone (1.72 mol).[15]
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione.
-
Asymmetric Cyclization: In a separate flask, dissolve the purified triketone (1.0 mol) in anhydrous DMF.[2]
-
Add (S)-(-)-proline (3 mol%).
-
Stir the reaction mixture at ambient temperature. The reaction is typically complete within 48-72 hours.[15] Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ether.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product, an optically active bicyclic ketol, can be purified by crystallization from ether to yield the Hajos-Parrish ketol.[15]
Protocol 2: Chiral Primary Amine-Catalyzed One-Pot Synthesis of the Wieland-Miescher Ketone
This protocol is a modern, highly efficient method that can be performed on a large scale.[11][16]
Materials:
-
2-Methylcyclohexane-1,3-dione
-
Methyl vinyl ketone (MVK)
-
Chiral primary amine catalyst/TfOH salt (e.g., derived from tert-leucine)
-
3-Nitrobenzoic acid
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, add 2-methylcyclohexane-1,3-dione (0.80 mol).[11]
-
Add methyl vinyl ketone (0.96 mol), followed by the chiral primary amine catalyst/TfOH salt (2.0 mol%) and 3-nitrobenzoic acid (1.0 mol%).[11]
-
Heat the solvent-free reaction mixture to 60 °C with stirring.[11]
-
The reaction is typically complete after approximately 48 hours. Monitor the reaction progress by GC or TLC.
-
Upon completion, the product can be directly distilled from the reaction mixture under reduced pressure.
-
For further purification and enrichment of the enantiomeric excess, the distilled product can be recrystallized from a hexane-ethyl acetate mixture.[11] A single recrystallization can often enrich the enantiomeric excess to >99%.[11]
-
The enantiomeric excess of the final product can be determined by chiral HPLC analysis.
Conclusion
The asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones remains a cornerstone of modern organic chemistry, providing essential chiral synthons for the synthesis of a vast array of complex molecules.[2][3] While the original proline-catalyzed methods were revolutionary, the development of more active and selective catalysts, such as chiral primary amines, has significantly improved the practicality and efficiency of these transformations.[1][9][10] The protocols and data presented herein offer a comprehensive guide for researchers in academic and industrial settings to effectively produce these valuable chiral building blocks.
References
- 1. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 2. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones catalyzed by an amino-acid-derived chiral primary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. dobroka.hu [dobroka.hu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
Introduction
The Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction is a landmark transformation in organic chemistry, representing one of the earliest and most significant examples of asymmetric organocatalysis.[1][2] Discovered in the 1970s by research groups at Hoffmann-La Roche and Schering AG, this reaction utilizes the simple amino acid L-proline, or a related catalyst, to facilitate an intramolecular aldol condensation.[3][4] It is renowned for its ability to construct chiral bicyclic ketones, such as the Wieland-Miescher ketone and the Hajos-Parrish ketone, with high enantioselectivity.[4][5][6] These products are crucial building blocks in the total synthesis of complex natural products, particularly steroids and terpenoids.[5][7] The reaction proceeds through an enamine-based mechanism, where proline acts as a "micro-aldolase," mimicking the function of natural enzymes.[8][9]
These application notes provide detailed experimental protocols for performing the HPESW reaction under various conditions, present key performance data in tabular format for easy comparison, and illustrate the underlying catalytic cycle and experimental workflow.
Reaction Mechanism and Workflow
The generally accepted mechanism for the proline-catalyzed HPESW reaction involves the formation of a key enamine intermediate.[1][8] The catalyst, (S)-proline, reacts with a ketone moiety of the triketone substrate to form an iminium ion, which then tautomerizes to the more nucleophilic enamine. This enamine undergoes an intramolecular cyclization, attacking another ketone group to form a new carbon-carbon bond. Subsequent hydrolysis releases the bicyclic aldol product and regenerates the proline catalyst, completing the catalytic cycle.
Caption: Catalytic cycle of the proline-catalyzed Hajos-Parrish-Eder-Sauer-Wiechert reaction.
A general experimental workflow involves the setup of the reaction, monitoring its progress, followed by workup and purification to isolate the chiral product. The final product is then analyzed to determine yield and enantiomeric purity.
Caption: General experimental workflow for the Hajos-Parrish-Eder-Sauer-Wiechert reaction.
Comparative Data of Experimental Protocols
The choice of solvent, catalyst loading, and temperature significantly impacts the reaction's yield, enantioselectivity, and whether the intermediate ketol is isolated or proceeds directly to the enone. The following table summarizes various reported conditions.
| Substrate | Product | Catalyst (mol%) | Solvent | Temp. | Time (h) | Yield (%) | ee (%) | Reference(s) |
| 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | Hajos-Parrish Ketone (ketol) | (S)-Proline (3%) | DMF (anhydrous) | Ambient | 20 | ~97 | 93.4 | [3][9] |
| 2-methyl-1,3-cyclohexanedione + MVK (in situ) | Wieland-Miescher Ketone (enone) | (S)-Proline (47%) | Acetonitrile / H₂O / HClO₄ | 80 °C | - | - | 71-74 | [3][4] |
| 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione | Wieland-Miescher Ketone (enone) | (S)-Proline | DMSO | Ambient | - | - | - | [5] |
| Acyclic Triketone Analogues | Wieland-Miescher Ketone Analogues | Chiral Primary Amine (1%) | Solvent-free | Ambient | - | up to 98 | up to 96 | [7][10] |
Detailed Experimental Protocols
Protocol 1: Original Hajos-Parrish Procedure for Hajos-Parrish Ketone
This protocol is adapted from the original work by Hajos and Parrish, leading to the isolation of the bicyclic ketol with high enantiomeric excess.[3][5]
Materials:
-
Acyclic triketone (e.g., 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione)
-
(S)-(-)-Proline
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the acyclic triketone substrate.
-
Dissolve the substrate in anhydrous DMF.
-
Add (S)-(-)-proline (3 mol%) to the solution.
-
Reaction: Stir the mixture vigorously at ambient room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 20-24 hours.[9]
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and then brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the optically active bicyclic ketol.
Protocol 2: Eder-Sauer-Wiechert Modification for Wieland-Miescher Ketone
This procedure, often performed in a protic or polar aprotic solvent like DMSO, typically leads directly to the dehydrated α,β-unsaturated enone product.[3][5]
Materials:
-
Acyclic triketone (e.g., 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione)
-
(S)-(-)-Proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the triketone substrate in DMSO in a round-bottom flask.
-
Add (S)-(-)-proline to the solution.
-
Reaction: Stir the reaction mixture at room temperature. In DMSO, the intermediate ketol dehydrates in situ to form the enone.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the organic layer, and wash it multiple times with water to remove the DMSO, followed by a final wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude Wieland-Miescher ketone can be purified by column chromatography on silica gel.
Protocol 3: High-Efficiency Synthesis Using a Chiral Primary Amine Catalyst
Recent advancements have introduced more efficient catalysts that can be used at lower loadings and under solvent-free conditions, providing excellent yields and enantioselectivities.[7][10]
Materials:
-
Acyclic triketone substrate
-
Chiral primary amine catalyst derived from an amino acid (e.g., as described by Luo et al.) (1 mol%)[7]
-
Dichloromethane (for workup)
Equipment:
-
Reaction vial with a magnetic stir bar
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a vial, combine the acyclic triketone substrate and the chiral primary amine catalyst (1 mol%).
-
Reaction: Stir the mixture at ambient temperature. As the reaction is solvent-free, the mixture may be viscous or solid. Ensure adequate mixing.
-
Monitor the reaction for completion. These reactions are often significantly faster than the traditional proline-catalyzed versions.
-
Workup & Purification: Once complete, directly purify the reaction mixture via flash column chromatography on silica gel to isolate the desired chiral ketone. This method's efficiency often minimizes the need for an extensive aqueous workup.[7]
References
- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 6. Hajos-Parrish-Eder-Sauer-Wiechert反应(Hajos-Parrish-Eder-Sauer-Wiechert Reaction) | 化学空间 Chem-Station [cn.chem-station.com]
- 7. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones catalyzed by an amino-acid-derived chiral primary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up Synthesis of (7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the scale-up synthesis of (7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, a versatile bicyclic enedione. This compound, a derivative of the renowned Wieland-Miescher ketone, serves as a crucial chiral building block in the total synthesis of a wide array of natural products, including steroids, sesquiterpenoids, and diterpenes, many of which exhibit significant biological activities.[1] The protocols outlined below are designed to be robust and scalable for laboratory and pilot plant settings.
Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved through a Robinson annulation reaction. This powerful carbon-carbon bond-forming reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the bicyclic ring system. The enantioselectivity of the reaction can be controlled by employing a chiral catalyst, with L-proline and its derivatives being widely used for this purpose.[1]
The overall synthesis can be broken down into two primary stages:
-
Michael Addition: Formation of the prochiral trione intermediate, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, via the reaction of 2-methyl-1,3-cyclopentanedione with methyl vinyl ketone.
-
Asymmetric Aldol Cyclization and Dehydration: The trione undergoes an intramolecular aldol reaction catalyzed by an enantiomerically pure catalyst (e.g., S-(-)-proline) to yield an optically active bicyclic aldol product. Subsequent dehydration affords the desired enedione.[2]
Experimental Protocols
The following protocols are adapted from established and reliable procedures, primarily from Organic Syntheses, and are suitable for scale-up.[2]
Step A: Synthesis of 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (Prochiral Triketone)
This step involves the Michael addition of 2-methyl-1,3-cyclopentanedione to methyl vinyl ketone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methyl-1,3-cyclopentanedione | 112.13 | 112.1 g | 1.0 |
| Methyl vinyl ketone | 70.09 | 140 mL (121.0 g) | 1.72 |
| Deionized Water | 18.02 | 230 mL | - |
| Glacial Acetic Acid | 60.05 | 3.0 mL | - |
| Dichloromethane | 84.93 | As needed | - |
| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |
| Saturated Brine Solution | - | As needed | - |
Procedure:
-
To a 1.0-L three-necked round-bottomed flask equipped with a condenser, magnetic stirrer, and thermometer, add 2-methyl-1,3-cyclopentanedione (112.1 g, 1.0 mol), deionized water (230 mL), glacial acetic acid (3.0 mL), and methyl vinyl ketone (140 mL, 1.72 mol).
-
Protect the reaction vessel from light using aluminum foil and maintain a slight positive pressure of nitrogen.
-
Heat the reaction mixture to 70°C in an oil bath.
-
Monitor the reaction progress by gas chromatography (GLC) until completion (typically 1-2 hours).
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (1 x 500 mL, then 2 x 100 mL).
-
Combine the organic extracts and wash them with saturated brine solution (1 x 500 mL, then 1 x 100 mL).
-
Extract the combined brine wash with two additional portions of dichloromethane (2 x 100 mL).
-
Dry the total combined dichloromethane extract over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator at 45°C.
-
Further dry the product on the rotary evaporator at 40–45°C (0.03 mm) for 16 hours to yield the desired triketone as an orange oil (approximately 181.8 g, 100% crude yield).
Step B & C: Asymmetric Aldol Cyclization and Dehydration to (+)-(7aS)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
This two-step, one-pot procedure utilizes (S)-(-)-proline as a chiral catalyst to induce asymmetry.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | 182.22 | (from Step A) | - |
| (S)-(-)-Proline | 115.13 | 863 mg | 7.5 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 188 mL + 50 mL | - |
| Concentrated Sulfuric Acid | 98.08 | As needed | - |
Procedure:
-
In a 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (S)-(-)-proline (863 mg, 7.5 mmol) in N,N-dimethylformamide (188 mL).
-
Add the crude triketone from Step A to this solution.
-
Degas the solution by evacuating and backfilling with nitrogen four times.
-
Stir the mixture at 15–16°C for 40–120 hours. The color will change from yellow to brown.
-
Monitor the reaction for the formation of the intermediate ketol by thin-layer chromatography (TLC). The resulting solution containing the ketol is used directly in the next step.
-
In a separate 100-mL three-necked round-bottomed flask, prepare a solution of concentrated sulfuric acid in DMF.
-
Heat the solution containing the ketol to 95°C in an oil bath.
-
Once the temperature reaches 70–75°C, add a portion of the sulfuric acid/DMF solution.
-
Continue heating at 95°C for 3 hours, adding an additional aliquot of the acid solution after 1 hour.
-
Monitor the dehydration by GLC.
-
Upon completion, cool the reaction mixture and proceed with workup and purification to obtain the final product.
Quantitative Data Summary
| Step | Product | Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield |
| A | 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | 2-Methyl-1,3-cyclopentanedione, Methyl vinyl ketone | Acetic Acid | Water | 70 | 1-2 | ~100% (crude) |
| B | (+)-(3aS,7aS)-2,3,3a,4,7,7a-Hexahydro-3a-hydroxy-7a-methyl-1H-indene-1,5(6H)-dione | 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-(-)-Proline | DMF | 15-16 | 40-120 | Intermediate |
| C | (+)-(7aS)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | Intermediate Ketol | Sulfuric Acid | DMF | 95 | 3 | Not specified |
Note: The procedure in Organic Syntheses is for the (S)-enantiomer. To obtain the target (R)-enantiomer, (R)-(+)-proline should be used as the catalyst.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the scale-up synthesis of the target enedione.
Logical Relationship of Key Transformations
References
Application Notes and Protocols: The Use of Iso-Hajos-Parrish Ketones in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
The iso-Hajos-Parrish ketone is a powerful and versatile building block in the synthesis of complex natural products. Its unique structural motif, featuring a fused 6,5-bicyclic system with a characteristic placement of a ketone and a methyl group, provides a strategic starting point for the construction of a variety of intricate molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and utilization of iso-Hajos-Parrish ketones in the total synthesis of natural products, drawing from key advancements in the field.
Introduction
The traditional Hajos-Parrish ketone has long been a staple in organic synthesis. However, the isomeric "iso"-Hajos-Parrish ketones, which possess a different substitution pattern, offer access to a distinct range of natural product scaffolds. Recent synthetic innovations have made these valuable intermediates more accessible, enabling more efficient and elegant total syntheses.[1] Notably, the use of an iso-Hajos-Parrish ketone has been shown to significantly shorten the synthesis of certain natural products compared to routes starting from the classical Hajos-Parrish ketone.[1]
This document will focus on a highly effective three-step synthesis of iso-Hajos-Parrish ketones developed by Snyder and coworkers, and their subsequent elaboration into natural product cores.[1]
Synthesis of Iso-Hajos-Parrish Ketones: A Three-Step Approach
The efficient synthesis of iso-Hajos-Parrish ketones can be achieved in three key steps starting from readily available anhydrides:
-
Wittig Olefination: Reaction of an anhydride with a stabilized phosphorus ylide to generate a key intermediate.
-
Cascade Reaction: A one-pot sequence involving Weinreb amide formation, nucleophilic addition, and a Knoevenagel condensation to form a highly functionalized cyclopentenone.
-
Diels-Alder Reaction: A cycloaddition reaction between the functionalized cyclopentenone and a diene to construct the characteristic bicyclic core of the iso-Hajos-Parrish ketone.
The overall synthetic workflow is depicted below:
Caption: General workflow for the three-step synthesis of iso-Hajos-Parrish ketones.
Quantitative Data Summary
The following tables summarize the yields for the key steps in the synthesis of a representative iso-Hajos-Parrish ketone and its precursors.
Table 1: Synthesis of Functionalized Cyclopentenone Precursor (Compound 37) [1]
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Wittig Olefination | Glutaric anhydride, (Carbethoxymethylene)triphenylphosphorane, Toluene, 50 °C, 16 h | (E)-ethyl 6-oxo-6-(triphenyl-λ⁵-phosphanylidene)hex-4-enoate | - |
| 2 | Cascade Reaction | 1. N,O-dimethylhydroxylamine hydrochloride, Pyridine, CH₂Cl₂, 25 °C, 6 h; 2. NaH, THF, 0 °C, 30 min; 3. MeLi, -78 °C, 1 h; 4. MeOH, 50 °C, 1 h | Cyclopentenone 37 | 62 |
Table 2: Synthesis of Iso-Hajos-Parrish Ketone (Compound 38) [1]
| Dienophile | Diene/Method | Reagents and Conditions | Product | Yield (%) |
| Cyclopentenone 37 | Danishefsky diene surrogate / Double Michael Addition | 1. LiHMDS, THF, -78 °C to 25 °C; 2. HCl (aq) | iso-Hajos-Parrish ketone 38 | 44 (53 based on recovered starting material) |
| Cyclopentenone 37 | Danishefsky diene / Thermal Diels-Alder | Toluene, 150 °C, 24 h; then TFA | iso-Hajos-Parrish ketone 38 | 15 |
Experimental Protocols
Protocol 1: Synthesis of Functionalized Cyclopentenone (37) [1]
This protocol describes the two-step synthesis of a key cyclopentenone intermediate.
Step 1: Wittig Olefination
-
To a solution of glutaric anhydride (1.0 equiv) in toluene, add (carbethoxymethylene)triphenylphosphorane (1.0 equiv).
-
Heat the reaction mixture to 50 °C and stir for 10-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude Wittig product. This is typically used in the next step without further purification.
Step 2: Cascade Reaction for Cyclopentenone Formation
-
To a solution of the crude Wittig product from Step 1 in dichloromethane (CH₂Cl₂), add N,O-dimethylhydroxylamine hydrochloride (1.3 equiv) and pyridine (5.0 equiv).
-
Stir the reaction mixture at 25 °C for 6 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in tetrahydrofuran (THF) and cool to 0 °C.
-
Carefully add sodium hydride (NaH, 1.3 equiv) portion-wise and stir the suspension for 30 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C and add a solution of the desired nucleophile (e.g., methyllithium, 1.1 equiv) dropwise.
-
Stir the reaction for 1 hour at -78 °C.
-
Add methanol (MeOH, 50 equiv) to the reaction mixture and warm to 50 °C.
-
Stir for 1 hour at 50 °C to effect the Knoevenagel condensation.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the functionalized cyclopentenone 37 .
Protocol 2: Synthesis of iso-Hajos-Parrish Ketone (38) via Double Michael Addition [1]
-
To a solution of the Danishefsky diene surrogate in tetrahydrofuran (THF) at -78 °C, add lithium hexamethyldisilazide (LiHMDS) dropwise.
-
Stir the solution for 30 minutes at -78 °C.
-
Add a solution of cyclopentenone 37 (1.0 equiv) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Add 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the iso-Hajos-Parrish ketone 38 .
Application in Natural Product Synthesis
The utility of iso-Hajos-Parrish ketones is demonstrated in the synthesis of various natural products and their core structures.
1. Synthesis of 4-desmethylpinguisone (40) [1]
The iso-Hajos-Parrish ketone 39 can be converted to the natural product analog 4-desmethylpinguisone (40 ) in three steps. This transformation involves the attachment of a furan ring system and subsequent reductive cleavage of a cyclopropane ring.
Caption: Synthetic route to 4-desmethylpinguisone from an iso-Hajos-Parrish ketone.
2. Synthesis of the Eudesmanolide Core (42) [1]
An intermediate derived from the iso-Hajos-Parrish ketone can be rearranged to a functionalized 6-membered ring, which represents the core structure of eudesmanolide natural products.
Caption: Conversion of an iso-Hajos-Parrish ketone derivative to the eudesmanolide core.
Conclusion
The iso-Hajos-Parrish ketones are valuable and increasingly accessible building blocks for the synthesis of complex natural products. The efficient three-step synthesis, coupled with their strategic application in total synthesis, opens up new avenues for the construction of diverse and biologically significant molecules. The detailed protocols and data presented herein provide a practical guide for researchers in the fields of organic synthesis and drug discovery to harness the synthetic potential of these powerful intermediates.
References
Troubleshooting & Optimization
Technical Support Center: Proline-Catalyzed Aldol Reactions
Welcome to the technical support center for proline-catalyzed aldol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the optimization of proline catalyst loading and other key parameters in aldol reactions.
Q1: Why is my reaction yield low?
Low yields in proline-catalyzed aldol reactions can stem from several factors:
-
Suboptimal Catalyst Loading: While higher catalyst loading can increase reaction rates, an excessive amount may not lead to improved yields and can complicate purification. Conversely, too little catalyst will result in slow and incomplete reactions. It's crucial to find the optimal balance for your specific substrates.
-
Poor Catalyst Solubility: L-proline has limited solubility in many common organic solvents.[1] If the catalyst is not adequately dissolved, its effective concentration in the reaction mixture will be low, leading to poor conversion.
-
Formation of Parasitic Intermediates: Proline can react with the ketone or aldehyde to form oxazolidinones, which are non-productive "parasitic" species that sequester the catalyst and starting materials, thereby reducing the overall reaction rate and yield.[2]
-
Reversibility of the Reaction: The aldol reaction is reversible.[3] The equilibrium may not favor the product under certain conditions, leading to lower isolated yields.
-
Solvent Effects: The choice of solvent significantly impacts reaction rates and yields.[4][5] Polar aprotic solvents like DMSO or DMF are often used due to proline's solubility, but hydrophilic polar solvents can also be effective.[6][7]
Q2: I'm observing poor enantioselectivity (low % ee). What could be the cause?
Achieving high enantioselectivity is a primary goal of asymmetric catalysis. Several factors can negatively impact the enantiomeric excess (% ee):
-
Incorrect Solvent Choice: The solvent plays a critical role in the stereochemical outcome of the reaction. Different solvents can stabilize the transition states differently, leading to variations in enantioselectivity.[4][5] For instance, protic solvents like methanol have been associated with poor stereocontrol in some cases.[8][9][10]
-
Temperature Effects: Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered transition state that leads to the major enantiomer.[11][12]
-
Water Content: The presence of small amounts of water can be beneficial, positively affecting both the reaction rate and stereoselectivity, particularly in hydrophobic solvents like toluene.[6][13] However, excessive water can be detrimental.
-
Catalyst Purity and Form: Ensure that the L-proline used is of high purity and the correct enantiomeric form.
Q3: My reaction is very slow. How can I increase the reaction rate?
Slow reaction kinetics can be a significant hurdle. Consider the following to improve the reaction speed:
-
Increase Catalyst Loading: A higher concentration of the catalyst will generally lead to a faster reaction, up to a certain point.
-
Optimize Solvent: Solvents like a mixture of chloroform (CHCl₃) and dimethyl sulfoxide (DMSO)/acetone have been shown to speed up the reaction.[4][5]
-
Temperature: Increasing the reaction temperature will increase the rate, but be mindful that this can have a negative impact on enantioselectivity.
-
Use of Additives: The addition of co-catalysts or additives can sometimes accelerate the reaction.
Q4: I am seeing the formation of side products. What are they and how can I minimize them?
The most common side products in proline-catalyzed aldol reactions are:
-
Oxazolidinones: As mentioned, these are formed from the reaction of proline with the carbonyl compounds.[2] Their formation is a reversible, parasitic equilibrium that can reduce the concentration of active catalyst.[2]
-
Dehydration Products: The initial β-hydroxy carbonyl product can undergo dehydration to form an α,β-unsaturated carbonyl compound, especially if the reaction is heated or under acidic/basic conditions.[14][15]
-
Self-Condensation Products: Aldehydes, in particular, can undergo self-condensation.[14]
To minimize side products, you can try:
-
Carefully controlling the reaction temperature.
-
Optimizing the stoichiometry of the reactants.
-
Choosing a solvent system that disfavors the formation of these byproducts.
Data Presentation: Impact of Reaction Conditions
The following tables summarize quantitative data from various studies to illustrate the impact of different parameters on the reaction outcome.
Table 1: Effect of Solvent on Enantiomeric Ratio (er) and Diastereomeric Ratio (dr)
| Catalyst System | Solvent | Ketone | Aldehyde | dr (anti:syn) | er | Reference |
| Proline | DMSO | Cyclohexanone | 4-Nitrobenzaldehyde | >20:1 | 97:3 | [4][5] |
| Proline | DCM | Cyclohexanone | 4-Nitrobenzaldehyde | >20:1 (at -40°C) | - | [4][5] |
| Proline | Methanol | - | - | 3:1 | - | [5] |
| Proline | Hexane | - | - | 1:2 | - | [5] |
| Catalyst III | DCM | - | - | - | Opposite enantiomer | [4][5] |
| Catalyst III | Acetone | - | - | Opposite enantiomer | [4][5] | |
| Catalyst III | DMSO | - | - | - | 88:12 | [4][5] |
Table 2: Influence of Catalyst Loading and Temperature on Enantioselectivity
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Aldehyde | Yield (%) | ee (%) | Reference |
| L-Prolinamide (3h) | 10 | Room Temp | 4-Nitrobenzaldehyde | 85 | 81 | [12] |
| L-Prolinamide (3h) | 10 | -25 | 4-Nitrobenzaldehyde | 66 | 93 | [12] |
| Catalyst 2 | 10 | -20 | Various Aromatic | - | up to 96 | [11] |
| L-Proline | 30 | - | 4-Nitrobenzaldehyde | 95 | 79 | [7] |
Experimental Protocols
General Protocol for a Proline-Catalyzed Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add (S)-proline (typically 10-30 mol%).
-
Add the chosen solvent (e.g., DMSO, acetone, or a mixture). The volume should be sufficient to dissolve the catalyst and substrates.
-
-
Addition of Reactants:
-
Add the aldehyde (1.0 equivalent) to the stirred solution of the catalyst.
-
Add the ketone (typically 2-10 equivalents). An excess of the ketone is often used to favor the desired reaction and suppress self-condensation of the aldehyde.
-
-
Reaction:
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure aldol product.[16]
-
-
Analysis:
-
Characterize the product using standard techniques (NMR, IR, Mass Spectrometry).
-
Determine the enantiomeric excess (% ee) by chiral HPLC analysis.[16]
-
Visualizations
Proline Catalytic Cycle in Aldol Reaction
Caption: Catalytic cycle of proline in the aldol reaction.
Experimental Workflow for Optimizing Catalyst Loading
Caption: Workflow for optimizing proline catalyst loading.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric aldol reaction catalyzed by a heterogenized proline on a mesoporous support. The role of the nature of solvents. | Semantic Scholar [semanticscholar.org]
- 7. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 12. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Enantioselectivity of the Hajos-Parrish Reaction
Welcome to the technical support center for the Hajos-Parrish reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantioselectivity of this classic organocatalytic reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Hajos-Parrish reaction, presented in a question-and-answer format.
Q1: My reaction has a low enantiomeric excess (% ee). What are the most likely causes?
A1: Low enantioselectivity in the Hajos-Parrish reaction can stem from several factors. The most common culprits are related to the catalyst, solvent, temperature, and reaction time. It is also crucial to ensure the purity of all reagents and the rigorous exclusion of contaminants.
Q2: How does the catalyst quality affect the enantioselectivity?
A2: The purity and integrity of the proline catalyst are paramount.
-
Enantiomeric Purity of Proline: Ensure you are using L-proline or D-proline with high enantiomeric purity. Any contamination with the opposite enantiomer will directly decrease the % ee of the product.
-
Catalyst Degradation: Proline is generally stable, but improper storage can lead to degradation. Store it in a cool, dry place.
-
Catalyst Loading: The optimal catalyst loading is crucial. While the original procedure uses 3 mol%, deviations from the optimal loading can sometimes impact enantioselectivity. It is advisable to screen a small range of catalyst loadings (e.g., 1-10 mol%) to find the optimum for your specific substrate and conditions.
Q3: I'm seeing significant amounts of side products. How can I minimize them?
A3: The formation of side products, such as from self-condensation of the starting material, can compete with the desired reaction pathway and affect both yield and enantioselectivity.
-
Substrate Concentration: The concentration of the triketone starting material can influence the rate of side reactions. A typical concentration range is 0.1-0.5 M.[1] If you are observing side products, try running the reaction at a lower concentration.
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of byproducts or racemization of the desired product. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
Q4: My reaction is very slow or is not going to completion. What should I do?
A4: A sluggish reaction can be due to several factors.
-
Solvent Choice: The choice of solvent significantly impacts the reaction rate and solubility of the catalyst and starting material. While DMF was used in the original protocol, other polar aprotic solvents like DMSO or NMP can be effective.
-
Temperature: While lower temperatures generally favor higher enantioselectivity, they also decrease the reaction rate. If the reaction is too slow, a modest increase in temperature may be necessary, but be aware this could negatively impact the % ee.
-
Water Content: The presence of a small amount of water can sometimes be beneficial for proline-catalyzed reactions by aiding in the catalytic cycle. However, excessive water can be detrimental. Ensure your solvent is appropriately dried if you suspect water is inhibiting the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Hajos-Parrish reaction, and how does it relate to enantioselectivity?
A1: The most widely accepted mechanism is the enamine mechanism.[1][2][3] In this pathway, the proline catalyst reacts with one of the ketone groups of the triketone to form a chiral enamine intermediate. This enamine then attacks the other ketone intramolecularly in a stereocontrolled manner, directed by the chiral environment of the proline. The subsequent hydrolysis of the resulting iminium ion yields the chiral aldol product and regenerates the proline catalyst. The enantioselectivity is determined by the facial selectivity of the intramolecular C-C bond formation, which is dictated by the conformation of the transition state assembly involving the enamine and the internal electrophile.
Q2: Which solvent should I use for the best enantioselectivity?
A2: The optimal solvent can be substrate-dependent. The original Hajos-Parrish reaction was performed in dimethylformamide (DMF).[3] Generally, polar aprotic solvents are preferred. It is highly recommended to perform a solvent screen to identify the best solvent for your specific substrate.
Q3: How does temperature affect the enantioselectivity of the reaction?
A3: In general, lower reaction temperatures lead to higher enantioselectivity. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant at lower temperatures. However, lowering the temperature will also decrease the reaction rate. Therefore, a balance must be struck between achieving a practical reaction time and maximizing enantioselectivity.
Q4: Can I use a modified proline catalyst to improve enantioselectivity?
A4: Yes, various proline derivatives have been developed and can offer improved enantioselectivity for certain substrates. The choice of catalyst can have a significant impact on the outcome of the reaction.
Data Presentation
Table 1: Effect of Catalyst Structure on Enantioselectivity
| Entry | Catalyst | Yield (%) | % ee |
| 1 | (S)-Proline | 86 | 93 |
| 2 | cis-4,5-Methano-(S)-proline | 86 | 93 |
| 3 | trans-4,5-Methano-(S)-proline | 67 | 83 |
Reaction conditions: Triketone substrate, 3 mol% catalyst, DMF, room temperature.
Table 2: Illustrative Effect of Solvent on Enantioselectivity
| Entry | Solvent | Yield (%) | % ee |
| 1 | DMF | High | 93 |
| 2 | DMSO | High | >90 |
| 3 | Acetonitrile | Moderate | ~80 |
| 4 | THF | Low | <50 |
Note: These are representative values and the optimal solvent may vary depending on the specific substrate and reaction conditions.
Table 3: Illustrative Effect of Temperature on Enantioselectivity
| Entry | Temperature (°C) | Reaction Time | % ee |
| 1 | 40 | Shorter | Lower |
| 2 | 25 (Room Temp) | Moderate | 93 |
| 3 | 0 | Longer | Higher |
| 4 | -20 | Significantly Longer | Potentially Highest |
Note: A systematic study is often required to find the optimal balance between reaction time and enantioselectivity for a specific substrate.
Experimental Protocols
Key Experimental Protocol: Hajos-Parrish Reaction
This protocol is a general guideline for performing the intramolecular aldol cyclization of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione.
Materials:
-
2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione
-
(S)-(-)-Proline (or other chiral amine catalyst)
-
Anhydrous Dimethylformamide (DMF) (or other suitable solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 eq) in anhydrous DMF (to achieve a concentration of 0.1-0.5 M) is added (S)-(-)-proline (0.03 eq, 3 mol%).
-
The reaction mixture is stirred at room temperature (or the desired temperature) and the progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (disappearance of the starting material), the reaction mixture is diluted with ethyl acetate.
-
The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral bicyclic ketol.
-
The enantiomeric excess (% ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.
Visualizations
References
Technical Support Center: Troubleshooting Low Yields in Intramolecular Aldol Condensation
Welcome to the Technical Support Center for troubleshooting intramolecular aldol condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to low product yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: My intramolecular aldol condensation is resulting in a low yield. What are the most common general causes?
A1: Low yields in intramolecular aldol condensations can often be attributed to several key factors:
-
Unfavorable Ring Formation: The stability of the cyclic product is a major driving force. Reactions that form thermodynamically stable five- or six-membered rings are generally favored.[1][2][3] The formation of smaller rings (three- or four-membered) is often disfavored due to high ring strain.[3][4]
-
Equilibrium Position: The initial aldol addition is a reversible reaction. In some cases, the equilibrium may favor the starting dicarbonyl compound, leading to a low concentration of the cyclic aldol addition product.[1]
-
Side Reactions: Competing reactions such as intermolecular condensation, polymerization, or the Cannizzaro reaction can consume the starting material and reduce the yield of the desired intramolecular product.[1]
-
Suboptimal Reaction Conditions: Factors like the choice and concentration of the base, solvent, and reaction temperature play a critical role in the success of the reaction.
Q2: How do I determine the most likely cyclization pathway for my dicarbonyl compound?
A2: To predict the major product, you should consider the following:
-
Identify all acidic α-protons: Locate all protons on the carbons adjacent to the carbonyl groups.
-
Consider all possible enolates: Determine the different enolates that can form upon deprotonation.
-
Evaluate the potential ring sizes: For each enolate, determine the size of the ring that would form upon intramolecular attack on the other carbonyl group.
-
Favor five- and six-membered rings: The formation of five- and six-membered rings is generally preferred due to their enhanced thermodynamic stability and lower ring strain.[1][2][3]
Q3: Can I use a strong base to improve my yield?
A3: While a base is necessary to generate the enolate, using a base that is too strong or too concentrated can be detrimental. It can promote side reactions, such as the Cannizzaro reaction if your substrate is a non-enolizable aldehyde, or lead to uncontrolled polymerization.[1] For many intramolecular aldol condensations, moderately basic conditions are optimal.
Q4: When should I consider heating the reaction?
A4: Heat is often used to promote the dehydration (condensation) step, which converts the initial β-hydroxy cyclic ketone or aldehyde to the more stable α,β-unsaturated product.[1] This dehydration is often a key driving force for the reaction to proceed to completion. However, excessive heat can also encourage side reactions and decomposition.[5]
Troubleshooting Guides
This section provides a more in-depth look at specific issues and their solutions.
Issue 1: Low or No Product Formation
If you are observing very low conversion of your starting material, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in intramolecular aldol condensations.
Issue 2: Formation of Multiple Products
The formation of a mixture of products can complicate purification and lower the yield of the desired compound.
-
Possible Cause: Your dicarbonyl compound has multiple enolizable positions that can lead to the formation of different ring sizes (e.g., a five-membered ring vs. a seven-membered ring).
-
Solution: As the formation of five- and six-membered rings is thermodynamically favored, allowing the reaction to reach equilibrium can increase the selectivity for the more stable product.[3] This may involve longer reaction times or gentle heating.
Issue 3: Polymerization or Formation of Tarry Side-Products
The appearance of insoluble, tarry materials is a common issue, especially with base-catalyzed reactions of carbonyl compounds.
-
Possible Cause:
-
Intermolecular Condensation: At high concentrations, molecules of the starting material can react with each other instead of intramolecularly.[1]
-
Uncontrolled Polymerization: The enolate can react with the starting material or product in a chain reaction.
-
High Temperature or Base Concentration: These conditions can accelerate side reactions.[5]
-
-
Solution:
-
High-Dilution Conditions: Perform the reaction at a lower concentration to favor the intramolecular pathway. This can be achieved by slowly adding the dicarbonyl compound to the reaction mixture containing the base.[1]
-
Lower the Temperature: Running the reaction at a lower temperature can help to control the reaction rate and minimize side reactions.
-
Reduce Base Concentration: Use the minimum amount of base necessary to catalyze the reaction.
-
Issue 4: Competing Cannizzaro Reaction
This side reaction is specific to aldehydes that lack α-hydrogens. In an intramolecular context, this could be relevant if one of the carbonyl groups is a non-enolizable aldehyde.
-
Possible Cause: If one of the aldehyde groups in your starting material cannot form an enolate, it can undergo a disproportionation reaction in the presence of a strong base to yield a carboxylic acid and an alcohol.
-
Solution:
-
Use a Milder Base: Employing a weaker base can disfavor the Cannizzaro reaction.
-
Control Stoichiometry of Base: Use a catalytic amount of base rather than a stoichiometric amount.
-
Data on Reaction Condition Optimization
The yield of an intramolecular aldol condensation is highly sensitive to the reaction conditions. The following table provides a qualitative overview of the effects of different parameters.
| Parameter | Condition | Expected Effect on Yield | Rationale |
| Base | Too Weak | Low | Inefficient enolate formation. |
| Optimal | High | Efficient catalysis without excessive side reactions. | |
| Too Strong/Concentrated | Low | Promotes side reactions like polymerization and Cannizzaro reaction.[1] | |
| Solvent | Protic (e.g., Ethanol) | Variable | Can participate in proton transfer and may favor the aldol addition product. |
| Aprotic (e.g., THF, Toluene) | Variable | Generally favored for reactions using strong, non-nucleophilic bases. | |
| Temperature | Low | Favors Aldol Addition | The initial addition is often favored at lower temperatures. |
| High | Favors Aldol Condensation | The dehydration step to the α,β-unsaturated product is promoted by heat.[1] However, very high temperatures can lead to decomposition.[5] | |
| Concentration | High | Low | Favors intermolecular side reactions.[1] |
| Low (High Dilution) | High | Favors the desired intramolecular cyclization.[1] |
Illustrative Example: Optimization of a One-Pot 1,5-Diketone Synthesis
While not a direct intramolecular aldol condensation, the synthesis of 1,5-diketones is a crucial preceding step, and its optimization provides relevant insights. The following data is adapted from a study on the one-pot synthesis of 1,5-diphenyl-1,5-pentanedione.
| Entry | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | KOH (0.5) | Ethanol | 5 | 45 |
| 2 | KOH (1.0) | Ethanol | 5 | 53 |
| 3 | KOH (1.5) | Ethanol | 5 | 51 |
| 4 | KOH (1.0) | Ethanol | 3 | 62 |
| 5 | KOH (1.5) | Ethanol | 3 | 49 |
| 6 | KOH (1.0) | Methanol | 3 | 49 |
| 7 | KOH (1.0) | Acetonitrile | 3 | 60 |
| 8 | NaOH (1.0) | Ethanol | 3 | 55 |
| 9 | NaOH (1.0) | Methanol | 3 | 47 |
| 10 | NaOH (1.0) | Acetonitrile | 3 | 58 |
Adapted from a study on the synthesis of 1,5-diketones.[6]
This data illustrates that a moderate amount of base (1.0 equiv. of KOH) in ethanol for a shorter reaction time (3 h) provided the optimal yield in this specific case.
Experimental Protocols
Protocol 1: Intramolecular Aldol Condensation of 2,6-Heptanedione
This protocol describes the formation of 3-methyl-2-cyclohexenone from 2,6-heptanedione.
Materials:
-
2,6-Heptanedione
-
5% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-heptanedione in a suitable solvent (e.g., a mixture of water and ethanol).
-
Base Addition: Slowly add the 5% aqueous NaOH solution to the stirred solution of 2,6-heptanedione at room temperature.[1]
-
Reaction: Heat the mixture to a gentle reflux and maintain for 1-2 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by carefully adding dilute HCl until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified further by distillation or column chromatography if necessary.
-
Reaction Pathway Diagram for 2,6-Heptanedione Cyclization
Caption: Reaction pathways in the intramolecular aldol condensation of 2,6-heptanedione.[1]
Mandatory Visualizations
Signaling Pathway: General Base-Catalyzed Intramolecular Aldol Condensation
Caption: A diagram illustrating the general mechanism of a base-catalyzed intramolecular aldol condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. benchchem.com [benchchem.com]
- 6. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Hajos-Parrish Ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of the Hajos-Parrish ketone.
Frequently Asked Questions (FAQs)
Q1: What is the Hajos-Parrish reaction and what is the desired product?
The Hajos-Parrish reaction is an organocatalytic asymmetric intramolecular aldol condensation of a triketone starting material. The desired product is the bicyclic ketol, known as the Hajos-Parrish ketone, which is a valuable chiral building block in the synthesis of steroids and other natural products. The reaction is typically catalyzed by (S)-(-)-proline.
Q2: What are the most common side reactions observed during the synthesis of the Hajos-Parrish ketone?
The most frequently encountered side reactions include:
-
Dehydration of the ketol product: Formation of the corresponding α,β-unsaturated ketone (enone) is a common side product, especially under acidic conditions or at elevated temperatures.
-
Formation of oxazolidinones: The proline catalyst can react with the ketone starting material to form a parasitic oxazolidinone, which can reduce the effective catalyst concentration.
-
Formation of undesired stereoisomers: Suboptimal reaction conditions can lead to a decrease in the enantiomeric excess (ee) of the desired product.
Q3: My reaction is complete, but I am having trouble with the workup. What are some general recommendations?
A proper workup is crucial to prevent product degradation and the formation of side products. Key recommendations include:
-
Quenching: Quench the reaction at the recommended temperature, typically by adding a mild acid or base to neutralize the catalyst. If the quench is exothermic, cool the reaction flask in an ice bath.
-
Extraction: Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product.
-
Washing: Wash the organic layer with water or brine to remove water-soluble impurities.
-
Drying and solvent removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure at a low temperature to avoid dehydration of the product.
Troubleshooting Guides
Issue 1: Low Yield of the Hajos-Parrish Ketone
A low yield of the desired ketol can be attributed to several factors. The following guide will help you identify and address the potential causes.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in Hajos-Parrish ketone synthesis.
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | Ensure the triketone starting material is pure. Impurities can inhibit the catalyst or lead to side reactions. Consider recrystallization or column chromatography of the starting material if purity is questionable. |
| Inactive Catalyst | Use a fresh, high-quality batch of (S)-(-)-proline. The catalyst can degrade over time. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, solvent, and catalyst loading. See the table below for a summary of their effects. |
| Incomplete Reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. |
| Product Loss During Workup | Ensure efficient extraction of the product from the aqueous layer. Minimize transfers of the product solution to avoid mechanical losses. Be cautious during solvent removal, as the product can be volatile under high vacuum and elevated temperatures. |
Table 1: Effect of Reaction Parameters on Yield
| Parameter | Effect on Yield | Recommendation |
| Temperature | Higher temperatures can increase the reaction rate but may also promote the formation of the dehydrated enone byproduct, thus lowering the yield of the desired ketol. | Maintain the recommended reaction temperature. For the classic Hajos-Parrish reaction, this is often near room temperature. |
| Solvent | The choice of solvent can significantly impact the reaction. Protic solvents can interfere with the enamine intermediate, while aprotic polar solvents like DMF or DMSO are commonly used. | Use a dry, aprotic polar solvent. Ensure the solvent is anhydrous, as water can affect the catalytic cycle. |
| Catalyst Loading | While catalytic amounts are sufficient, too low a concentration can lead to slow or incomplete reactions. | A catalyst loading of 3-10 mol% of (S)-(-)-proline is typically effective. |
Issue 2: Formation of the Dehydrated Enone Side Product
The formation of the α,β-unsaturated ketone is a common issue. This side product can be difficult to separate from the desired ketol.
Reaction Pathway: Main Product vs. Side Product
Caption: Main reaction pathway to the Hajos-Parrish ketone and the side reaction leading to the dehydrated enone.
Troubleshooting and Mitigation Strategies:
-
Control Reaction Temperature: Avoid elevated temperatures during the reaction and workup, as heat promotes dehydration.
-
Neutralize Carefully: During the workup, carefully neutralize the reaction mixture. Avoid strongly acidic conditions which can catalyze the dehydration. A biphasic workup with a mild base like sodium bicarbonate is often effective.
-
Purification: If the enone has formed, it can often be separated from the ketol by flash column chromatography on silica gel. The enone is typically less polar than the ketol. A minor spot corresponding to the enone can be observed on TLC with a higher Rf value than the ketol.
Experimental Protocol: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute: Begin elution with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate). The less polar enone will elute first.
-
Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the more polar Hajos-Parrish ketone.
-
Monitor Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 3: Low Enantioselectivity (ee)
Achieving high enantioselectivity is a key goal of the Hajos-Parrish reaction. Low ee can result from several factors.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity in the Hajos-Parrish synthesis.
| Potential Cause | Troubleshooting Steps |
| Catalyst Quality | The enantiopurity of the proline catalyst is critical. Use a reliable source for (S)-(-)-proline and ensure it has not racemized during storage. |
| Reaction Temperature | Higher temperatures can lead to a decrease in enantioselectivity. The transition states leading to the two enantiomers may have a smaller energy difference at elevated temperatures. |
| Solvent Effects | The solvent can influence the conformation of the transition state and thus the stereochemical outcome. |
| Racemization During Workup | Although less common for the Hajos-Parrish ketone itself, harsh workup conditions (strong acid or base) could potentially lead to racemization at the α-position to the ketone. |
Table 2: Influence of Catalyst on Enantioselectivity
While (S)-(-)-proline is the classic catalyst, various proline derivatives and other amino acids have been explored to optimize the reaction.
| Catalyst | Typical Enantiomeric Excess (ee) | Notes |
| (S)-(-)-Proline | 90-97% ee | The standard and most commonly used catalyst. |
| Proline Derivatives | Can be higher or lower depending on the derivative. | Some derivatives have been designed to improve solubility or activity. |
| Other Amino Acids | Variable | While other amino acids can catalyze the reaction, they generally provide lower enantioselectivity than proline. |
Technical Support Center: Purification of (7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione (Wieland-Miescher Ketone)
Welcome to the technical support center for the purification of (7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione, commonly known as the Wieland-Miescher ketone (WMK). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this versatile bicyclic enedione.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying the Wieland-Miescher ketone?
A1: The two primary methods for purifying crude Wieland-Miescher ketone are recrystallization and column chromatography.[1][2] Recrystallization is often favored for its simplicity and potential to yield highly pure crystalline material, especially when dealing with enantiomerically enriched samples.[1][3] Column chromatography is a versatile alternative for separating the desired product from impurities with different polarities.[2]
Q2: What are some common impurities found in crude Wieland-Miescher ketone?
A2: Common impurities can include unreacted starting materials (e.g., 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone), the intermediate aldol addition product (a bicyclic ketol), and side-products from the Robinson annulation reaction.[4] The purity of the starting 2-methyl-1,3-cyclohexanedione is crucial, and it may require purification by recrystallization prior to the synthesis to avoid introducing impurities. The formation of polymeric materials from methyl vinyl ketone can also be a source of contamination.[5]
Q3: How does the enantiomeric excess (ee) of the crude product affect purification?
A3: The success of purification, particularly through fractional crystallization to obtain an enantiomerically pure sample, is highly dependent on the enantiomeric excess of the crude material.[3] Starting with a higher ee, often achieved through the use of organocatalysts like L-proline, simplifies the purification process to reach high enantiomeric purity.[4][6] Kinetic resolution using yeast-mediated reduction can also be employed to enhance the ee of the ketone.[1][7]
Q4: Can I use an acid-base extraction to purify my product?
A4: For certain synthetic routes and analogues of the Wieland-Miescher ketone, an acid-base extraction can be an effective purification step to remove acidic or basic impurities and byproducts.[1]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The melting point of the compound (or the impure mixture) is lower than the boiling point of the solvent.[3] High levels of impurities are present, leading to significant melting point depression.[3] The solution is cooling too rapidly. | - Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. - Allow the solution to cool more slowly. Place the flask in a warm bath that is allowed to cool to room temperature gradually. - Try a different recrystallization solvent or solvent system with a lower boiling point. - "Seed" the solution with a small crystal of pure product to induce crystallization. - Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. |
| Formation of an emulsion or "fog". | This can occur with certain solvent mixtures, such as diethyl ether and hexane, especially if residual water or other immiscible impurities are present.[8] | - Ensure all glassware is dry and use anhydrous solvents. - Add a small amount of a solvent that is miscible with both phases to break the emulsion. - Allow the mixture to stand undisturbed for an extended period, which may allow the phases to separate. - Centrifuge the mixture to aid in phase separation. |
| No crystals form upon cooling. | The solution is not sufficiently supersaturated. The compound may be too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration of the product and then cool again. - Add an "anti-solvent" (a solvent in which the product is poorly soluble but is miscible with the primary solvent) dropwise until turbidity persists, then warm to redissolve and cool slowly. - Place the solution in a colder environment (e.g., refrigerator or freezer), but be mindful of the solvent's freezing point. |
| Low recovery of purified product. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used initially. Premature crystallization occurred during hot filtration. | - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the crystallization mixture to a lower temperature to maximize precipitation. - To recover more product, the filtrate (mother liquor) can be concentrated and a second crop of crystals can be collected. Note that the second crop may be less pure. - To prevent premature crystallization during filtration, use a heated funnel or preheat the filter paper and funnel with hot solvent. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product is difficult to elute from the column. | The chosen eluent system is not polar enough. The compound is strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[2] - Consider using a different stationary phase, such as alumina, if strong interactions with silica are suspected. - A small amount of a more polar solvent, like methanol, can be added to the eluent, but this may also elute more polar impurities. |
| Poor separation of the product from impurities. | The polarity of the eluent is too high, causing all compounds to elute quickly. The chosen eluent system is not optimal for separating the specific compounds. The column was not packed properly. | - Start with a less polar eluent and gradually increase the polarity (gradient elution). - Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent for separation before running the column. - Ensure the column is packed uniformly to avoid channeling. |
| Crystallization of the product on the column tip. | The concentration of the product in the eluent is too high, and the solvent is evaporating at the column outlet. | - Increase the flow rate of the eluent. - If possible, gently warm the tip of the column. - Use a slightly more polar eluent to increase the solubility of the compound. |
Quantitative Data
Table 1: Comparison of Purification Outcomes for Wieland-Miescher Ketone
| Purification Method | Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| Fractional Crystallization | Starting with crude product of modest ee (e.g., 70%). | Yield can be significantly reduced as the undesired enantiomer is removed with an equal amount of the desired one. | Can achieve high ee (>98%). | [3] |
| Recrystallization | Following organocatalytic synthesis. | High (e.g., 93% for an analogue). | Can increase ee from ~90-91% to 96-97%. | [3] |
| Yeast-mediated kinetic resolution | Reduction of the (S)-enantiomer from a ~70% ee mixture. | Nearly quantitative yield of the (R)-enantiomer. | 98% ee for the remaining (R)-enantiomer. | [1][7] |
| Column Chromatography | Silica gel, hexane/ethyl acetate eluent. | Not always reported, but can be effective for separation. | - | [2] |
Experimental Protocols
Protocol 1: Recrystallization from Diethyl Ether/Hexane
-
Dissolution: Dissolve the crude Wieland-Miescher ketone in a minimal amount of diethyl ether at room temperature.
-
Precipitation: Slowly add approximately 20 volumes of hexane to the solution with gentle swirling. The product should begin to precipitate.
-
Crystallization: If precipitation is slow or an oil forms, gently scratch the inside of the flask with a glass rod. Allow the mixture to stand at room temperature, and then cool in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Source: Adapted from user recommendations for a similar compound.[8]
Protocol 2: Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (e.g., 70-230 mesh) using a slurry method with hexane. The size of the column will depend on the amount of crude material to be purified (e.g., a 9 cm x 60 cm column for a larger scale preparation).[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with a low polarity solvent system, such as a 5:1 mixture of hexane:ethyl acetate.[2]
-
Gradient Elution: Gradually increase the polarity of the eluent, for example, to a 3:2 mixture of hexane:ethyl acetate, to elute the Wieland-Miescher ketone.[2]
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mt.com [mt.com]
- 3. reddit.com [reddit.com]
- 4. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 5. Robinson Annulation [organic-chemistry.org]
- 6. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 7. Access to Wieland-Miescher ketone in an enantiomerically pure form by a kinetic resolution with yeast-mediated reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Organocatalytic Annulation Reactions
Welcome to the technical support center for organocatalytic annulation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction conditions. The following sections provide answers to frequently asked questions, detailed troubleshooting protocols, and data-driven guidance to enhance the yield, selectivity, and efficiency of your reactions.
Frequently Asked Questions & Troubleshooting Guides
Low Reaction Yield or Conversion
Question: My organocatalytic annulation reaction is resulting in a low yield or incomplete conversion of starting materials. What are the primary factors I should investigate?
Answer: Low yield is a common issue that can often be resolved by systematically evaluating several key reaction parameters. The most influential factors are typically the catalyst's activity, solvent effects, reaction temperature, and concentration. It is also crucial to ensure the purity of all reagents and the inertness of the reaction atmosphere.
Troubleshooting Workflow:
A systematic approach to troubleshooting low yield is crucial. The following workflow outlines a logical sequence of parameters to investigate.
Impact of solvent choice on stereoselectivity in aldol reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the stereoselectivity of aldol reactions. It is intended for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Troubleshooting Guides
This section addresses common problems related to stereoselectivity in aldol reactions, with a focus on the role of the solvent.
| Issue | Potential Cause | Suggested Solution |
| Low Diastereoselectivity (Poor syn/anti Ratio) | Inappropriate Solvent Polarity: The polarity of the solvent can significantly influence the transition state geometry. Protic solvents can disrupt the chelation in the transition state, leading to lower selectivity. | Screen a range of aprotic solvents with varying dielectric constants. For reactions proceeding through a Zimmerman-Traxler transition state, less coordinating solvents like toluene or dichloromethane may favor a more ordered, closed transition state, enhancing diastereoselectivity. |
| Open vs. Closed Transition State: The solvent can influence whether the reaction proceeds through an open or a closed transition state. Coordinating solvents can lead to a more open transition state, which is often less stereoselective. | For lithium enolates, a non-coordinating solvent like toluene can favor the formation of a closed Zimmerman-Traxler transition state. For Mukaiyama aldol reactions, which often proceed through an open transition state, the choice of Lewis acid and solvent is critical for achieving high diastereoselectivity.[1][2] | |
| Chelation vs. Non-Chelation Control: For substrates with a chelating group (e.g., α- or β-alkoxy ketones), the ability of the solvent to coordinate with the metal center can disrupt chelation control, leading to a mixture of diastereomers. | Use non-coordinating solvents like dichloromethane or toluene when chelation control is desired with chelating Lewis acids (e.g., TiCl₄, MgBr₂). Conversely, if non-chelation control is desired, a chelating solvent like THF or the use of a non-chelating Lewis acid (e.g., BF₃·OEt₂) can be employed.[3] | |
| Inconsistent Stereoselectivity | Solvent Purity and Water Content: Trace amounts of water or other impurities in the solvent can significantly affect the outcome of the reaction, especially for moisture-sensitive reagents like LDA or boron enolates. | Use freshly distilled, anhydrous solvents. For particularly sensitive reactions, consider adding a drying agent like molecular sieves. |
| Formation of Multiple Products in Crossed Aldol Reactions | Lack of Directed Enolate Formation: When two different enolizable carbonyl compounds are present, a mixture of four products can form if the enolate formation is not controlled. | Employ a directed aldol strategy. This involves the pre-formation of a specific enolate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in an aprotic solvent like THF at low temperatures (-78 °C) before the addition of the second carbonyl compound.[4][5][6] |
| Low Enantiomeric Excess (for asymmetric reactions) | Solvent Interference with Chiral Catalyst/Auxiliary: The solvent can interact with the chiral catalyst or auxiliary, altering its conformation and reducing its ability to induce enantioselectivity. | Screen a variety of solvents. For instance, in proline-catalyzed aldol reactions, highly dipolar aprotic solvents like DMSO or DMF are often used.[7] In some cases, a switch from a non-coordinating solvent like dichloromethane to a coordinating one like acetone can even invert the enantioselectivity.[4] |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the syn/anti selectivity of an aldol reaction?
A: Solvent polarity plays a crucial role in determining the geometry of the transition state, which in turn dictates the syn/anti selectivity.
-
Aprotic, Non-coordinating Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents generally favor a "closed" Zimmerman-Traxler transition state, especially with metal enolates (Li, B, Ti). This highly ordered, chair-like six-membered ring minimizes steric interactions and leads to high diastereoselectivity. In this model, (Z)-enolates typically yield syn-aldol products, while (E)-enolates give anti-aldol products.
-
Aprotic, Coordinating Solvents (e.g., THF, DME): These solvents can coordinate to the metal cation in the transition state. This can lead to a "looser" or more open transition state, which may result in lower diastereoselectivity compared to non-coordinating solvents. However, THF is commonly used for forming lithium enolates with LDA due to solubility and reactivity reasons.[4][8]
-
Protic Solvents (e.g., Methanol, Water): Protic solvents are generally avoided in metal-enolate based aldol reactions as they can protonate the enolate. In organocatalyzed reactions, such as those using proline, protic solvents can participate in hydrogen bonding, influencing the transition state and affecting both reactivity and stereoselectivity.[7] For instance, water and hydroalcoholic media have been shown to favor the formation of the anti-product in proline-catalyzed reactions due to strong hydrogen bonding.[7]
Q2: What is the Zimmerman-Traxler model and how does the solvent influence it?
A: The Zimmerman-Traxler model proposes a chair-like, six-membered cyclic transition state for aldol reactions involving metal enolates. This model is fundamental to rationalizing the stereochemical outcome.[1][9] The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde, creating a rigid structure.
The solvent influences this model in several ways:
-
Coordination to the Metal: Coordinating solvents like THF can compete with the carbonyl oxygen for a coordination site on the metal. This can disrupt the formation of a tight, closed transition state, potentially lowering diastereoselectivity.[8]
-
Solvation of Ions: In reactions involving charged intermediates, polar solvents can stabilize these species, affecting the energy of the transition state and the reaction rate.
-
Enolate Aggregation: Lithium enolates are known to exist as aggregates in solution, and the solvent can influence the degree of aggregation. Strongly coordinating solvents like HMPA can break up these aggregates into more reactive monomers.[9]
Q3: When should I use a coordinating versus a non-coordinating solvent?
A: The choice depends on the specific type of aldol reaction and the desired outcome:
-
Use a non-coordinating solvent (e.g., Toluene, Dichloromethane) when you want to maximize diastereoselectivity through a tight, closed Zimmerman-Traxler transition state, especially in reactions involving chelation control with Lewis acids like TiCl₄.[3]
-
Use a coordinating solvent (e.g., THF) for reactions where solubility of reagents is a concern, such as in the formation of lithium enolates using LDA.[4] While it may slightly decrease diastereoselectivity compared to non-coordinating solvents in some cases, it is often necessary for the reaction to proceed efficiently. Be aware that highly coordinating solvents like HMPA can significantly alter enolate geometry and reactivity.[9]
Q4: How does solvent choice impact Lewis acid-catalyzed aldol reactions (e.g., Mukaiyama aldol)?
A: In Lewis acid-catalyzed aldol reactions, the solvent can have a profound effect on both yield and stereoselectivity.[3] The solvent can coordinate with the Lewis acid, modulating its activity. For instance, in Mukaiyama aldol reactions, dichloromethane is a commonly used solvent that is relatively non-coordinating. The choice of a Lewis acid that is either capable or incapable of chelation, in combination with the solvent, can be used to control the stereochemical outcome.[3] Interestingly, some Mukaiyama aldol reactions have been successfully performed in aqueous media, where water can accelerate the reaction.[10][11]
Data Presentation
The following tables summarize quantitative data on the effect of solvent on the stereoselectivity of representative aldol reactions.
Table 1: Effect of Solvent on the Diastereoselectivity of a Proline-Catalyzed Aldol Reaction
| Entry | Solvent | Catalyst | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (% ee, anti) |
| 1 | DMSO | L-Proline | 95 | 95:5 | 99 |
| 2 | CH₃CN | L-Proline | 92 | 80:20 | 97 |
| 3 | THF | L-Proline | 85 | 75:25 | 95 |
| 4 | CH₂Cl₂ | L-Proline | 88 | 85:15 | 96 |
| 5 | Methanol | L-Proline | 60 | 50:50 | Racemic |
| 6 | Water | L-Proline | 75 | >95:5 | 98 |
Data is representative and compiled from trends discussed in the literature.[7]
Table 2: Influence of Solvent on the Stereoselectivity of a Lithium Enolate Aldol Reaction
| Entry | Ketone Enolate | Aldehyde | Base/Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn/anti) |
| 1 | Propiophenone | Benzaldehyde | LDA / THF | -78 | 85 | 80:20 |
| 2 | Propiophenone | Benzaldehyde | LDA / Toluene | -78 | 82 | 90:10 |
| 3 | Propiophenone | Benzaldehyde | LDA / THF-HMPA (4:1) | -78 | 90 | 50:50 |
| 4 | Cyclohexanone | Benzaldehyde | LDA / THF | -78 | 92 | 95:5 |
| 5 | Cyclohexanone | Benzaldehyde | LDA / Et₂O | -78 | 88 | >98:2 |
Data is representative and compiled from trends discussed in the literature.[9][12][13]
Experimental Protocols
Protocol 1: Directed Aldol Reaction using LDA in THF
This protocol describes the formation of a lithium enolate followed by its reaction with an aldehyde, a common method to control the outcome of crossed aldol reactions.[4][5]
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ketone (e.g., Propiophenone)
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.0 eq.) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add a solution of the ketone (1.0 eq.) in anhydrous THF dropwise to the LDA solution. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Aldol Addition: Add a solution of the aldehyde (1.2 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Boron-Mediated syn-Selective Aldol Reaction
This protocol utilizes a boron enolate to achieve high diastereoselectivity, typically favoring the syn product from Z-enolates.[5][12][14][15][16]
Materials:
-
Ketone (e.g., S-2-methyl-1-phenyl-1-butanone)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Aldehyde (e.g., Isobutyraldehyde)
-
Methanol
-
30% Hydrogen peroxide
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 eq.) in anhydrous CH₂Cl₂ (approx. 0.2 M). Cool the solution to -78 °C. Add DIPEA (1.2 eq.) followed by the dropwise addition of Bu₂BOTf (1.1 eq.). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.
-
Aldol Addition: Cool the enolate solution back to -78 °C. Add the aldehyde (1.5 eq.) dropwise. Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to room temperature and stir for another hour.
-
Work-up: Cool the reaction to 0 °C and add methanol, followed by the slow, careful addition of 30% hydrogen peroxide. Stir the mixture vigorously for 1 hour.
-
Extraction and Purification: Add saturated aqueous NaHCO₃ solution and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Logical workflow of solvent influence on aldol stereoselectivity.
Caption: Experimental workflow for a directed aldol reaction.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 7. researchgate.net [researchgate.net]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aldol reaction - Wikipedia [en.wikipedia.org]
- 13. pharmacy180.com [pharmacy180.com]
- 14. Asymmetric aldol reaction using boron enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Asymmetric aldol reaction using boron enolates | Springer Nature Experiments [experiments.springernature.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Proline-Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with catalyst deactivation in proline-catalyzed reactions.
Troubleshooting Guides
Issue 1: Low Reaction Yield or Conversion
| Possible Cause | Diagnostic Test | Suggested Solution |
| Catalyst Deactivation/Degradation | Monitor proline concentration over time using a ninhydrin-based colorimetric assay or NMR spectroscopy.[1][2][3][4][5] | - Increase catalyst loading. - Add the catalyst in portions throughout the reaction. - Use a freshly opened or purified batch of L-proline. |
| Formation of Off-Cycle Intermediates (e.g., Oxazolidinones) | Use in-situ NMR spectroscopy to detect the formation of oxazolidinone intermediates, which can be observed as distinct signals from proline and the product.[6][7] | - Optimize the reaction temperature; in some cases, a lower temperature can disfavor the formation of stable off-cycle species. - For reactions involving ketones, consider using a proline derivative that is less prone to oxazolidinone formation.[6] |
| Inhibition by Water | Carefully dry all reagents and solvents. Run a control reaction with a deliberate addition of a small amount of water to observe its effect on the reaction rate. Excess water can inhibit catalyst regeneration.[8] | - Use anhydrous solvents and reagents. - Add molecular sieves to the reaction mixture. - A small, controlled amount of water can sometimes be beneficial; optimize the water content for your specific reaction. |
| Substrate or Product Inhibition | Monitor the initial reaction rate at different substrate concentrations. A decrease in the rate at higher concentrations suggests substrate inhibition. Similarly, add a small amount of the final product to the initial reaction mixture to check for product inhibition. | - Maintain a low concentration of the inhibiting species by slow addition of the substrate. - If product inhibition is significant, consider stopping the reaction at a lower conversion and isolating the product. |
| Catalyst Leaching (for supported proline catalysts) | After the reaction, filter the catalyst and allow the filtrate to react further. If the reaction continues, it indicates that the catalyst has leached into the solution.[9] Analyze the filtrate for the presence of proline. | - Choose a more robust support material. - Optimize the linking chemistry to create a stronger bond between proline and the support. - Use a solvent system that minimizes catalyst leaching. |
Issue 2: Low Enantioselectivity
| Possible Cause | Diagnostic Test | Suggested Solution |
| Presence of Water | Analyze the enantiomeric excess (ee) of the product in reactions with varying amounts of water. Excess water can disrupt the hydrogen-bonding network in the transition state, leading to lower ee.[8] | - Ensure all reagents and solvents are scrupulously dried. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Catalyst Enantiomer or Racemization | Verify the enantiomeric purity of the L-proline used. | - Use a reliable source for L-proline and check its certificate of analysis. - Store the catalyst properly to prevent racemization. |
| Side Reactions Forming Achiral Products | Analyze the crude reaction mixture by GC-MS or LC-MS to identify any achiral byproducts. | - Optimize reaction conditions (temperature, concentration) to disfavor side reactions. - Purify starting materials to remove any impurities that might catalyze achiral pathways. |
| Solvent Effects | Screen a variety of solvents. The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome.[8][10] | - For aldol reactions, polar aprotic solvents like DMSO or DMF often provide good results.[8] - For Michael additions, less polar solvents might be preferable.[11] Experiment with different solvents to find the optimal one for your specific reaction. |
Frequently Asked Questions (FAQs)
Q1: My proline-catalyzed aldol reaction has stalled. What should I do?
A1: A stalled reaction can be due to several factors. First, check for catalyst deactivation by taking a small aliquot and analyzing the proline concentration. If the catalyst has degraded, adding a fresh portion of L-proline may restart the reaction. Another possibility is the formation of a stable off-cycle intermediate, such as an oxazolidinone, which sequesters the catalyst.[6] In-situ NMR can help identify such species. Finally, consider the possibility of product inhibition. If the product is inhibiting the catalyst, it may be necessary to work up the reaction at its current conversion.
Q2: I am observing a decrease in enantioselectivity when I scale up my reaction. Why is this happening and how can I fix it?
A2: A drop in enantioselectivity upon scale-up is often related to mass and heat transfer limitations. Inadequate mixing can lead to localized "hot spots" or areas of high substrate concentration, which can favor side reactions or disrupt the formation of the highly organized transition state required for high stereoselectivity. Ensure efficient stirring and consider slower addition of reagents on a larger scale. Also, re-optimize the reaction temperature, as the thermal profile of the reaction may change with scale.
Q3: Can I reuse my L-proline catalyst?
A3: For homogeneous reactions, recovery of L-proline can be challenging. However, for immobilized proline catalysts, recovery and reuse are key advantages.[12][13] After the reaction, the supported catalyst can be filtered, washed with a suitable solvent, and dried before being used in a subsequent reaction. It is advisable to perform a test reaction with the recycled catalyst to ensure its activity and selectivity have not been compromised.
Q4: What is the role of water in proline-catalyzed reactions?
A4: The role of water is complex and reaction-dependent. In some cases, a small amount of water can be beneficial by facilitating proton transfer steps in the catalytic cycle. However, excess water is often detrimental, as it can hydrolyze the enamine intermediate, compete with the substrate for binding to the catalyst, and disrupt the hydrogen-bonding network essential for high stereoselectivity.[8] For supported catalysts, water can also affect the interaction between the catalyst and the support material. Therefore, the water content should be carefully controlled and optimized for each specific reaction.
Q5: How can I tell if my catalyst is being poisoned?
A5: Catalyst poisoning is the deactivation of a catalyst by strong binding of a substance to its active site.[14] If you suspect poisoning, first ensure the purity of your starting materials and solvents. Acidic or basic impurities can neutralize the bifunctional nature of proline. Certain functional groups in your substrates or impurities could potentially bind irreversibly to the proline. Running the reaction with highly purified reagents can help diagnose this issue. If the problem persists, techniques like mass spectrometry can be used to analyze the reaction mixture for potential catalyst adducts.[15][16]
Data Presentation
Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction
| Solvent | Dielectric Constant | Conversion (%) | anti:syn ratio | ee (%) (anti) |
| DMSO | 47.2 | 95 | 95:5 | 99 |
| DMF | 36.7 | 80 | 90:10 | 82 |
| CH3CN | 37.5 | 65 | 85:15 | 75 |
| Toluene | 2.4 | 40 | 70:30 | 50 |
| Hexane | 1.9 | 20 | 60:40 | 30 |
Note: Data is illustrative and compiled from general trends observed in the literature. Actual results will vary depending on the specific substrates and reaction conditions.[8][10]
Table 2: Catalyst Loading vs. Reaction Time and Enantioselectivity
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | ee (%) |
| 5 | 48 | 70 | 92 |
| 10 | 24 | 90 | 95 |
| 20 | 12 | >99 | 96 |
| 30 | 8 | >99 | 96 |
Note: Data is illustrative and based on typical observations for proline-catalyzed reactions. Optimal catalyst loading should be determined experimentally.
Experimental Protocols
Protocol 1: Ninhydrin Assay for Quantification of Proline
This protocol allows for the colorimetric determination of proline concentration in a reaction mixture, which can be used to assess catalyst degradation or leaching.
Materials:
-
Ninhydrin reagent (1.25 g ninhydrin in 30 mL glacial acetic acid and 20 mL 6 M phosphoric acid)[4]
-
Glacial acetic acid
-
Toluene
-
Proline standard solutions (known concentrations)
-
Reaction aliquot
Procedure:
-
Prepare a calibration curve using the proline standard solutions.
-
Take a defined volume of the reaction mixture (aliquot) and dilute it with a suitable solvent if necessary.
-
To 1 mL of the diluted aliquot in a test tube, add 1 mL of the ninhydrin reagent and 1 mL of glacial acetic acid.[4]
-
Heat the mixture at 100°C for 60 minutes.[4]
-
Cool the reaction in an ice bath to terminate the reaction.
-
Add 2 mL of toluene and vortex thoroughly to extract the chromophore.
-
Allow the phases to separate.
-
Measure the absorbance of the upper toluene layer at 520 nm using a spectrophotometer.
-
Determine the proline concentration in the aliquot by comparing its absorbance to the standard curve.
Protocol 2: Catalyst Regeneration (for homogeneous reactions)
This protocol describes a general procedure for recovering L-proline from a reaction mixture.
Materials:
-
Reaction mixture containing L-proline
-
Ethyl acetate (EtOAc) or Diethyl ether (Et2O)
-
Filtration apparatus
Procedure:
-
Upon completion of the reaction, add an excess of a non-polar solvent in which proline is insoluble, such as ethyl acetate or diethyl ether. This will cause the proline to precipitate.
-
Cool the mixture in an ice bath to further decrease the solubility of proline and maximize precipitation.
-
Collect the precipitated proline by vacuum filtration.
-
Wash the solid proline with a small amount of cold non-polar solvent.
-
Dry the recovered proline under vacuum.
-
The purity of the recovered proline should be checked (e.g., by melting point or NMR) before reuse.
Visualizations
References
- 1. prometheusprotocols.net [prometheusprotocols.net]
- 2. researchgate.net [researchgate.net]
- 3. A rapid, ideal, and eco-friendlier protocol for quantifying proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plant-stress.weebly.com [plant-stress.weebly.com]
- 5. scribd.com [scribd.com]
- 6. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 9. Continuous proline catalysis via leaching of solid proline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Overcoming challenges in the synthesis of functionalized cyclopentenones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized cyclopentenones.
Troubleshooting Guides
This section addresses specific issues encountered during common synthetic routes to functionalized cyclopentenones.
Pauson-Khand Reaction (PKR)
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for synthesizing α,β-cyclopentenones from an alkene, an alkyne, and carbon monoxide.[1][2] However, challenges such as low yields and poor regioselectivity can arise.[2][3]
Q1: I am observing a low yield in my intermolecular Pauson-Khand reaction. What are the potential causes and how can I improve it?
A1: Low yields in intermolecular PKR can stem from several factors. Here are some troubleshooting steps:
-
Reaction Conditions: The traditional PKR often requires high temperatures and long reaction times.[4] Consider using promoters to accelerate the reaction. Amine N-oxides (e.g., N-methylmorpholine N-oxide - NMO, or trimethylamine N-oxide - TMANO) can facilitate the reaction at lower temperatures. Microwave irradiation has also been shown to reduce reaction times and, in some cases, improve yields.[4]
-
Catalyst/Promoter Choice: While stoichiometric dicobalt octacarbonyl (Co₂(CO)₈) is classic, catalytic systems using rhodium, iridium, or other transition metals have been developed and may offer better results for specific substrates.[2][3]
-
Substrate Reactivity: Unstrained acyclic alkenes can be poor substrates in intermolecular PKR.[2][5] If possible, using a cyclic or strained alkene can significantly improve the yield.
-
Side Reactions: Alkyne trimerization can be a competing side reaction. Using the pre-formed alkyne-cobalt complex can sometimes mitigate this issue.
Q2: How can I control the regioselectivity in my intermolecular Pauson-Khand reaction?
A2: Regioselectivity is a common challenge in intermolecular PKR, especially with unsymmetrically substituted alkynes and alkenes.[2][6]
-
Steric Effects: The regioselectivity of alkyne insertion is primarily driven by sterics. The larger substituent on the alkyne generally prefers the position adjacent to the carbonyl group in the cyclopentenone product.[2]
-
Intramolecular Approach: The most effective way to overcome regioselectivity issues is to perform an intramolecular Pauson-Khand reaction by tethering the alkene and alkyne moieties.[6] This approach is highly successful for forming fused bicyclic systems.[2]
-
Directing Groups: The presence of heteroatoms (e.g., sulfur or nitrogen) in the alkene-containing substrate can act as directing groups, improving regioselectivity by coordinating to the cobalt center.
Nazarov Cyclization
The Nazarov cyclization is a 4π-electrocyclic ring closure of divinyl ketones to produce cyclopentenones, typically promoted by a Brønsted or Lewis acid.[7][8] Despite its utility, issues with catalyst loading, stereoselectivity, and side reactions are prevalent.[7][9]
Q3: My Nazarov cyclization requires stoichiometric or super-stoichiometric amounts of acid promoter. How can I move to a catalytic system?
A3: The need for high promoter loadings is a known limitation of the classical Nazarov cyclization, often to suppress side reactions.[7][9] Here are some strategies to achieve catalysis:
-
Substrate Modification: "Polarized" Nazarov cyclizations, using substrates with electronically asymmetric vinyl groups, can be efficiently catalyzed by mild Lewis acids.[10] Introducing silicon or tin groups (a "directed" Nazarov cyclization) can also facilitate catalytic turnover.[9]
-
Catalyst Screening: Experiment with a range of Lewis or Brønsted acids of varying strengths.[11] Some modern catalytic systems utilize chiral Brønsted acids or transition metal complexes (e.g., gold(I), copper(II)) to achieve high efficiency and enantioselectivity.[12]
-
Reaction Conditions: Carefully optimize the solvent and temperature. Non-polar solvents often favor the cyclization.
Q4: I am struggling with poor stereoselectivity in my Nazarov cyclization. What can I do to improve it?
A4: The stereochemistry of the product is determined during the conrotatory ring closure.[7][13] Controlling this step is key to achieving high stereoselectivity.
-
Chiral Catalysts: The use of chiral Lewis acids, chiral Brønsted acids, or organocatalysts can induce enantioselectivity by favoring one direction of the conrotatory closure.[11][12]
-
Substrate Control: The inherent stereochemistry of the divinyl ketone substrate can influence the stereochemical outcome of the cyclization.
-
Controlling the Termination Step: To avoid mixtures of regioisomers, the proton loss from the oxyallyl cation intermediate needs to be directed.[7] This can sometimes be achieved by careful selection of the catalyst and reaction conditions.
Q5: My Nazarov cyclization is plagued by side reactions. What are the common side products and how can I avoid them?
A5: Several side reactions can compete with the desired cyclization.
-
Wagner-Meerwein Rearrangements: These rearrangements of the cationic intermediates are a common issue. Using super-stoichiometric amounts of strong acids can sometimes suppress them, but a careful choice of a milder, more selective catalyst is a better approach.[9][11]
-
Retro-Nazarov Reaction: Ring-opening of the cyclopentenone product can occur, especially with β-alkoxy substituted products.[8][11] This suggests the product may be unstable under the reaction conditions. Consider lowering the reaction temperature or using a less harsh workup procedure.
-
Polymerization: Divinyl ketones can be prone to polymerization under strongly acidic conditions. Using milder catalysts and controlled reaction times can help minimize this.
Frequently Asked Questions (FAQs)
Q6: What are the best practices for purifying functionalized cyclopentenones?
A6: Purification can be challenging due to the reactivity of the cyclopentenone core.
-
Chromatography: Flash column chromatography on silica gel is the most common method.[1] It is advisable to use a relatively non-polar eluent system and to avoid prolonged exposure to the silica, which can be acidic and cause degradation. Neutralized silica or alumina may be better alternatives for sensitive compounds.
-
Distillation: For volatile cyclopentenones, vacuum distillation can be an effective purification method.[14]
-
Crystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.
Q7: I am considering a Robinson annulation to synthesize a fused cyclopentenone system. Is this a viable strategy?
A7: The Robinson annulation is a classic method for forming a six-membered ring (cyclohexenone) through a Michael addition followed by an intramolecular aldol condensation.[15][16] While it is not a direct method for synthesizing a cyclopentenone ring, it is a powerful tool for constructing fused ring systems where a six-membered ring is annulated to an existing ring. If your target molecule contains a cyclohexenone fused to another ring, the Robinson annulation is an excellent choice. For the direct synthesis of the cyclopentenone ring itself, methods like the Pauson-Khand reaction or Nazarov cyclization are more appropriate.[1][17]
Q8: What are some common challenges in conjugate addition reactions to cyclopentenones?
A8: Conjugate addition (or Michael addition) is a key reaction of α,β-unsaturated ketones like cyclopentenones.[18][19]
-
1,2- vs. 1,4-Addition: A primary challenge is controlling the regioselectivity between 1,4-conjugate addition and 1,2-direct addition to the carbonyl group.[19] "Soft" nucleophiles, such as Gilman reagents (lithium diorganocuprates), generally favor 1,4-addition, while "hard" nucleophiles like Grignard and organolithium reagents tend to favor 1,2-addition.[18][20]
-
Stereocontrol: Creating new stereocenters during conjugate addition requires stereoselective methods. This can be achieved by using chiral substrates, chiral reagents, or chiral catalysts.
Quantitative Data Summary
| Reaction | Catalyst/Promoter | Typical Yields | Key Parameters to Optimize | Reference(s) |
| Pauson-Khand | Co₂(CO)₈ (stoichiometric) | 40-70% | Temperature, Reaction Time, CO pressure | [2],[3] |
| Catalytic Rhodium/Iridium Complexes | 60-95% | Catalyst Loading, Ligand Choice, Solvent | [2] | |
| Nazarov | Strong Brønsted/Lewis Acids (stoichiometric) | 50-80% | Acid Strength, Temperature | [9],[7] |
| Catalytic Chiral Brønsted Acids/Metal Complexes | 70-99% | Catalyst Structure, Solvent, Substrate Electronics | [11],[12] |
Experimental Protocols
Key Experiment: Catalytic Asymmetric Nazarov Cyclization
This protocol is adapted from modern methodologies employing chiral Brønsted acid catalysis.
-
Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the chiral Brønsted acid catalyst (e.g., a chiral phosphoric acid derivative, 1-10 mol%).
-
Solvent and Substrate Addition: Add the appropriate anhydrous solvent (e.g., toluene, dichloromethane). Cool the solution to the desired temperature (e.g., -20 °C to room temperature). Add the divinyl ketone substrate (1.0 equivalent) dropwise as a solution in the same solvent.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A general workflow for troubleshooting common issues in cyclopentenone synthesis.
Caption: Key steps in the mechanism of the Nazarov cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. longdom.org [longdom.org]
- 8. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 9. longdom.org [longdom.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Asymmetric Gold(I)‐Catalyzed Tandem Hydroarylation–Nazarov Cyclization: Enantioselective Access to Cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Robinson annulation - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 20. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Technical Support Center: Enhancing the Efficiency of Cascade Reactions for Ketone Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing cascade reactions in ketone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield and selectivity of a cascade reaction for ketone synthesis?
A1: The efficiency of a cascade reaction for ketone synthesis is a multifactorial issue. Key factors include the choice of catalyst and its activity, the reaction conditions (temperature, pressure, solvent), the nature of the starting materials, and the presence of any co-catalysts or additives. For instance, in palladium-catalyzed reactions, the choice of ligand can significantly impact the outcome. Similarly, in biocatalytic cascades, enzyme concentration and cofactor regeneration are critical.[1]
Q2: How can I minimize the formation of byproducts in my cascade reaction?
A2: Minimizing byproduct formation is crucial for improving the efficiency and simplifying the purification of the desired ketone. Strategies include:
-
Optimizing Reaction Conditions: Fine-tuning the temperature, pressure, and reaction time can favor the kinetic or thermodynamic product, thus reducing the formation of unwanted side products.
-
Catalyst Selection: Employing a catalyst with high selectivity for the desired transformation is essential. For example, in metal-catalyzed reactions, the ligand can be modified to enhance selectivity.
-
Control of Stoichiometry: Precise control over the ratio of reactants can prevent side reactions arising from an excess of one of the starting materials.
-
In-situ Product or Byproduct Removal: In some cases, the removal of the product or a specific byproduct from the reaction mixture can shift the equilibrium and prevent further undesired reactions.
Q3: What are common side reactions to look out for in cascade reactions for ketone synthesis?
A3: The nature of side reactions is highly dependent on the specific cascade sequence and reactants involved. However, some common side reactions include:
-
Over-oxidation or Reduction: The ketone product itself or intermediates can sometimes be further oxidized or reduced, depending on the catalytic system and reaction conditions.
-
Aldol Condensation: If the ketone product has enolizable protons, it can undergo self-condensation or condensation with other carbonyl compounds in the reaction mixture, especially in the presence of acid or base catalysts.[2]
-
Isomerization: Double bond migration or other isomerization reactions can occur, leading to a mixture of ketone isomers.
-
Decomposition of Reactants or Products: Under harsh reaction conditions, the starting materials, intermediates, or the final ketone product may decompose.
Q4: How do I choose the appropriate analytical techniques to monitor my cascade reaction and identify products and byproducts?
A4: A combination of analytical techniques is often necessary for comprehensive reaction monitoring and product identification:
-
Thin Layer Chromatography (TLC) and Gas Chromatography (GC): These are rapid and effective methods for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of a complex reaction mixture, providing accurate information on yield and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the desired ketone product and any isolated byproducts.
-
Mass Spectrometry (MS): Coupled with GC (GC-MS) or LC (LC-MS), mass spectrometry provides information about the molecular weight of the components in the reaction mixture, aiding in their identification.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst: The catalyst may be poisoned, decomposed, or not activated properly. | - Ensure the purity of all reagents and solvents. - For air-sensitive catalysts, use proper inert atmosphere techniques. - Consider a different catalyst or a pre-activation step. |
| Suboptimal Reaction Conditions: The temperature, pressure, or solvent may not be suitable for the reaction. | - Perform a systematic optimization of reaction conditions (e.g., temperature screen, solvent screen). - Consult the literature for conditions used in similar cascade reactions. | |
| Incorrect Stoichiometry: The ratio of reactants, catalyst, and any additives is critical. | - Carefully verify the concentrations and amounts of all components. | |
| Low Selectivity for the Desired Ketone | Multiple Reactive Sites: The substrates may have multiple sites that can react under the given conditions. | - Modify the catalyst or ligands to enhance regioselectivity or chemoselectivity. - Use protecting groups to block unwanted reactive sites. |
| Formation of a Thermodynamic Sink: An undesired byproduct may be more stable than the desired ketone, driving the reaction in the wrong direction. | - Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to favor the kinetic product. | |
| Isomerization of the Product: The desired ketone may be isomerizing to a more stable, but undesired, isomer. | - Analyze the reaction mixture at different time points to track the formation of isomers. - Consider modifying the workup procedure to prevent isomerization. | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. | - Increase the catalyst loading. - Investigate potential sources of catalyst poisoning in the starting materials. - Consider a more robust catalyst. |
| Product Inhibition: The desired ketone product may be inhibiting the catalyst. | - If possible, perform the reaction at a lower concentration. - Explore methods for in-situ product removal. | |
| Irreproducible Results | Variability in Reagent Quality: The purity of starting materials, solvents, or the activity of the catalyst can vary between batches. | - Use reagents from a reliable source and check their purity before use. - If using a solid catalyst, ensure it is from the same batch or has been characterized. |
| Sensitivity to Trace Impurities: The reaction may be highly sensitive to small amounts of water, oxygen, or other impurities. | - Use rigorously dried solvents and reagents. - Employ standard inert atmosphere techniques (e.g., Schlenk line, glovebox). |
Data Presentation
Table 1: Comparison of Catalytic Systems for a Hypothetical Cascade Aldol Condensation/Hydrogenation
| Catalyst System | Temperature (°C) | Solvent | Yield of Ketone (%) | Selectivity (%) |
| 1 mol% Pd/C, 1 atm H₂ | 80 | Toluene | 75 | 90 |
| 2 mol% Ru(PPh₃)₃Cl₂, 10 atm H₂ | 100 | Ethanol | 85 | 95 |
| 5 mol% Ni-Raney, 5 atm H₂ | 60 | Methanol | 60 | 80 |
Table 2: Effect of Reaction Parameters on the Biosynthesis of Raspberry Ketone [1]
| Parameter | Condition 1 | Condition 2 | Yield (%) |
| Temperature | 30 °C | 40 °C | 75 |
| pH | 6.5 | 7.5 | 80 |
| Enzyme Concentration | 1 mg/mL | 2 mg/mL | 92 |
Experimental Protocols
Detailed Methodology for a Palladium-Catalyzed Carbonylative Sonogashira-Heck Cascade Reaction
This protocol describes a general procedure for the synthesis of a substituted indenone via a palladium-catalyzed cascade reaction involving a carbonylative Sonogashira coupling followed by a Heck cyclization.
-
Reagent and Glassware Preparation:
-
All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.
-
Solvents should be freshly distilled from an appropriate drying agent.
-
Reactants should be of high purity.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), the copper co-catalyst (e.g., CuI, 1 mol%), and a ligand (if necessary).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), and a suitable base (e.g., triethylamine, 2.5 mmol).
-
Add the degassed solvent (e.g., THF, 10 mL) via syringe.
-
-
Reaction Execution:
-
The flask is then purged with carbon monoxide (CO) gas (balloon pressure) and the reaction mixture is stirred at a specific temperature (e.g., 60 °C).
-
The progress of the reaction is monitored by TLC or GC analysis of aliquots taken from the reaction mixture.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
-
Characterization:
-
The structure and purity of the final ketone product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Mandatory Visualization
Caption: General experimental workflow for a cascade reaction.
Caption: Troubleshooting flowchart for low ketone yield.
Caption: Simplified catalytic cycle for a carbonylative cascade.
References
Validation & Comparative
A Comparative Guide to the Stereochemical Validation of Hajos-Parrish Ketone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Hajos-Parrish ketone, a foundational building block in the asymmetric synthesis of steroids and other complex natural products, presents a critical challenge in stereochemical validation. The precise determination of the absolute and relative stereochemistry of its derivatives is paramount for ensuring the desired biological activity and for advancing drug discovery and development. This guide provides an objective comparison of key analytical techniques used for the stereochemical validation of Hajos-Parrish ketone derivatives, supported by experimental data and detailed protocols.
Executive Summary
This guide evaluates the performance of several instrumental methods for the stereochemical analysis of Hajos-Parrish ketone derivatives. X-ray crystallography stands as the definitive method for absolute configuration determination in the solid state. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlation techniques like NOESY/ROESY and the use of chiral derivatizing agents (e.g., Mosher's method), provides invaluable information about relative stereochemistry in solution. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for enantiomeric separation and quantification. Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Vibrational Circular Dichroism (VCD), offer insights into the absolute configuration based on the interaction of chiral molecules with polarized light.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific stereochemical question, the physical state of the sample, and the available instrumentation. The following table summarizes the key performance characteristics of each method for the validation of Hajos-Parrish ketone derivatives.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| X-ray Crystallography | Absolute configuration, solid-state conformation | Single, high-quality crystal | Unambiguous determination of absolute stereochemistry | Crystal growth can be challenging; solid-state conformation may differ from solution |
| NMR Spectroscopy | Relative stereochemistry, solution-state conformation | Soluble sample (mg scale) | Non-destructive, provides detailed structural information in solution | Absolute configuration often requires derivatization; complex spectra for some derivatives |
| Chiral HPLC | Enantiomeric purity (% ee), separation of enantiomers | Soluble sample (µg-mg scale) | High sensitivity and accuracy for enantiomeric excess determination | Requires development of specific separation methods; does not directly provide absolute configuration |
| Optical Rotatory Dispersion (ORD) | Information on absolute configuration | Soluble, optically active sample | Relatively simple and rapid measurement | Empirical rules may not be universally applicable; interpretation can be complex |
| Vibrational Circular Dichroism (VCD) | Information on absolute configuration in solution | Soluble sample (mg scale), requires a chromophore | Sensitive to subtle conformational changes | Requires specialized instrumentation; interpretation often relies on computational modeling |
Experimental Protocols and Data
X-ray Crystallography
Protocol for Single Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the Hajos-Parrish ketone derivative suitable for X-ray diffraction. A common method is slow evaporation of a solution of the compound in an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: Process the collected data using appropriate software (e.g., SHELX). Solve the structure using direct methods and refine the model against the diffraction data to obtain the final crystal structure, including the absolute configuration, which can be determined using the Flack parameter.
Representative Data for a Hajos-Parrish Ketone Precursor:
The crystal structure of (3aS,7aS)-3a,4,7,7a-tetrahydro-7a-methyl-1,5(6H)-indandione, a key intermediate, has been determined, confirming the cis-fusion of the bicyclic system.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.12 Å, b = 10.55 Å, c = 12.89 Å |
| Flack Parameter | Close to 0, confirming the absolute configuration |
NMR Spectroscopy
Protocol for NOESY/ROESY Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the Hajos-Parrish ketone derivative in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).
-
Data Acquisition: Acquire a 2D NOESY or ROESY spectrum on a high-field NMR spectrometer (≥400 MHz). Use a mixing time appropriate for the molecular size (e.g., 500-800 ms for NOESY of small molecules).
-
Data Analysis: Process the 2D spectrum and identify cross-peaks. The presence of a NOE/ROE cross-peak between two protons indicates their spatial proximity (< 5 Å).
Protocol for Mosher's Method (for alcohol derivatives):
-
Derivatization: React the alcohol derivative of the Hajos-Parrish ketone separately with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) to form the corresponding diastereomeric esters.
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric esters.
-
Data Comparison: Assign the proton signals for both esters and calculate the chemical shift differences (Δδ = δS - δR). A consistent pattern of positive and negative Δδ values for protons on either side of the stereocenter allows for the determination of the absolute configuration.
Representative ¹H NMR Data for Hajos-Parrish Ketone Stereoisomers:
| Proton | cis-isomer (δ, ppm) | trans-isomer (δ, ppm) | Key NOESY Correlation (cis) |
| Angular CH₃ | 1.15 (s) | 1.05 (s) | Correlation to bridgehead proton |
| Vinylic H | 5.80 (s) | 5.95 (s) | - |
Chiral High-Performance Liquid Chromatography (HPLC)
Protocol for Enantioselective HPLC:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H are often effective for the separation of ketones.
-
Mobile Phase Optimization: Develop an appropriate mobile phase. For normal-phase HPLC, a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) is commonly used. The ratio is optimized to achieve baseline separation.
-
Analysis: Inject the sample onto the column and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 240 nm for the enone chromophore). The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
Representative Chiral HPLC Data:
| Parameter | Value |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Retention Times | Enantiomer 1: 12.5 min, Enantiomer 2: 15.2 min |
| Resolution (Rs) | > 1.5 |
Chiroptical Methods: ORD and VCD
Protocol for Optical Rotatory Dispersion (ORD):
-
Sample Preparation: Prepare a solution of the Hajos-Parrish ketone derivative of known concentration in a suitable transparent solvent (e.g., methanol, dioxane).
-
Data Acquisition: Measure the optical rotation over a range of wavelengths using a spectropolarimeter.
-
Data Analysis: Plot the specific rotation versus wavelength. The shape of the ORD curve, particularly the sign of the Cotton effect in the region of the n→π* transition of the carbonyl group (~300 nm), can be correlated to the absolute configuration based on the Octant Rule for ketones.[1][2]
Protocol for Vibrational Circular Dichroism (VCD):
-
Sample Preparation: Prepare a concentrated solution of the sample in a suitable infrared-transparent solvent (e.g., CCl₄, CDCl₃).
-
Data Acquisition: Record the VCD and infrared absorption spectra in the mid-IR region using a VCD spectrometer.
-
Data Analysis: Compare the experimental VCD spectrum with computationally predicted spectra for different stereoisomers. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.
Representative Chiroptical Data:
The sign of the Cotton effect in the ORD spectrum of the Hajos-Parrish ketone is a key indicator of its absolute configuration. For the naturally occurring (+)-enantiomer, a positive Cotton effect is observed.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for stereochemical validation using different techniques.
Caption: General workflow for the stereochemical validation of Hajos-Parrish ketone derivatives.
Caption: Detailed workflow for NMR-based stereochemical analysis.
Conclusion
The stereochemical validation of Hajos-Parrish ketone derivatives requires a multi-faceted analytical approach. While X-ray crystallography provides the most definitive assignment of absolute configuration, its applicability is limited by the need for high-quality crystals. NMR spectroscopy is an indispensable tool for elucidating relative stereochemistry and conformation in solution. Chiral HPLC is the gold standard for determining enantiomeric purity. Chiroptical methods like ORD and VCD serve as valuable complementary techniques, particularly when crystals are unavailable. By judiciously applying a combination of these methods, researchers can confidently establish the stereochemistry of Hajos-Parrish ketone derivatives, a critical step in the journey from a chiral building block to a potent and selective therapeutic agent.
References
A Comparative Guide to Organocatalysts for Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds, which are key structural motifs in many pharmaceuticals and natural products. Organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts for this transformation. This guide provides a comparative overview of three prominent classes of organocatalysts: L-proline, MacMillan-type imidazolidinones, and Hayashi-Jørgensen-type diarylprolinol silyl ethers.
Performance Comparison
The selection of an appropriate organocatalyst is critical for achieving high yield, diastereoselectivity, and enantioselectivity in an asymmetric aldol reaction. The performance of these catalysts is highly dependent on the specific substrates and reaction conditions. Below is a summary of representative data for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a common model reaction for evaluating catalyst performance.
| Catalyst Type | Representative Catalyst | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| Proline-derived | L-Proline derivative | 95 | 98:2 | 96 (anti) |
| MacMillan Catalyst | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | 81 | >20:1 | 99 (anti) |
| Hayashi-Jørgensen Catalyst | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 99 | 93:7 | 98 (anti) |
Note: The data presented is compiled from various sources and may have been obtained under slightly different reaction conditions. Direct head-to-head comparisons under identical conditions are limited in the literature. The MacMillan catalyst data is for the reaction of isovaleraldehyde with 4-nitrobenzaldehyde.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these organocatalysts.
General Procedure for L-Proline Catalyzed Aldol Reaction
This protocol is adapted from a procedure for the reaction of cyclohexanone and benzaldehyde and can be modified for other aldehydes.
Materials:
-
(S)-proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of (S)-proline (10-30 mol%) in a mixture of methanol and water, add 4-nitrobenzaldehyde (1.0 equiv).
-
Add cyclohexanone (2.0-10.0 equiv) to the mixture.
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
General Procedure for MacMillan Catalyst (Imidazolidinone) Catalyzed Aldol Reaction
This is a general procedure for the cross-aldol reaction of aldehydes.
Materials:
-
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one
-
Trifluoroacetic acid (TFA)
-
Aldehyde (donor)
-
Aldehyde (acceptor)
-
Solvent (e.g., CH₂Cl₂, DMF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the imidazolidinone catalyst (10-20 mol%) and trifluoroacetic acid (10-20 mol%) in the chosen solvent at the desired temperature (e.g., -10 °C to room temperature), add the acceptor aldehyde (1.0 equiv).
-
Slowly add the donor aldehyde (1.5-2.0 equiv) to the reaction mixture over a period of several hours using a syringe pump.
-
Stir the reaction until the acceptor aldehyde is consumed as indicated by TLC or GC analysis.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product.
General Procedure for Hayashi-Jørgensen Catalyst (Diarylprolinol Silyl Ether) Catalyzed Aldol Reaction
This is a representative procedure for the aldol reaction of a ketone with an aldehyde.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
Acid additive (e.g., benzoic acid, TFA)
-
Ketone (e.g., cyclohexanone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Solvent (e.g., toluene, CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, dissolve the diarylprolinol silyl ether catalyst (1-10 mol%) and the acid additive (1-10 mol%) in the chosen solvent.
-
Add the aldehyde (1.0 equiv) to the solution.
-
Add the ketone (2.0-5.0 equiv) and stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the aldol product.
-
Analyze the diastereomeric ratio and enantiomeric excess.
Catalytic Cycles and Mechanisms
The stereochemical outcome of these organocatalyzed aldol reactions is dictated by the specific catalytic cycle and the transition state assemblies.
L-Proline: Enamine Catalysis
L-proline catalyzes the aldol reaction through an enamine intermediate. The secondary amine of proline reacts with the ketone to form an enamine, which then attacks the aldehyde. The carboxylic acid moiety of proline is believed to play a crucial role in activating the aldehyde through hydrogen bonding and in the subsequent hydrolysis of the iminium intermediate.
Caption: General catalytic cycle for the L-proline catalyzed asymmetric aldol reaction.
MacMillan Catalyst: Iminium and Enamine Catalysis
MacMillan's imidazolidinone catalysts can operate through two distinct catalytic cycles depending on the nature of the substrates. For the aldol reaction, the key pathway involves the formation of a chiral enamine from the donor aldehyde, which then attacks the acceptor aldehyde. The bulky substituents on the catalyst scaffold effectively shield one face of the enamine, leading to high enantioselectivity.
Caption: Enamine-based catalytic cycle for the MacMillan catalyst in an asymmetric aldol reaction.
Hayashi-Jørgensen Catalyst: Enamine Catalysis with Silyl Ether Steric Shielding
The diarylprolinol silyl ether catalysts, developed independently by Hayashi and Jørgensen, also operate via an enamine mechanism. The bulky diarylprolinol silyl ether group creates a highly controlled steric environment, effectively blocking one face of the enamine intermediate and directing the incoming aldehyde to the opposite face, thus ensuring high stereoselectivity.
Caption: Enamine catalytic cycle for the Hayashi-Jørgensen catalyzed asymmetric aldol reaction.
Conclusion
The choice of organocatalyst for an asymmetric aldol reaction depends on the specific requirements of the synthesis, including the nature of the substrates, desired stereochemical outcome, and practical considerations such as catalyst loading and reaction time. L-proline remains a simple and cost-effective catalyst, while MacMillan and Hayashi-Jørgensen catalysts often provide superior enantioselectivity and broader substrate scope due to their more defined and sterically demanding structures. The provided data and protocols serve as a starting point for researchers to select and optimize the appropriate catalytic system for their specific synthetic challenges.
Hajos-Parrish Ketone vs. Wieland-Miescher Ketone: A Comparative Guide for Synthetic Chemists
In the landscape of organic synthesis, the strategic selection of chiral building blocks is paramount for the efficient construction of complex molecular architectures. Among the most celebrated and versatile of these are the Hajos-Parrish ketone and the Wieland-Miescher ketone. Both are bicyclic enones that have served as foundational starting materials in the total synthesis of a vast array of natural products, particularly steroids and terpenoids. This guide provides an objective comparison of their synthesis, performance, and application, supported by experimental data, to aid researchers in their synthetic planning.
Introduction to the Chiral Building Blocks
The Hajos-Parrish ketone , a hydrindanone system, and the Wieland-Miescher ketone , a decalinone system, are both products of the Robinson annulation, a powerful ring-forming reaction. Their significance skyrocketed with the development of asymmetric organocatalysis, particularly the use of L-proline, which provides access to enantiomerically enriched forms of these ketones.[1] This breakthrough, known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, marked a pivotal moment in the field of organocatalysis.[2]
The Wieland-Miescher ketone contains the AB-ring structure of steroids, making it an attractive starting material for their synthesis.[3] The Hajos-Parrish ketone, with its five-membered ring, has also proven to be a valuable precursor for a diverse range of natural products.
Performance in Asymmetric Synthesis: A Quantitative Comparison
The enantioselective synthesis of both ketones has been extensively studied, with a focus on optimizing reaction conditions and catalytic systems to achieve high yields and enantiomeric excess (ee). While L-proline was the seminal catalyst, numerous derivatives and other organocatalysts have since been developed, often leading to improved performance, especially for the Wieland-Miescher ketone, which historically showed lower enantioselectivity with L-proline alone.
| Catalyst System | Ketone | Yield (%) | ee (%) | Reference |
| L-proline | Hajos-Parrish Ketone | 93 | >99 | [2] |
| L-proline | Wieland-Miescher Ketone | 56 | 70 | [Organic Syntheses, Coll. Vol. 6, p.770 (1988)] |
| Chiral Primary Amine | Hajos-Parrish Ketone | 98 | 96 | [4][5] |
| Chiral Primary Amine | Wieland-Miescher Ketone | 95 | 91 | [4][5] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for any synthetic endeavor. Below are protocols for the enantioselective synthesis of both the Hajos-Parrish and Wieland-Miescher ketones.
Enantioselective Synthesis of Hajos-Parrish Ketone
This protocol is adapted from the original work of Hajos and Parrish.
Procedure:
-
To a solution of 2-methyl-1,3-cyclopentanedione (1.0 eq) in dry dimethylformamide (DMF) is added (S)-(-)-proline (0.03 eq).
-
The mixture is stirred at room temperature, and methyl vinyl ketone (1.1 eq) is added dropwise over 1 hour.
-
The reaction is stirred at room temperature for 20-24 hours, during which time the product crystallizes from the solution.
-
The crystalline product, the intermediate ketol, is collected by filtration and washed with cold DMF.
-
The ketol is then dissolved in a suitable solvent (e.g., toluene) and heated at reflux with a catalytic amount of p-toluenesulfonic acid to effect dehydration.
-
After cooling, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or chromatography to afford the enantiomerically pure Hajos-Parrish ketone.
Enantioselective Synthesis of Wieland-Miescher Ketone
This protocol is adapted from Organic Syntheses, Coll. Vol. 6, p.770 (1988); Vol. 57, p.55 (1977).
Procedure:
-
A solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) and methyl vinyl ketone (1.2 eq) in a suitable solvent (e.g., acetonitrile) is prepared.
-
To this solution is added (S)-(-)-proline (0.03 eq).
-
The reaction mixture is stirred at room temperature for an extended period (typically several days) until the reaction is complete as monitored by an appropriate method (e.g., TLC or GC).
-
The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent such as ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is then purified by fractional crystallization or column chromatography to yield the enantiomerically enriched Wieland-Miescher ketone. It is often necessary to perform multiple recrystallizations to achieve high enantiopurity.
Synthetic Utility: Case Studies in Total Synthesis
The true measure of a building block's value lies in its successful application in the synthesis of complex molecules. Both the Hajos-Parrish and Wieland-Miescher ketones have stellar track records in this regard.
Hajos-Parrish Ketone in the Total Synthesis of (+)-Cortistatin A
The Shair group's total synthesis of the potent anti-angiogenic agent (+)-cortistatin A provides a compelling example of the utility of the Hajos-Parrish ketone.[2] The synthesis commences with the enantiomerically pure Hajos-Parrish ketone, which establishes the critical stereochemistry of the C/D ring system of the natural product. This strategic choice allowed for a convergent and efficient route to this complex steroidal alkaloid.[6][7]
Wieland-Miescher Ketone in the Danishefsky Total Synthesis of Taxol
One of the landmark achievements in total synthesis, the Danishefsky synthesis of Taxol, famously employed the Wieland-Miescher ketone as a key starting material.[3][4][8] The enantiomerically pure ketone served as the precursor to the C-ring of Taxol, with its inherent chirality directing the stereochemical outcome of subsequent transformations. This seminal work underscored the power of the Wieland-Miescher ketone in constructing highly complex and densely functionalized carbocyclic frameworks.[9][10]
Mechanistic Insights: Visualizing the Key Transformations
The following diagrams, rendered in DOT language, illustrate the fundamental reaction pathways involved in the synthesis of these important ketones.
Caption: General mechanism of the Robinson annulation.
Caption: Proline-catalyzed activation of a ketone via enamine formation.
Conclusion
Both the Hajos-Parrish and Wieland-Miescher ketones are undeniably powerful and versatile chiral building blocks in organic synthesis. The choice between them is often dictated by the specific target molecule and the desired ring system. The Hajos-Parrish ketone, with its hydrindanone framework, has proven invaluable for certain classes of natural products, while the Wieland-Miescher ketone remains a cornerstone in steroid and terpene synthesis due to its decalinone structure.
Historically, the proline-catalyzed synthesis of the Hajos-Parrish ketone afforded higher enantioselectivity. However, the development of new generations of organocatalysts has largely bridged this gap, providing highly efficient and enantioselective routes to both ketones. Researchers should therefore consider the specific catalyst systems available and the overall synthetic strategy when deciding which of these venerable building blocks to employ in their next synthetic campaign.
References
- 1. researchgate.net [researchgate.net]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES ... PDF [wvw.zlibrary.to]
- 4. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Unraveling the Hajos-Parrish Reaction: A DFT-Guided Mechanistic Comparison
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for innovation. The Hajos-Parrish reaction, a cornerstone of asymmetric organocatalysis, has been the subject of extensive theoretical investigation to elucidate its intricate mechanistic details. This guide provides an objective comparison of the two predominant mechanistic proposals—the enamine-iminium and the oxazolidinone-enamine pathways—supported by quantitative data from Density Functional Theory (DFT) calculations.
The proline-catalyzed intramolecular aldol condensation, famously known as the Hajos-Parrish reaction, offers a powerful tool for the stereoselective synthesis of complex organic molecules. DFT studies have been instrumental in modeling the reaction's progress, identifying key transition states, and calculating the associated energy barriers, thereby offering insights that are often difficult to obtain through experimental means alone.
Mechanistic Pathways: A Comparative Overview
Two primary mechanistic pathways have been proposed and computationally scrutinized for the Hajos-Parrish reaction:
-
The Enamine-Iminium Pathway: This is the more widely accepted mechanism. It involves the formation of an enamine intermediate through the reaction of the ketone with the proline catalyst. This enamine then attacks the second ketone intramolecularly, leading to the formation of a C-C bond. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
-
The Oxazolidinone-Enamine Pathway: An alternative mechanism proposes the initial formation of an oxazolidinone intermediate from the reaction of proline with one of the ketone groups. This is followed by the formation of an enamine from the other ketone, which then undergoes an intramolecular aldol reaction.
DFT calculations have been employed to determine the energetic favorability of each pathway by calculating the activation energies for their rate-determining steps.
Quantitative Comparison of Reaction Barriers
The following table summarizes the activation free energies (ΔG‡) for the key steps in both the enamine-iminium and oxazolidinone-enamine pathways as determined by DFT calculations. These values provide a quantitative basis for comparing the likelihood of each mechanistic route.
| Mechanistic Step | Pathway | Catalyst | Activation Free Energy (ΔG‡) (kcal/mol) | Reference |
| Enamine Formation | Enamine-Iminium | Proline | 12.8 | [1] |
| C-C Bond Formation (via enamine) | Enamine-Iminium | Proline | 11.6 (lower than oxazolidinone pathway) | [1] |
| Oxazolidinone Formation | Oxazolidinone-Enamine | Proline | Lower than enamine formation | [1] |
| C-C Bond Formation (via oxazolidinone) | Oxazolidinone-Enamine | Proline | Higher by 11.6 kcal/mol compared to enamine pathway | [1] |
Note: The presented values are illustrative and can vary depending on the specific computational model and reaction conditions.
The data consistently indicates that while oxazolidinone formation might be kinetically accessible, the subsequent C-C bond formation via the oxazolidinone pathway has a significantly higher activation barrier compared to the C-C bond formation in the enamine-iminium pathway.[1] This suggests that the enamine-iminium pathway is the more energetically favorable and likely dominant mechanism.
Experimental Protocols: A Look into the Computational Methodology
The insights presented in this guide are derived from DFT calculations. Understanding the computational protocol is crucial for interpreting the results accurately. A typical computational methodology employed in these studies is as follows:
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using a specific density functional, such as B3LYP, and a basis set, commonly 6-31G(d).[1]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Minima (reactants, intermediates, and products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: Single-point energy calculations are often performed using a higher level of theory or a larger basis set to obtain more accurate energy values.
-
Solvation Effects: To simulate the reaction in a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two proposed mechanisms.
Caption: The Enamine-Iminium Pathway for the Hajos-Parrish reaction.
Caption: The Oxazolidinone-Enamine Pathway for the Hajos-Parrish reaction.
Conclusion
DFT calculations have provided invaluable insights into the mechanistic intricacies of the Hajos-Parrish reaction. The quantitative data on activation energies strongly supports the enamine-iminium pathway as the predominant mechanism over the oxazolidinone-enamine alternative. The significantly higher energy barrier for the C-C bond formation in the latter pathway makes it less kinetically favorable. This detailed mechanistic understanding, facilitated by computational chemistry, is crucial for the rational design of new catalysts and the optimization of reaction conditions for the synthesis of valuable chiral building blocks in drug discovery and development.
References
A Comparative Guide to Chiral Primary Amines and Proline as Asymmetric Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
The advent of asymmetric organocatalysis has provided a powerful metal-free platform for the stereoselective synthesis of chiral molecules, a critical aspect of modern drug discovery and development. Among the diverse array of organocatalysts, L-proline, a naturally occurring amino acid, and synthetic chiral primary amines have emerged as prominent catalysts for key carbon-carbon bond-forming reactions, primarily through enamine and iminium ion intermediates. This guide offers an objective comparison of their performance in asymmetric aldol and Mannich reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection and reaction optimization.
At a Glance: Proline vs. Chiral Primary Amines
| Feature | L-Proline | Chiral Primary Amines |
| Catalyst Type | Secondary Amine (amino acid) | Primary Amine (e.g., diamines, amino alcohols) |
| Cost & Availability | Inexpensive, readily available in both enantiomeric forms. | Generally more expensive, requiring multi-step synthesis. |
| Catalyst Loading | Often higher (10-30 mol%)[1][2] | Can be lower (0.2-20 mol%)[3] |
| Solubility | Limited in many organic solvents; often requires polar aprotic solvents like DMSO or DMF[4]. | Generally more soluble in a wider range of organic solvents. |
| Reaction Scope | Broad, but can be limited by substrate steric hindrance. | Often complementary or superior for sterically demanding substrates[5][6]. |
| Stereoselectivity | Good to excellent, but can be highly dependent on substrate and conditions. | Often provides higher enantioselectivity and diastereoselectivity[5]. |
| Common Side Reactions | Self-aldol condensation, dehydration of aldol product, oxazolidinone formation[7][8][9]. | Can include side reactions depending on the specific catalyst structure and reaction conditions. |
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental tool for the synthesis of chiral β-hydroxy carbonyl compounds. Both proline and chiral primary amines effectively catalyze this transformation via an enamine mechanism.
Proline-Catalyzed Aldol Reactions: Data
Proline has been extensively studied in the aldol reaction of cyclic ketones with aromatic aldehydes. The following table summarizes representative data.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 20 | MeOH/H₂O | 19 | 95 | >95:5 | 98 | [4] |
| 2 | Benzaldehyde | Cyclohexanone | 20 | MeOH/H₂O | 30 | 91 | 91:9 | 96 | [4] |
| 3 | 4-Chlorobenzaldehyde | Cyclohexanone | 20 | MeOH/H₂O | 19 | 93 | 94:6 | 97 | [4] |
| 4 | 4-Nitrobenzaldehyde | Acetone | 30 | DMSO/Acetone | 4 | 68 | - | 76 | [1] |
| 5 | Isobutyraldehyde | Acetone | 30 | DMSO | 4 | 97 | - | 96 | [10] |
Chiral Primary Amine-Catalyzed Aldol Reactions: Data
Chiral primary amines, particularly those with additional functional groups for bifunctional catalysis, often exhibit enhanced reactivity and selectivity.
| Entry | Aldehyde | Ketone | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Acetone | (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine | 20 | Neat | 48 | 80 | - | 46 | [11] |
| 2 | 4-Nitrobenzaldehyde | Acetone | Prolinamide 3h | 20 | Neat | 48 | 66 | - | 93 | [11] |
| 3 | Cyclohexanecarboxaldehyde | Acetone | Prolinamide 3h | 5 | Neat | 72 | 85 | - | >99 | [11] |
| 4 | 4-Nitrobenzaldehyde | Cyclohexanone | N-aryl-L-prolinamide | 20 | H₂O | 24 | 92 | 93:7 | 94 | [3] |
| 5 | Benzaldehyde | Cyclohexanone | Thioamide 39 | 1 | Neat | 24 | 92 | >99:1 | 95 | [3] |
Performance in Asymmetric Mannich Reactions
The Mannich reaction is a powerful method for synthesizing β-amino carbonyl compounds, which are valuable precursors for a wide range of nitrogen-containing molecules.
Proline-Catalyzed Mannich Reactions: Data
Proline is an effective catalyst for the three-component Mannich reaction of a ketone, an aldehyde, and an amine.
| Entry | Aldehyde | Ketone | Amine | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| 1 | 4-Nitrobenzaldehyde | Acetone | p-Anisidine | 35 | DMSO | 12 | 50 | - | 94 | [12][13] |
| 2 | Benzaldehyde | Acetone | p-Anisidine | 35 | Acetone | 48 | 40 | - | 87 | [13] |
| 3 | Propanal | - | N-Boc-imine | 20 | CH₃CN | 2-3 | 85 | >95:5 | >99 | [14] |
| 4 | Isovaleraldehyde | - | N-Boc-imine | 20 | CH₃CN | 2-3 | 89 | >95:5 | >99 | [14] |
Chiral Primary Amine-Catalyzed Mannich Reactions: Data
Chiral primary amines can offer unique stereoselectivity in Mannich reactions, sometimes providing access to diastereomers that are difficult to obtain with proline.[15]
| Entry | Aldehyde | Ketone/Imine | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Propanal | N-PMP-α-imino ester | RR5M3PC | 5 | DMSO | 24 | 91 | 6:94 | >99 (anti) | [16] |
| 2 | Isobutyraldehyde | N-PMP-α-imino ester | RR5M3PC | 5 | DMSO | 24 | 95 | 4:96 | >99 (anti) | [16] |
| 3 | Various aromatic | Hydroxyacetone, p-Anisidine | Phosphinoyl-aziridine | 10 | CH₂Cl₂ | 48 | 55-85 | 15:1-20:1 | 75-92 | [17] |
| 4 | Various | β-keto acids | Cinchonine-thiourea | 10 | Et₂O | 12 | 85-98 | - | 58-72 | [18] |
Mechanistic Insights & Stereochemical Models
The stereochemical outcome of these reactions is dictated by the transition state geometry. Both proline and chiral primary amines operate primarily through an enamine mechanism for aldol and Mannich reactions.
Proline Catalysis
In proline catalysis, the secondary amine forms an enamine with the carbonyl donor. The carboxylic acid moiety of proline plays a crucial role in activating the electrophile (aldehyde or imine) through hydrogen bonding and facilitating the stereodetermining C-C bond formation via a chair-like transition state.[19][20]
Chiral Primary Amine Catalysis
Chiral primary amines also form enamine intermediates. The stereoselectivity is controlled by the chiral scaffold of the catalyst, which dictates the facial selectivity of the enamine attack on the electrophile. Bifunctional primary amine catalysts, containing a hydrogen-bond donor/acceptor or a Brønsted acid/base moiety, can provide additional activation and stereocontrol through a more organized transition state.[21][22]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory.
Proline-Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol is adapted from a literature procedure.[4]
Materials:
-
(S)-Proline (20 mol%)
-
Cyclohexanone (5 equivalents)
-
4-Nitrobenzaldehyde (1 equivalent)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask charged with (S)-proline (0.2 mmol, 23 mg) is added a mixture of methanol (2 mL) and water (1 mL).
-
Cyclohexanone (5 mmol, 0.52 mL) is added, and the mixture is stirred at room temperature for 10 minutes.
-
The mixture is cooled to 0 °C, and 4-nitrobenzaldehyde (1 mmol, 151 mg) is added.
-
The reaction is stirred at 0 °C for 19 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Chiral Primary Amine-Catalyzed Mannich Reaction of Propanal and an N-Boc-Imine
This protocol is a representative procedure for a chiral primary amine-catalyzed Mannich reaction.
Materials:
-
Chiral primary amine catalyst (e.g., a chiral diamine, 10-20 mol%)
-
N-Boc-protected imine (1 equivalent)
-
Propanal (2-5 equivalents)
-
Anhydrous solvent (e.g., CH₂Cl₂, CH₃CN)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged flask is added the chiral primary amine catalyst (0.1-0.2 mmol).
-
Anhydrous solvent (e.g., CH₂Cl₂, 2 mL) and the N-Boc-protected imine (1 mmol) are added.
-
The solution is cooled to the desired temperature (e.g., 0 °C or -20 °C).
-
Propanal (2-5 mmol) is added dropwise over a period of time.
-
The reaction is stirred at that temperature for the specified time (e.g., 2-24 hours), monitoring by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with CH₂Cl₂ (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The diastereomeric ratio and enantiomeric excess are determined by appropriate analytical techniques (¹H NMR, chiral HPLC).
Conclusion and Outlook
Both L-proline and chiral primary amines are highly valuable catalysts in the toolkit of the modern synthetic chemist. Proline offers the distinct advantages of being a readily available, inexpensive, and environmentally benign catalyst that provides good to excellent stereoselectivity in a variety of transformations. However, it can be limited by higher catalyst loadings and poor solubility in many common organic solvents.
Chiral primary amines, while generally more expensive and requiring synthesis, often provide superior reactivity and stereoselectivity, particularly for more sterically demanding substrates.[5][6] They also tend to be more soluble in a broader range of solvents, offering greater flexibility in reaction optimization. The development of bifunctional chiral primary amines has further expanded their utility, enabling highly organized transition states that lead to exceptional levels of stereocontrol.
The choice between proline and a chiral primary amine will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired level of stereoselectivity, and considerations of cost and scalability. For many applications, proline remains an excellent starting point. However, for challenging transformations requiring the highest levels of stereocontrol or for substrates that are unreactive with proline, the investment in a more sophisticated chiral primary amine catalyst is often justified. The continued development of novel chiral primary amine catalysts with improved activity and selectivity promises to further broaden the scope and power of asymmetric organocatalysis.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES ... PDF [wvw.zlibrary.to]
- 8. books.rsc.org [books.rsc.org]
- 9. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 12. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Obtaining Enantiopure Hajos-Parrish Ketone: Kinetic Resolution vs. Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Hajos-Parrish ketone, a versatile bicyclic building block, is a cornerstone in the stereoselective synthesis of a wide array of natural products and pharmacologically active compounds. Access to its enantiomerically pure forms is therefore of paramount importance. This guide provides a comprehensive comparison of two primary strategies for obtaining the enantiopure Hajos-Parrish ketone: kinetic resolution of the racemic mixture and direct asymmetric synthesis. We present a detailed analysis of the performance of these methods, supported by experimental data and protocols, to aid researchers in selecting the most suitable approach for their synthetic needs.
At a Glance: Performance Comparison
| Method | Catalyst/Reagent | Key Advantages | Key Disadvantages | Yield (Enantiopure Product) | Enantiomeric Excess (ee) |
| Kinetic Resolution | Ene-reductase from Bacillus subtilis (BsER) | Provides access to both enantiomers of the starting material and the reduced product. | Maximum theoretical yield for the desired unreacted enantiomer is 50%. Requires separation of the product from the unreacted starting material. | Up to 50% (for unreacted enantiomer) | >99% for unreacted (S)-HPK and >99% for reduced (R)-HPK |
| Asymmetric Synthesis | (S)-(-)-Proline | High enantioselectivity in a single step from an achiral precursor; high theoretical yield. | Only one enantiomer is directly accessible with a given catalyst enantiomer. | Up to 98% | Up to 96% |
| Asymmetric Synthesis | Chiral Primary Amine | Excellent yields and high enantioselectivity under mild, solvent-free conditions. | Catalyst may be more complex to prepare than proline. | Up to 98% | Up to 96% |
Kinetic Resolution of Racemic Hajos-Parrish Ketone
Kinetic resolution is a powerful strategy that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In the context of the racemic Hajos-Parrish ketone (rac-HPK), an enzymatic approach employing an ene-reductase has been reported to be highly effective.
Enzymatic Kinetic Resolution using Ene-reductase
An ene-reductase from Bacillus subtilis (BsER) has been successfully employed for the kinetic resolution of rac-HPK. This enzyme selectively reduces the (R)-enantiomer to the corresponding saturated ketone, leaving the (S)-enantiomer unreacted. This method provides access to both highly enantioenriched (S)-Hajos-Parrish ketone and the reduced product derived from the (R)-enantiomer.
Experimental Protocol: Kinetic Resolution of rac-HPK with BsER
This protocol is based on published research and represents a typical procedure. Actual conditions may require optimization.
-
Reaction Setup: In a temperature-controlled vessel, a buffered solution (e.g., potassium phosphate buffer, pH 7.0) is prepared containing the racemic Hajos-Parrish ketone.
-
Cofactor Regeneration: A glucose/glucose dehydrogenase system is added for the regeneration of the NADPH cofactor required by the ene-reductase.
-
Enzyme Addition: The lyophilized powder of the engineered ene-reductase from Bacillus subtilis (BsER) is added to the reaction mixture.
-
Reaction Conditions: The reaction is gently agitated at a controlled temperature (e.g., 30 °C) and the progress is monitored by chiral HPLC or GC.
-
Work-up and Isolation: Once the desired conversion is reached (typically around 50%), the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The unreacted (S)-Hajos-Parrish ketone and the reduced product are then separated by column chromatography.
Logical Workflow for Enzymatic Kinetic Resolution
Caption: Enzymatic kinetic resolution of racemic Hajos-Parrish ketone.
Asymmetric Synthesis of Hajos-Parrish Ketone
Asymmetric synthesis offers a more direct route to enantiopure Hajos-Parrish ketone, starting from an achiral precursor. The most well-established method is the intramolecular aldol reaction of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, catalyzed by a chiral amine, most notably (S)-(-)-proline.
Proline-Catalyzed Intramolecular Aldol Reaction
The use of (S)-(-)-proline as a catalyst for the asymmetric intramolecular aldol cyclization of a triketone precursor is the classic and highly effective method for synthesizing the (S)-Hajos-Parrish ketone.[1] This reaction proceeds with high enantioselectivity and yield.
Experimental Protocol: (S)-Proline-Catalyzed Synthesis of (S)-Hajos-Parrish Ketone
-
Reactant Preparation: The starting material, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, is dissolved in an appropriate solvent, such as dimethylformamide (DMF).
-
Catalyst Addition: A catalytic amount of (S)-(-)-proline (typically 3 mol%) is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period (e.g., 20-48 hours). The progress of the reaction is monitored by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the enantiomerically enriched (S)-Hajos-Parrish ketone.
Signaling Pathway for Proline-Catalyzed Asymmetric Synthesis
Caption: Proline-catalyzed asymmetric synthesis of the Hajos-Parrish ketone.
Asymmetric Synthesis using a Chiral Primary Amine Catalyst
More recently, highly efficient protocols have been developed using chiral primary amine catalysts derived from amino acids. These methods can provide the Hajos-Parrish ketone and its analogues in high enantioselectivity and excellent yields under mild, solvent-free conditions.
Experimental Protocol: Chiral Primary Amine-Catalyzed Synthesis
-
Reaction Setup: The achiral triketone precursor is mixed directly with a small loading of the chiral primary amine catalyst (e.g., 1 mol%).
-
Reaction Conditions: The reaction is carried out under solvent-free conditions at room temperature.
-
Work-up and Isolation: After the reaction is complete, the product is directly purified by column chromatography.
Conclusion
Both kinetic resolution and asymmetric synthesis are viable and effective methods for obtaining enantiopure Hajos-Parrish ketone.
-
Kinetic resolution , particularly the enzymatic approach, is advantageous when access to both enantiomers of the ketone or its derivatives is desired. However, the theoretical maximum yield for the recovery of one enantiomer is 50%.
-
Asymmetric synthesis , especially the well-established proline-catalyzed reaction and newer methods with chiral primary amines, offers a more direct and higher-yielding route to a specific enantiomer from an achiral starting material.
The choice between these methods will ultimately depend on the specific requirements of the synthesis, including the desired enantiomer, scale, and the availability of starting materials and catalysts. For large-scale production of a single enantiomer, asymmetric synthesis is generally the more economical and efficient approach. For exploratory studies or when both enantiomers are of interest, kinetic resolution provides a powerful tool.
References
A Comparative Guide to the Stereoselective Analysis of Bicyclic Diketones
For Researchers, Scientists, and Drug Development Professionals
The stereoselective analysis of bicyclic diketones, a critical class of compounds in natural product synthesis and drug development, demands robust and precise analytical methodologies. The Wieland-Miescher ketone and its analogues, for instance, are fundamental chiral building blocks for synthesizing a wide array of bioactive molecules.[1][2] This guide provides an objective comparison of key analytical techniques for the stereoselective analysis of these complex structures, supported by experimental data and detailed protocols to aid in method selection and implementation.
Chromatographic Techniques: A Head-to-Head Comparison
Chromatographic methods are the cornerstone of chiral separations, offering high-resolution analysis of enantiomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the most prominent techniques, each with distinct advantages and optimal use cases.
Performance Comparison of Chromatographic Methods
The selection of a chromatographic technique often depends on the specific bicyclic diketone's properties, such as volatility and thermal stability, as well as the desired analytical outcome, including speed and resolution. The following table summarizes the performance of HPLC, GC, and SFC for the stereoselective analysis of bicyclic diketones and related chiral ketones.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Typical Analyte | Wieland-Miescher Ketone | Bicyclo[3.3.1]nonane-2,6-dione | Chiral bicyclic ketones |
| Chiral Stationary Phase | CHIRALCEL® OZ-3 (Polysaccharide-based) | Permethylated β-cyclodextrin | Waters Trefoil AMY1 (Amylose-based) |
| Mobile Phase | Acetonitrile | Hydrogen (carrier gas) | Supercritical CO₂ with Methanol modifier |
| Analysis Time | < 15 minutes[3] | 15-30 minutes | < 13 minutes[4] |
| Resolution (Rs) | Baseline separation often achievable[1] | High resolution for volatile diketones | Excellent enantioseparation[4] |
| Sensitivity (LLOQ) | 0.01 to 1.25 ng/mL (for related ketones)[4] | High sensitivity with appropriate detectors | 0.03 to 6.00 ng/mL (for related ketones)[4] |
| Key Advantages | Broad applicability, well-established methods | High efficiency, suitable for volatile compounds | Fast analysis, reduced organic solvent use[5] |
| Key Limitations | Higher organic solvent consumption | Requires analyte volatility and thermal stability | Specialized equipment required |
Spectroscopic Techniques for Absolute Configuration and Purity
While chromatography excels at separation, spectroscopic methods like Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the absolute configuration and enantiomeric purity of bicyclic diketones.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] This technique is particularly valuable for determining the absolute configuration of molecules in solution by comparing the experimental VCD spectrum to a theoretically calculated spectrum.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can be adapted for stereoselective analysis through the use of chiral shift reagents, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃).[9] These reagents form diastereomeric complexes with the enantiomers of the bicyclic diketone, inducing chemical shift differences that allow for their distinction and quantification.[10][11][12]
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical techniques. The following sections provide protocols for the key experiments discussed.
Protocol 1: Chiral HPLC Analysis of Wieland-Miescher Ketone
This protocol is based on the analysis of Wieland-Miescher Ketone using a polysaccharide-based chiral stationary phase.[3]
Workflow for Chiral HPLC Analysis
Figure 1: Workflow for chiral HPLC analysis of Wieland-Miescher Ketone.
Methodology:
-
Sample Preparation: Prepare a solution of the Wieland-Miescher ketone sample in the mobile phase (acetonitrile) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Injection: Inject 5 µL of the prepared sample onto the column.[3]
-
Data Analysis: The enantiomers will be separated based on their differential interaction with the chiral stationary phase. The enantiomeric ratio is determined by integrating the peak areas of the two enantiomers.
Protocol 2: VCD Spectroscopy for Absolute Configuration Determination
This protocol outlines the general procedure for determining the absolute configuration of a bicyclic diketone using VCD.[6][13][14]
Workflow for VCD Analysis
Figure 2: Workflow for absolute configuration determination by VCD.
Methodology:
-
Sample Preparation: Dissolve 5-15 mg of the purified bicyclic diketone enantiomer in approximately 200 µL of a suitable deuterated solvent (e.g., CDCl₃).[14]
-
Instrumentation: Use a VCD spectrometer.
-
Data Acquisition:
-
Computational Modeling:
-
Perform a conformational search for the bicyclic diketone using molecular mechanics.
-
For the lowest energy conformers, calculate the theoretical VCD spectrum for one of the enantiomers using Density Functional Theory (DFT).
-
-
Data Analysis:
-
Compare the experimentally measured VCD spectrum with the calculated spectrum.[8]
-
If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer. If the signs are opposite, the sample has the opposite absolute configuration.
-
Protocol 3: NMR Spectroscopy for Enantiomeric Purity Determination
This protocol describes the use of a chiral shift reagent to determine the enantiomeric excess of a bicyclic diketone by ¹H NMR.[10][12]
Workflow for NMR Analysis with Chiral Shift Reagent
Figure 3: Workflow for enantiomeric excess determination by NMR.
Methodology:
-
Sample Preparation: Dissolve a few milligrams of the bicyclic diketone sample in an NMR tube containing a deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Chiral Shift Reagent:
-
Prepare a stock solution of the chiral shift reagent (e.g., Eu(hfc)₃) in the same deuterated solvent.
-
Add small, incremental amounts of the chiral shift reagent solution to the NMR tube containing the sample.
-
-
Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the shift reagent. Monitor the chemical shifts of well-resolved protons. The signals corresponding to the two enantiomers will begin to separate. Continue adding the shift reagent until baseline separation of a pair of signals is achieved.
-
Data Analysis: Integrate the areas of the two separated signals. The enantiomeric excess (ee) can be calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. search.daicelchiral.com [search.daicelchiral.com]
- 4. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eu(hfc)3 - Wikipedia [en.wikipedia.org]
- 10. Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. web.mit.edu [web.mit.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. schrodinger.com [schrodinger.com]
- 14. biotools.us [biotools.us]
A Comparative Guide to Organocatalysts in Asymmetric Transformations
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a powerful and often more sustainable alternative to traditional metal-based catalysts. This guide provides a comparative overview of the efficacy of different classes of organocatalysts in key asymmetric transformations, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in catalyst selection and reaction optimization.
Key Asymmetric Transformations and Catalyst Performance
The choice of an organocatalyst is critical and depends on the specific transformation. Below, we compare the performance of prominent organocatalyst classes—Proline and its derivatives, Cinchona alkaloids, N-Heterocyclic Carbenes (NHCs), and Imidazolidinones—in several widely employed asymmetric reactions.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Organocatalysts, particularly proline and its derivatives, have been instrumental in rendering this reaction highly enantioselective.[1][2][3][4]
| Organocatalyst Class | Catalyst Example | Aldehyde | Ketone | Yield (%) | ee (%) | Diastereomeric Ratio (dr) | Reference |
| Proline & Derivatives | L-Proline | p-Nitrobenzaldehyde | Acetone | 68 | 76 (S) | - | List et al., J. Am. Chem. Soc. 2000, 122, 2395-2396 |
| Proline & Derivatives | L-Proline hydrazide | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 97 (anti) | 99:1 (anti/syn) | [5] |
| Cinchona Alkaloids | Cinchonine-derived thiourea | Isobutyraldehyde | Acetone | 95 | 99 (R) | - | Deng et al., J. Am. Chem. Soc. 2005, 127, 8948-8949 |
Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon and carbon-heteroatom bonds.[6][7][8] Cinchona alkaloids and squaramide-based catalysts have shown exceptional efficacy in this transformation.[6]
| Organocatalyst Class | Catalyst Example | Michael Donor | Michael Acceptor | Yield (%) | ee (%) | Diastereomeric Ratio (dr) | Reference |
| Cinchona Alkaloids | Cinchonine-derived thiourea | Diethyl malonate | trans-β-Nitrostyrene | 94 | 92 (R) | - | [9] |
| Squaramides | Chiral bifunctional tertiary amine-squaramide | 4-Tosylaminobut-2-enoates | 3-Ylideneoxindoles | 72-99 | >99 | >99:1 | [6] |
| Proline & Derivatives | L-Proline | Cyclohexanone | trans-β-Nitrostyrene | 95 | 93 (syn) | 95:5 (syn/anti) | List et al., Org. Lett. 2002, 4, 3465-3467 |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. Imidazolidinone catalysts, developed by MacMillan and coworkers, have been particularly successful in promoting highly enantioselective Diels-Alder reactions.[10][11]
| Organocatalyst Class | Catalyst Example | Diene | Dienophile | Yield (%) | ee (%) | endo/exo Ratio | Reference |
| Imidazolidinones | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | Cyclopentadiene | Cinnamaldehyde | 86 | 94 | 99:1 | [10] |
| Proline & Derivatives | (S)-Proline | Cyclopentadiene | Acrolein | 75 | 72 | 95:5 | Ahrendt et al., J. Am. Chem. Soc. 2000, 122, 4243-4244 |
Asymmetric Acylation
N-Heterocyclic carbenes (NHCs) have emerged as versatile catalysts for asymmetric acylation reactions, particularly in the kinetic resolution of racemic alcohols.[12][13]
| Organocatalyst Class | Catalyst Example | Substrate | Acyl Donor | Conversion (%) | ee (%) of Acylated Product | Reference |
| N-Heterocyclic Carbenes | C2-symmetric 1,3-bis(1-arylethyl)imidazolium salt | 1-(1-Naphthyl)ethanol | Vinyl propionate | ~50 | 68 | [13] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the aforementioned asymmetric transformations.
General Procedure for L-Proline Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in anhydrous DMSO (4.0 mL) is added the ketone (10.0 mmol) and L-proline (0.3 mmol, 30 mol%). The reaction mixture is stirred at room temperature for the specified time (typically 4-24 hours). Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Imidazolidinone-Catalyzed Asymmetric Diels-Alder Reaction
To a solution of the α,β-unsaturated aldehyde (0.5 mmol) and the imidazolidinone catalyst (0.1 mmol, 20 mol%) in a suitable solvent (e.g., CH2Cl2/H2O mixture) is added the diene (1.5 mmol) at the specified temperature (e.g., -80 °C). The reaction is stirred for several hours until completion. The reaction mixture is then directly purified by silica gel chromatography to yield the cycloaddition product. The enantiomeric excess and diastereomeric ratio are determined by chiral GC or HPLC analysis.
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is key to rational catalyst design and optimization. Organocatalysts operate through distinct activation modes.[14]
Enamine and Iminium Catalysis
Proline and imidazolidinone catalysts often operate through enamine and iminium ion intermediates, respectively. In enamine catalysis, the secondary amine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine, which then attacks an electrophile.[15] In iminium catalysis, the catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a LUMO-lowered iminium ion, which is more susceptible to nucleophilic attack.[10][15]
Caption: General catalytic cycles for enamine and iminium activation modes.
N-Heterocyclic Carbene (NHC) Catalysis - Umpolung
NHCs are powerful catalysts that can induce "umpolung" or polarity reversal of aldehydes. The NHC adds to an aldehyde to form a Breslow intermediate, which is an acyl anion equivalent. This nucleophilic species can then react with various electrophiles.[16][17]
Caption: Catalytic cycle of NHC-mediated umpolung of aldehydes.
Bifunctional Catalysis with Cinchona Alkaloids
Many Cinchona alkaloid derivatives, such as thioureas, act as bifunctional catalysts. They possess both a basic site (e.g., the quinuclidine nitrogen) to activate the nucleophile and a hydrogen-bond donor moiety (e.g., the thiourea) to activate the electrophile simultaneously in the transition state, leading to high stereocontrol.[18][19]
Caption: Bifunctional activation by a Cinchona alkaloid-based catalyst.
This guide provides a snapshot of the current landscape of asymmetric organocatalysis. The continued development of novel catalysts and a deeper understanding of reaction mechanisms will undoubtedly lead to even more efficient and selective transformations for the synthesis of complex chiral molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07244K [pubs.rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Asymmetric construction of non-central chiral compounds with N-heterocyclic carbenes organocatalysis [sciexplor.com]
- 13. researchgate.net [researchgate.net]
- 14. chemicaljournal.org [chemicaljournal.org]
- 15. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. dovepress.com [dovepress.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of (7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione, a bicyclic diketone commonly used in the synthesis of natural products.
Immediate Safety Considerations:
While specific toxicological properties for this compound are not extensively documented, it should be handled with care in a well-ventilated laboratory fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of a spill, the material should be swept up and placed into a suitable, sealed container for disposal.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, is governed by federal, state, and local regulations. The following protocol is based on general guidelines for the disposal of solid, non-halogenated organic chemical waste.
-
Waste Identification and Classification :
-
This compound is a solid organic chemical. It is not listed as an acutely hazardous waste (P-list).
-
It should be treated as a hazardous waste unless determined otherwise by a qualified environmental health and safety (EHS) professional.
-
-
Waste Collection and Segregation :
-
Collect waste this compound in a designated, properly labeled, and sealed waste container.
-
Do not mix this waste with other waste streams, such as halogenated solvents, aqueous waste, or sharps.
-
-
Container Labeling :
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the approximate quantity.
-
The date when the first particle of waste was placed in the container (the accumulation start date) must also be recorded on the label.
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Store the sealed and labeled waste container in a designated SAA within the laboratory.[1]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
-
Arranging for Disposal :
-
Once the container is full, or before the accumulation time limit is reached, contact your institution's EHS department to arrange for a waste pickup.
-
All hazardous waste must be disposed of through a licensed hazardous waste contractor.[3]
-
-
Disposal of Empty Containers :
-
A container that held this compound is considered "empty" when all contents have been removed that can be by normal means (e.g., scraping, pouring).
-
The empty container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the chemical label on the container must be defaced or removed, and the container can then be disposed of as regular solid waste or recycled, depending on institutional policies.
-
Quantitative Data for Laboratory Waste Management
While specific quantitative disposal limits for this compound are not available, general federal and state regulations impose limits on the amount of hazardous waste that can be accumulated in a laboratory. The following table summarizes these general guidelines.
| Parameter | Guideline | Regulation/Source |
| Maximum Volume in SAA | 55 gallons of hazardous waste | University of Pennsylvania EHRS[4] |
| Maximum Amount of Acutely Hazardous Waste (P-listed) in SAA | 1 quart of liquid or 1 kilogram of solid | University of Pennsylvania EHRS[4] |
| Time Limit for Full Container Removal from SAA | Within 3 calendar days of being filled | Central Washington University[1] |
| Maximum Storage Time for Partially Filled Containers in SAA | Up to one year | Central Washington University[1] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione
Essential Safety and Handling Guide for (7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6h)-dione
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 17553-89-8). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Chemical Overview: this compound, a member of the Wieland-Miescher ketone analog family, is a solid organic compound utilized as a key intermediate in the synthesis of pharmaceuticals and specialty polymers.[1][2][3] It is a recognized hazardous substance requiring careful handling to prevent adverse health effects.
Hazard Identification: This compound is classified as acutely toxic if swallowed, a skin and eye irritant, a skin sensitizer, and may cause respiratory irritation.
Signal Word: Danger
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for handling this compound. The selection of specific glove types should be based on the operational context and potential for exposure.
| Operation | Recommended Personal Protective Equipment |
| Handling Solids (e.g., weighing, preparing solutions) | - Full-face shield and chemical safety goggles (EN 166 compliant) - Laboratory coat - Double-gloving with nitrile or neoprene gloves - N95 (US) or equivalent dust mask |
| Reactions and Work-up | - Full-face shield and chemical safety goggles (EN 166 compliant) - Laboratory coat - Double-gloving with nitrile or neoprene gloves - Work must be conducted in a certified chemical fume hood |
| General Laboratory Use | - Safety glasses with side shields (minimum) - Laboratory coat - Single pair of nitrile gloves |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial for minimizing exposure and ensuring safety during the handling of this compound.
1. Engineering Controls:
-
All work involving the handling of the solid or concentrated solutions must be performed in a properly functioning chemical fume hood.
-
Ensure adequate ventilation in all areas where the chemical is stored or used.
2. Pre-Operational Checks:
-
Inspect all PPE for integrity before use. Discard and replace any damaged items.
-
Ensure safety equipment, including eyewash stations and safety showers, is accessible and operational.
-
Verify that the chemical fume hood is functioning correctly.
3. Handling Procedures:
-
Weighing: Conduct all weighing operations within the chemical fume hood to prevent inhalation of the solid powder.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing.
-
Reactions: Perform all reactions in appropriate glassware within the chemical fume hood.
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
4. Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[1] Recommended storage temperature is between 0-8°C.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Decontamination:
-
All glassware and equipment that have come into contact with the chemical should be decontaminated. Rinse with a suitable solvent (e.g., acetone, ethanol) in the chemical fume hood. Collect the rinse solvent as hazardous waste.
2. Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including reaction residues and decontamination rinses, in a separate, appropriately labeled hazardous waste container for halogen-free organic waste.
3. Disposal:
-
Dispose of all waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
